Isooctyl thioglycolate
Description
The exact mass of the compound this compound is 204.11840105 g/mol and the complexity rating of the compound is 135. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Hair waving or straightening. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-methylheptyl 2-sulfanylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O2S/c1-9(2)6-4-3-5-7-12-10(11)8-13/h9,13H,3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZBBHEJLECUBJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCCCOC(=O)CS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20274221 | |
| Record name | 6-Methylheptyl sulfanylacetate | |
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Molecular Weight |
204.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Water-white liquid with a mild fruity odor; [Hawley] Colorless or pale yellow liquid; [HSDB] Clear white liquid; [Aldrich MSDS] | |
| Record name | Acetic acid, 2-mercapto-, isooctyl ester | |
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| Record name | Isooctyl thioglycolate | |
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Boiling Point |
125 °C @ 17 mm Hg, BP: 80-88 °C (6 kPa) | |
| Record name | ISOOCTYL THIOGLYCOLATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2704 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
0.9736 @ 25 °C, Density: 1.04 kg/l @ 20 °C | |
| Record name | ISOOCTYL THIOGLYCOLATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2704 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Clear, water-white liquid, Water-white liquid, Colorless or pale yellow liquid | |
CAS No. |
106-76-3, 25103-09-7 | |
| Record name | 6-Methylheptyl 2-mercaptoacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=106-76-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Isooctyl thioglycolate | |
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| Record name | Acetic acid, 2-mercapto-, isooctyl ester | |
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| Record name | 6-Methylheptyl sulfanylacetate | |
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| Record name | Isooctyl mercaptoacetate | |
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| Record name | ISOOCTYL THIOGLYCOLATE | |
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| Record name | ISOOCTYL THIOGLYCOLATE | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2704 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
Isooctyl Thioglycolate: A Comprehensive Technical Review of its Physicochemical Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isooctyl thioglycolate (IOTG), with the CAS number 25103-09-7, is a versatile organic compound widely utilized across various industrial sectors.[1][2][3] It serves as a crucial intermediate in the production of organotin heat stabilizers for polyvinyl chloride (PVC), as an antioxidant, a plasticizer, and in the formulation of cosmetics, particularly for hair care products.[1][3][4][5] This technical guide provides an in-depth analysis of the physicochemical properties of this compound, offering valuable data and experimental insights for professionals in research and development.
Physicochemical Properties
The physical and chemical characteristics of this compound are fundamental to its application and performance. A summary of its key properties is presented below.
General Properties
This compound is a colorless to pale yellow liquid, often described as a water-white liquid with a faint fruity odor.[4][5][6][7]
| Property | Value | Reference |
| Molecular Formula | C10H20O2S | [1][2][6][8] |
| Molecular Weight | 204.33 g/mol | [1][2][7][8] |
| Appearance | Colorless to pale yellow, clear liquid | [4][6][7] |
| Odor | Faint fruity odor | [5][6] |
Thermal and Physical Properties
The thermal and physical data are critical for handling, storage, and processing of this compound.
| Property | Value | Conditions | Reference |
| Melting Point | < -50 °C | [5][8] | |
| Boiling Point | 125 °C | @ 17 mmHg | [1] |
| 108 °C | @ 25 mmHg | [6] | |
| 96 °C | [1][5] | ||
| Flash Point | 133 °C | Closed cup | [1][5] |
| > 94.4 °C | Closed cup | [8] | |
| Density | 0.970 g/cm³ | at 4 °C | [1] |
| 0.97 g/cm³ | at 20 °C | [8] | |
| Vapor Pressure | 0.3 hPa | at 20 °C | [8] |
| Refractive Index | 1.459 | [1] |
Solubility and Partition Coefficient
| Property | Value | Conditions | Reference |
| Water Solubility | Insoluble | [4] | |
| Solubility in Organic Solvents | Soluble | [4] |
Experimental Protocols
The determination of the physicochemical properties of chemical substances like this compound follows standardized experimental protocols to ensure accuracy and reproducibility. The Organisation for Economic Co-operation and Development (OECD) Guidelines for the Testing of Chemicals and ASTM International standards are globally recognized for this purpose.[1][4][6][7][8]
Determination of Boiling Point (OECD TG 103)
The boiling point is determined as the temperature at which the vapor pressure of the liquid equals the atmospheric pressure. A common laboratory method is the Thiele tube method.
Methodology:
-
A small amount of this compound is placed in a small test tube.
-
A capillary tube, sealed at one end, is inverted and placed inside the test tube containing the liquid.
-
The test tube is attached to a thermometer and heated in a Thiele tube containing a high-boiling point liquid (e.g., paraffin (B1166041) oil).
-
The apparatus is heated gently. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
-
Heating is stopped when a continuous stream of bubbles is observed.
-
The temperature at which the liquid begins to enter the capillary tube upon cooling is recorded as the boiling point.
Determination of Density (ASTM D3505)
This standard test method describes a procedure for measuring the density of pure liquid chemicals.
Methodology:
-
A clean, dry, and calibrated pycnometer is weighed.
-
The pycnometer is filled with this compound, ensuring no air bubbles are trapped.
-
The filled pycnometer is brought to a constant temperature in a water bath.
-
The pycnometer is removed from the bath, wiped dry, and weighed.
-
The density is calculated by dividing the mass of the liquid by the volume of the pycnometer.
Determination of Water Solubility (OECD TG 105 - Flask Method)
This method is used to determine the water solubility of substances with low solubility.
Methodology:
-
An excess amount of this compound is added to a flask containing purified water.
-
The flask is agitated at a constant temperature for a sufficient period to reach equilibrium.
-
The mixture is then centrifuged or filtered to separate the undissolved substance.
-
The concentration of this compound in the aqueous phase is determined using a suitable analytical method, such as gas chromatography.
Synthesis of this compound
This compound is typically synthesized via a two-step process involving an initial esterification followed by a substitution reaction.
Caption: Synthesis pathway of this compound.
The synthesis begins with the esterification of chloroacetic acid with isooctanol in the presence of an acid catalyst to produce isooctyl chloroacetate. This intermediate then reacts with a sulfur source, such as sodium thiosulfate, to form a Bunte salt. Subsequent acidolysis and reduction of the Bunte salt yields crude this compound, which is then purified by distillation.
Mechanism of Action as a PVC Stabilizer
This compound is a key component in organotin stabilizers used to prevent the thermal degradation of PVC. The degradation of PVC proceeds via dehydrochlorination, releasing hydrochloric acid (HCl) and forming polyene structures that cause discoloration and embrittlement of the polymer. Organotin thioglycolates act as stabilizers through several mechanisms.
Caption: Mechanism of PVC stabilization by organotin thioglycolates.
The primary functions of the organotin stabilizer derived from this compound are:
-
HCl Scavenging: The stabilizer readily reacts with and neutralizes the HCl produced during degradation, preventing the autocatalytic decomposition of PVC.
-
Substitution of Labile Chlorine Atoms: The thioglycolate moiety can replace the unstable allylic chlorine atoms on the PVC chain with more stable thioether linkages, thus inhibiting the initiation of dehydrochlorination.
Conclusion
This compound possesses a well-defined set of physicochemical properties that make it suitable for a range of industrial applications. Its role as a precursor to highly effective PVC stabilizers is particularly noteworthy. A thorough understanding of its properties, as outlined in this guide, is essential for its safe handling, effective application, and for the development of new and improved formulations in various scientific and industrial fields.
References
- 1. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]
- 2. store.astm.org [store.astm.org]
- 3. dekra.ca [dekra.ca]
- 4. oecd.org [oecd.org]
- 5. store.astm.org [store.astm.org]
- 6. grokipedia.com [grokipedia.com]
- 7. search.library.brandeis.edu [search.library.brandeis.edu]
- 8. oecd.org [oecd.org]
An In-depth Technical Guide to the Synthesis of Isooctyl Thioglycolate: Pathways and Reaction Mechanisms
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthesis pathways for isooctyl thioglycolate (IOTG), a versatile chemical intermediate widely utilized in the production of PVC heat stabilizers, as well as in the pharmaceutical and agrochemical industries. This document details the core reaction mechanisms, presents quantitative data from various synthesis methodologies, and provides detailed experimental protocols for the key reactions discussed.
Introduction to this compound
This compound (CAS No: 25103-09-7) is the ester of thioglycolic acid and isooctyl alcohol.[1] Its chemical structure features a thiol (-SH) group, which imparts it with unique chemical properties, including the ability to act as a potent antioxidant and a chain transfer agent in polymerization reactions. The primary applications of IOTG are in the formulation of organotin heat stabilizers for polyvinyl chloride (PVC), where it plays a crucial role in preventing thermal degradation of the polymer.[2][3]
The synthesis of this compound is primarily achieved through two well-established pathways:
-
Pathway 1: Direct Esterification of thioglycolic acid (TGA) with isooctyl alcohol.
-
Pathway 2: Two-Step Synthesis involving the initial esterification of chloroacetic acid with isooctyl alcohol to form isooctyl chloroacetate (B1199739), followed by a sulfhydrylation step to yield the final product.[4][5]
This guide will delve into the specifics of each pathway, outlining the underlying reaction mechanisms and providing practical experimental details.
Synthesis Pathway 1: Direct Esterification (Fischer-Speier Esterification)
The direct esterification of thioglycolic acid with isooctyl alcohol is a classic example of the Fischer-Speier esterification.[6] This equilibrium-controlled reaction is typically catalyzed by a strong acid and involves the removal of water to drive the reaction towards the formation of the ester product.[7][8]
Reaction Mechanism
The reaction proceeds via a nucleophilic acyl substitution mechanism. The acid catalyst protonates the carbonyl oxygen of the thioglycolic acid, thereby increasing the electrophilicity of the carbonyl carbon. The nucleophilic oxygen of isooctyl alcohol then attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule, followed by deprotonation, yields the this compound ester and regenerates the acid catalyst.[8]
Caption: Fischer-Speier esterification mechanism for IOTG synthesis.
Quantitative Data
The following table summarizes various reported conditions and outcomes for the direct esterification pathway.
| Catalyst | Molar Ratio (Isooctyl Alcohol:TGA) | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Sulfuric Acid | 2.2:1.0 | 120-130 | Not Specified | >99 (Esterification Rate) | [9] |
| p-Toluenesulfonic Acid | Not Specified | 80-140 | 6 | 99.2 (Conversion Rate) | [3] |
| Solid Super Acid | Not Specified | 120-130 | Not Specified | >99 (Productivity) | [9] |
| SO₄²⁻/TiO₂@CNTS | Not Specified | 30-50 | 3-5 | >99.9 | [5] |
Experimental Protocol
Materials:
-
Thioglycolic acid (TGA)
-
Isooctyl alcohol
-
p-Toluenesulfonic acid (catalyst)
-
Sodium bicarbonate solution (5% w/v)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663)
-
Round-bottom flask
-
Dean-Stark apparatus
-
Condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, add thioglycolic acid, a molar excess of isooctyl alcohol (e.g., 1.5 equivalents), a catalytic amount of p-toluenesulfonic acid (e.g., 0.02 equivalents), and toluene as the azeotropic solvent.
-
Heat the mixture to reflux. The water produced during the reaction will be collected in the Dean-Stark trap.
-
Continue the reaction until the theoretical amount of water has been collected, indicating the completion of the esterification.
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash sequentially with 5% sodium bicarbonate solution to neutralize the acid catalyst, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator to remove the toluene and excess isooctyl alcohol.
-
The crude this compound can be further purified by vacuum distillation.
Synthesis Pathway 2: Two-Step Synthesis via Isooctyl Chloroacetate
This pathway avoids the direct handling of thioglycolic acid, which can be advantageous due to its pungent odor and potential for oxidation. The process involves two main stages: the esterification of chloroacetic acid and the subsequent sulfhydrylation.[4][5]
Reaction Mechanism
Step 1: Esterification of Chloroacetic Acid
This step is another example of Fischer-Speier esterification, where chloroacetic acid reacts with isooctyl alcohol in the presence of an acid catalyst to form isooctyl chloroacetate.
Step 2: Sulfhydrylation via Bunte Salt Formation
The isooctyl chloroacetate is then reacted with a sulfur source, typically sodium thiosulfate (B1220275), to form a Bunte salt (S-isooctylacetyl thiosulfate). This intermediate is subsequently hydrolyzed and reduced to yield this compound.[4]
Caption: Workflow for the two-step synthesis of IOTG.
The mechanism for the formation of the Bunte salt involves the nucleophilic attack of the thiosulfate anion on the carbon atom bearing the chlorine in isooctyl chloroacetate. The subsequent acidolysis and reduction cleave the S-S bond to generate the thiol.
Quantitative Data
The following table presents data from various implementations of the two-step synthesis pathway.
| Step | Reactants & Ratios | Catalyst/Reagent | Solvent | Temperature (°C) | Yield (%) | Reference |
| Esterification | Chloroacetic Acid:Isooctyl Alcohol (1:1.36 by weight) | Sulfuric Acid | None | Reduced Pressure | - | [2] |
| Sulfhydrylation | Isooctyl Chloroacetate:Sodium Thiosulfate (1:1.21 by weight) | Hydrochloric Acid, Zinc Powder | Isopropanol | Not Specified | ~65 (Overall) | [2] |
| Esterification | Chloroacetic Acid:Isooctyl Alcohol (1:1.44 by weight) | Sulfuric Acid | None | Reduced Pressure | - | [2] |
| Sulfhydrylation | Chloroacetic acid aqueous solution:Sodium thiosulfate (1:1.1-2.0 mol ratio) | SO₄²⁻/TiO₂@CNTS | Isooctanol (as extractant) | 50-90 | >99.5 (Purity) | [5] |
Experimental Protocol
Step 1: Synthesis of Isooctyl Chloroacetate
Materials:
-
Chloroacetic acid
-
Isooctyl alcohol
-
Concentrated sulfuric acid (catalyst)
-
Sodium carbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Reaction kettle with reduced pressure distillation setup
Procedure:
-
Charge a reaction kettle with chloroacetic acid.
-
Add isooctyl alcohol and a catalytic amount of concentrated sulfuric acid.[4]
-
Heat the mixture under reduced pressure, distilling off the water as it is formed.
-
After the reaction is complete (as indicated by the cessation of water distillation), cool the mixture.
-
Wash the crude isooctyl chloroacetate with sodium carbonate solution to neutralize the acid, followed by a brine wash.
-
Dry the organic phase over anhydrous sodium sulfate and filter. The resulting isooctyl chloroacetate can be used in the next step without further purification.
Step 2: Synthesis of this compound
Materials:
-
Isooctyl chloroacetate (from Step 1)
-
Sodium thiosulfate
-
Isopropanol (solvent)
-
Hydrochloric acid
-
Zinc powder
-
Reaction vessel
Procedure:
-
In a reaction vessel, dissolve isooctyl chloroacetate and sodium thiosulfate in isopropanol.[2]
-
Stir the mixture to facilitate the formation of the Bunte salt.
-
Once the Bunte salt formation is complete, initiate acidolysis by adding hydrochloric acid.
-
Following acidolysis, add zinc powder for the reduction step to form the crude this compound.
-
After the reaction is complete, the crude product can be isolated by extraction and purified by vacuum distillation to obtain the final product.[4]
Conclusion
Both the direct esterification and the two-step synthesis pathways offer viable routes to produce this compound. The choice of pathway often depends on factors such as the availability and cost of raw materials, safety considerations related to handling thioglycolic acid, and the desired purity of the final product. The direct esterification method is more atom-economical, while the two-step process can offer advantages in terms of process control and avoidance of malodorous reagents in the initial stages. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for researchers and professionals in the field to select and optimize the synthesis of this compound for their specific applications.
References
- 1. Page loading... [guidechem.com]
- 2. CN102249964A - Process for preparing this compound - Google Patents [patents.google.com]
- 3. CN1040978C - Preparation of this compound from thiourethane-containing tail liquid containing thioglycolic acid - Google Patents [patents.google.com]
- 4. Process for preparing this compound - Eureka | Patsnap [eureka.patsnap.com]
- 5. CN107857718A - A kind of synthesis technique of this compound - Google Patents [patents.google.com]
- 6. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 7. Fischer Esterification [organic-chemistry.org]
- 8. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 9. researchgate.net [researchgate.net]
Spectroscopic data for isooctyl thioglycolate (NMR, IR, Mass Spec).
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for isooctyl thioglycolate, a compound of interest in various chemical and pharmaceutical applications. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, offering valuable data for identification, characterization, and quality control purposes.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of a compound. Due to the unavailability of experimental NMR data in public spectral databases, the following ¹H and ¹³C NMR data are based on predicted values. These predictions offer a reliable estimation of the expected spectral features.
Predicted ¹H NMR Data
The predicted ¹H NMR spectrum of this compound reveals distinct signals corresponding to the different proton environments in the molecule. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.
| Signal | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| a | ~4.1 | Triplet | 2H | -O-CH₂- |
| b | ~3.2 | Singlet | 2H | -S-CH₂- |
| c | ~1.9 | Triplet | 1H | -SH |
| d | ~1.6 | Multiplet | 1H | -CH(CH₃)₂ |
| e | ~1.3-1.4 | Multiplet | 8H | -(CH₂)₄- |
| f | ~0.9 | Doublet | 6H | -CH(CH₃)₂ |
Note: Predicted data is an estimation and may not perfectly match experimental values.
Predicted ¹³C NMR Data
The predicted ¹³C NMR spectrum provides insights into the carbon framework of this compound.
| Chemical Shift (ppm) | Assignment |
| ~170 | C=O |
| ~65 | -O-CH₂- |
| ~39 | -CH(CH₃)₂ |
| ~32 | -CH₂- (adjacent to CH) |
| ~29 | -CH₂- (internal chain) |
| ~26 | -CH₂- (internal chain) |
| ~23 | -CH(CH₃)₂ |
| ~22 | -S-CH₂- |
Note: Predicted data is an estimation and may not perfectly match experimental values.
Infrared (IR) Spectroscopy
The infrared spectrum of this compound, obtained via the neat liquid technique, showcases characteristic absorption bands corresponding to its functional groups. The following data is sourced from the NIST Chemistry WebBook.[1]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2950 | Strong | C-H stretch (alkane) |
| ~2870 | Strong | C-H stretch (alkane) |
| ~2560 | Weak | S-H stretch |
| ~1740 | Strong | C=O stretch (ester) |
| ~1460 | Medium | C-H bend (alkane) |
| ~1380 | Medium | C-H bend (alkane) |
| ~1150 | Strong | C-O stretch (ester) |
Mass Spectrometry (MS)
The mass spectrum of this compound was obtained by gas chromatography-mass spectrometry (GC-MS) with electron ionization (EI). The data, sourced from the NIST Mass Spectrometry Data Center, reveals the molecular ion and characteristic fragmentation patterns.[1]
| m/z | Relative Abundance (%) | Assignment |
| 204 | ~10 | [M]⁺ (Molecular Ion) |
| 113 | ~30 | [M - C₇H₁₅]⁺ |
| 89 | ~100 | [CH₂SHC(OH)₂]⁺ |
| 71 | ~40 | [C₅H₁₁]⁺ |
| 57 | ~80 | [C₄H₉]⁺ |
| 43 | ~50 | [C₃H₇]⁺ |
Experimental Protocols
The following sections outline the general methodologies for acquiring the spectroscopic data presented above. These protocols are intended as a guide and may require optimization based on the specific instrumentation and experimental conditions.
NMR Spectroscopy
Sample Preparation:
-
Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).
-
Ensure the sample is fully dissolved. Gentle vortexing may be applied.
-
Filter the solution through a pipette with a small cotton or glass wool plug directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
Cap the NMR tube securely.
¹H NMR Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Acquire the ¹H NMR spectrum using a standard pulse sequence. Key parameters include a spectral width of approximately 12 ppm, a sufficient number of scans for a good signal-to-noise ratio (typically 8-16 scans), and a relaxation delay of 1-2 seconds.
-
Process the free induction decay (FID) by applying a Fourier transform, phase correction, and baseline correction.
-
Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
-
Integrate the signals and determine the multiplicities (singlet, doublet, triplet, etc.).
¹³C NMR Acquisition:
-
Use the same sample prepared for ¹H NMR.
-
Tune the probe to the ¹³C frequency.
-
Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-200 ppm) is required.
-
A larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically necessary due to the lower natural abundance and longer relaxation times of ¹³C nuclei.
-
Process the FID as described for ¹H NMR.
-
Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
Infrared (IR) Spectroscopy
Sample Preparation (Neat Liquid):
-
Place a single drop of this compound onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).
-
Place a second salt plate on top of the first, spreading the liquid into a thin film.
-
Carefully place the "sandwich" of salt plates into the spectrometer's sample holder.
Data Acquisition (FTIR):
-
Record a background spectrum of the empty sample compartment to account for atmospheric and instrumental absorbances.
-
Place the sample in the beam path.
-
Acquire the sample spectrum over the desired range (typically 4000-400 cm⁻¹).
-
The instrument's software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Identify and label the significant absorption peaks.
Mass Spectrometry (GC-MS)
Sample Preparation:
-
Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) at a concentration of approximately 1 mg/mL.
Data Acquisition:
-
Inject a small volume (e.g., 1 µL) of the sample solution into the gas chromatograph.
-
The sample is vaporized and separated on a capillary column (e.g., a non-polar column like DB-5). The oven temperature is programmed to ramp up to ensure good separation.
-
As the separated components elute from the GC column, they enter the mass spectrometer.
-
In the ion source, the molecules are bombarded with electrons (typically at 70 eV) to induce ionization and fragmentation.
-
The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by the mass analyzer.
-
The detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.
Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of a liquid sample like this compound.
Caption: Workflow for Spectroscopic Analysis.
References
An In-depth Technical Guide to the Solubility of Isooctyl Thioglycolate in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of isooctyl thioglycolate, a compound of significant interest in various industrial and pharmaceutical applications. Due to the limited availability of precise quantitative solubility data in publicly accessible literature, this guide combines available data, qualitative assessments, and theoretical principles to offer a thorough understanding of its solubility profile. Furthermore, detailed experimental protocols for determining solubility are provided to empower researchers to ascertain precise values for their specific applications.
Introduction to this compound
This compound (IOTG) is an organic compound with the chemical formula C₁₀H₂₀O₂S. It is the ester of thioglycolic acid and isooctyl alcohol. Structurally, it possesses a long, branched alkyl chain (isooctyl group) and a polar thiol-ester functional group. This amphiphilic nature dictates its solubility behavior. IOTG is a colorless to pale yellow liquid with a faint, characteristic odor[1]. It finds applications as a stabilizer in polymers, an ingredient in cosmetic formulations, and as an intermediate in chemical synthesis[1].
Solubility Profile of this compound
The solubility of a substance is governed by the principle of "like dissolves like," which suggests that substances with similar polarities are more likely to be miscible. The isooctyl group in IOTG is nonpolar, while the thioglycolate moiety introduces a degree of polarity.
Aqueous Solubility
This compound is practically insoluble in water. This is attributed to the large, nonpolar isooctyl chain, which dominates the molecule's overall polarity.
| Solvent | Temperature (°C) | Solubility |
| Water | 20 | 10.6 mg/L[2][3] |
A closely related compound, 2-ethylhexyl thioglycolate, also exhibits very low water solubility of 4.73 mg/L at 20°C[4][5].
Solubility in Organic Solvents
| Solvent | Chemical Class | Expected Solubility/Miscibility | Rationale |
| Methanol | Polar Protic | Miscible | The ester group can hydrogen bond with methanol. |
| Ethanol | Polar Protic | Miscible | Similar to methanol, favorable interactions are expected. |
| Isopropanol | Polar Protic | Miscible | Mentioned as a solvent in IOTG synthesis[6]. |
| Acetone | Polar Aprotic | Miscible | The polarity is suitable for dissolving the ester portion. |
| Ethyl Acetate | Polar Aprotic | Miscible | Structurally similar, promoting miscibility. |
| Diethyl Ether | Nonpolar | Miscible | General statements indicate solubility in ether[7]. |
| Toluene | Nonpolar Aromatic | Miscible | The nonpolar isooctyl chain will readily interact. |
| Hexane | Nonpolar Aliphatic | Miscible | Strong van der Waals forces between the alkyl chains. |
| Chloroform | Halogenated | Soluble | A good solvent for many organic compounds. |
Experimental Protocol for Solubility Determination
The following is a generalized protocol for determining the solubility or miscibility of a liquid compound like this compound in various organic solvents. This method is based on the standard "shake-flask" technique.
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Calibrated positive displacement pipettes
-
Volumetric flasks
-
Analytical balance
-
Thermostatically controlled shaker or water bath
-
Vials with screw caps
-
Analytical instrumentation for quantification (e.g., GC, HPLC, or UV-Vis spectrophotometer)
Experimental Workflow Diagram
Caption: Experimental workflow for determining the solubility of this compound.
Step-by-Step Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. "Excess" means that undissolved droplets of IOTG should be visible after equilibration.
-
Place the vials in a thermostatically controlled shaker or water bath set to a constant temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period to reach equilibrium (typically 24-48 hours).
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed at the same constant temperature to allow for the separation of the undissolved IOTG from the saturated solvent phase.
-
If necessary, centrifugation can be used to accelerate the separation.
-
-
Sampling and Analysis:
-
Carefully withdraw a known volume of the clear, saturated supernatant using a calibrated pipette.
-
Dilute the sample gravimetrically or volumetrically with the pure solvent to a concentration that falls within the linear range of the analytical method.
-
Analyze the diluted sample using a pre-calibrated analytical technique (e.g., Gas Chromatography with a Flame Ionization Detector, GC-FID) to determine the concentration of this compound.
-
-
Calculation:
-
Calculate the solubility of this compound in the solvent, taking into account the dilution factor. The solubility is typically expressed in g/100 mL, mg/L, or as a percentage by weight.
-
Logical Relationship for Solubility Prediction
The decision-making process for predicting the solubility of a compound like this compound is based on the "like dissolves like" principle. The following diagram illustrates this logical flow.
Caption: Logical diagram for predicting solubility based on polarity.
Conclusion
This compound is a predominantly nonpolar molecule that exhibits very low solubility in water but is expected to be readily soluble in a wide array of common organic solvents. While precise quantitative data is scarce, its structural characteristics strongly support its miscibility with alcohols, ketones, ethers, and hydrocarbon solvents. For applications requiring exact solubility values, the provided experimental protocol offers a reliable method for their determination. This guide serves as a valuable resource for researchers and professionals working with this compound, enabling informed decisions regarding solvent selection and formulation development.
References
- 1. Page loading... [wap.guidechem.com]
- 2. This compound price,buy this compound - chemicalbook [m.chemicalbook.com]
- 3. 25103-09-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. echemi.com [echemi.com]
- 5. 2-Ethylhexyl mercaptoacetate | 7659-86-1 [chemicalbook.com]
- 6. Solvent Miscibility Table [sigmaaldrich.com]
- 7. ASTM D 1617 : 2022 Standard Test Method for Ester Value of Solvents a [shop.standards.ie]
In-Depth Technical Guide: Thermal Stability and Decomposition Products of Isooctyl Thioglycolate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal stability and decomposition products of isooctyl thioglycolate. The information is curated to be a valuable resource for professionals in research, scientific, and drug development fields where the thermal behavior of chemical compounds is of paramount importance.
Introduction to this compound
This compound (IOTG), with the chemical formula C₁₀H₂₀O₂S, is an ester of thioglycolic acid and isooctyl alcohol. It is a colorless to pale yellow liquid with a faint fruity odor. IOTG finds applications in various industries, including as a stabilizer in cosmetic products and as a plasticizer in polymer formulations. Its role as a thermal stabilizer in materials like PVC underscores its inherent ability to withstand certain levels of thermal stress. However, understanding its decomposition profile at elevated temperatures is crucial for safety, material compatibility, and regulatory compliance.
Thermal Stability Assessment
The thermal stability of a compound refers to its ability to resist decomposition upon heating. This is a critical parameter for determining safe handling, storage, and processing temperatures. The primary techniques used to evaluate the thermal stability of this compound are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This analysis provides key information about the onset of decomposition, the temperature at which the most significant weight loss occurs, and the amount of residual mass.
While specific TGA data for pure this compound is not extensively available in public literature, data from analogous long-chain esters can provide insights. For instance, some isooctyl esters begin to lose weight around 200°C and may decompose completely by approximately 300°C[1]. It is anticipated that this compound would exhibit a multi-stage decomposition process, with the initial weight loss corresponding to the volatilization of the compound, followed by subsequent decomposition at higher temperatures.
Table 1: Anticipated TGA Data for this compound (Hypothetical)
| Parameter | Anticipated Value | Atmosphere |
| Onset of Decomposition (T_onset) | 180 - 220 °C | Inert (Nitrogen) |
| Temperature of Maximum Decomposition Rate (T_peak) | 230 - 280 °C | Inert (Nitrogen) |
| Final Decomposition Temperature | > 300 °C | Inert (Nitrogen) |
| Residual Mass at 600°C | < 5% | Inert (Nitrogen) |
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. This technique can identify thermal events such as melting, crystallization, and decomposition, and quantify the enthalpy changes associated with these processes.
For this compound, a DSC analysis would be expected to show an endothermic peak corresponding to its boiling point and potentially exothermic peaks at higher temperatures indicative of decomposition. The absence of a distinct melting peak would confirm its liquid state at room temperature.
Table 2: Anticipated DSC Data for this compound (Hypothetical)
| Thermal Event | Anticipated Temperature Range | Enthalpy Change (ΔH) |
| Boiling | 200 - 220 °C | Endothermic |
| Decomposition | > 220 °C | Exothermic |
Decomposition Products
When subjected to high temperatures, this compound undergoes thermal decomposition, breaking down into smaller, more volatile molecules. General literature suggests that upon heating to decomposition, thioglycolate esters emit toxic fumes of sulfoxides.
To definitively identify the decomposition products, Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) is the most suitable analytical technique. In this method, the sample is rapidly heated to a high temperature in an inert atmosphere, and the resulting fragments are separated by gas chromatography and identified by mass spectrometry.
Based on the structure of this compound, the following decomposition products can be anticipated:
-
Sulfur Compounds: Hydrogen sulfide (B99878) (H₂S), sulfur dioxide (SO₂), and various organic sulfur compounds such as thiols and sulfides. The presence of sulfoxides is also highly probable due to the oxidation of the sulfur atom.
-
Isooctyl Group Fragments: Isooctene and other smaller hydrocarbons resulting from the fragmentation of the isooctyl chain.
-
Carboxyl Group Fragments: Carbon dioxide (CO₂) and carbon monoxide (CO).
-
Other Organic Molecules: Smaller esters, aldehydes, and ketones formed through various rearrangement and cleavage reactions.
Table 3: Anticipated Decomposition Products of this compound
| Product Category | Specific Compounds (Anticipated) |
| Sulfur Compounds | Hydrogen sulfide, Sulfur dioxide, Isooctyl mercaptan, Diisooctyl sulfide, Sulfoxides |
| Hydrocarbons | Isooctene, smaller alkanes and alkenes |
| Carbonyl Compounds | Carbon dioxide, Carbon monoxide, various aldehydes and ketones |
| Esters | Smaller molecular weight esters |
Experimental Protocols
Detailed experimental protocols are essential for obtaining reliable and reproducible data. The following sections outline standardized methodologies for the thermal analysis of this compound.
Thermogravimetric Analysis (TGA) Protocol
Objective: To determine the thermal stability and decomposition profile of this compound.
Instrumentation: A calibrated thermogravimetric analyzer.
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA crucible (platinum or alumina).
-
Instrument Setup:
-
Place the crucible in the TGA furnace.
-
Purge the furnace with high-purity nitrogen at a flow rate of 50-100 mL/min for at least 30 minutes to ensure an inert atmosphere.
-
-
Thermal Program:
-
Equilibrate the sample at 30°C.
-
Heat the sample from 30°C to 600°C at a constant heating rate of 10°C/min.
-
-
Data Acquisition: Record the sample mass as a function of temperature.
-
Data Analysis:
-
Plot the percentage of weight loss versus temperature.
-
Determine the onset temperature of decomposition (T_onset), the temperature of maximum decomposition rate (T_peak) from the first derivative of the TGA curve (DTG), and the final residual mass.
-
Differential Scanning Calorimetry (DSC) Protocol
Objective: To identify and quantify thermal transitions of this compound.
Instrumentation: A calibrated differential scanning calorimeter.
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a hermetically sealed aluminum DSC pan. Prepare an empty hermetically sealed pan to be used as a reference.
-
Instrument Setup:
-
Place the sample and reference pans in the DSC cell.
-
Purge the cell with high-purity nitrogen at a flow rate of 20-50 mL/min.
-
-
Thermal Program:
-
Equilibrate the sample at a low temperature (e.g., -50°C) to observe any potential low-temperature transitions.
-
Heat the sample from -50°C to 300°C at a constant heating rate of 10°C/min.
-
-
Data Acquisition: Record the heat flow as a function of temperature.
-
Data Analysis:
-
Identify endothermic and exothermic peaks.
-
Determine the peak temperatures and calculate the enthalpy change (ΔH) for each transition by integrating the peak area.
-
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) Protocol
Objective: To identify the thermal decomposition products of this compound.
Instrumentation: A pyrolysis unit coupled to a gas chromatograph-mass spectrometer system.
Procedure:
-
Sample Preparation: Place a small amount (approximately 0.1-0.5 mg) of this compound into a pyrolysis sample cup.
-
Pyrolysis Conditions:
-
Set the pyrolysis temperature to a point well above the decomposition temperature determined by TGA (e.g., 600°C).
-
Use a rapid heating rate (e.g., 20°C/ms) and a short pyrolysis time (e.g., 10-20 seconds).
-
Use helium as the carrier gas.
-
-
GC-MS Conditions:
-
Injector Temperature: 250°C.
-
GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or equivalent).
-
Oven Temperature Program: Start at a low temperature (e.g., 40°C) and ramp up to a high temperature (e.g., 300°C) at a rate of 10-15°C/min to separate the various decomposition products.
-
MS Detector: Operate in electron ionization (EI) mode, scanning a mass range of m/z 35-550.
-
-
Data Analysis:
-
Identify the individual peaks in the total ion chromatogram.
-
Compare the mass spectrum of each peak with a spectral library (e.g., NIST) to identify the corresponding compound.
-
Mandatory Visualizations
To better illustrate the experimental workflow and the logical relationships in the decomposition process, the following diagrams are provided.
Caption: Experimental workflow for thermal analysis.
Caption: Logical relationship of decomposition.
Conclusion
This technical guide has provided a detailed overview of the thermal stability and decomposition products of this compound. While specific experimental data for this compound is limited in publicly accessible literature, this guide has presented anticipated thermal behavior based on analogous compounds and established analytical principles. The detailed experimental protocols for TGA, DSC, and Py-GC-MS offer a robust framework for researchers to conduct their own analyses and generate precise data. A thorough understanding of the thermal properties of this compound is essential for its safe and effective use in various applications, particularly in the fields of materials science and drug development.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on Isooctyl Thioglycolate
Core Technical Data
Chemical Identity and Molecular Structure
This compound is the isooctyl ester of thioglycolic acid. Its chemical identity is well-established with a specific CAS number and molecular formula.
CAS Number: 25103-09-7[1][2][3][4][5]
Molecular Formula: C₁₀H₂₀O₂S[1][2][3][6][7]
Molecular Weight: 204.33 g/mol [2][3][6][7]
Synonyms: Isooctyl mercaptoacetate (B1236969), Mercaptoacetic acid isooctyl ester, 6-methylheptyl 2-sulfanylacetate[1][2][7]
Molecular Structure:
The isooctyl group is a branched eight-carbon alkyl chain. The precise isomeric structure of the isooctyl group can vary, but it is commonly 6-methylheptyl. The structure consists of this isooctyl group linked via an ester bond to the carboxyl group of thioglycolic acid.
A simplified representation of the chemical synthesis workflow is provided below.
Caption: A simplified workflow for the synthesis of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below for easy reference.
| Property | Value | Reference |
| Appearance | Colorless to pale yellow liquid | [1] |
| Odor | Faint, fruity | [1] |
| Boiling Point | 96 °C | [4] |
| Melting Point | < -50 °C | [2] |
| Density | 0.97 g/cm³ at 20 °C | [2] |
| Vapor Pressure | 0.3 hPa at 20 °C | [2] |
| Flash Point | > 94.4 °C (closed cup) | [2][5] |
| Water Solubility | Insoluble | [1] |
| Solubility in Organic Solvents | Soluble | [1] |
Applications
This compound has a range of applications, primarily in the cosmetics and polymer industries. While its direct use in drug development is not prominent, its role as a chemical intermediate and its properties as a reducing agent are of interest.
-
Cosmetics: It is widely used in hair care products such as permanent wave and straightening formulations, as well as in depilatory creams.[1] Its function is to break the disulfide bonds in keratin, the primary protein in hair.
-
Polymer Industry: It serves as a stabilizer, particularly for PVC, and as a plasticizer.
-
Chemical Synthesis: It is used as an intermediate in the synthesis of other chemicals.
The mechanism of action of this compound in hair care products is a key aspect of its application in the cosmetics industry.
Caption: Mechanism of this compound on hair keratin.
Experimental Protocols
Detailed experimental protocols are crucial for the synthesis and quality control of this compound.
Synthesis of this compound
The synthesis of this compound is typically achieved through the esterification of thioglycolic acid with isooctanol.
Materials:
-
Thioglycolic acid
-
Isooctanol
-
Acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid)
-
Solvent (optional, for azeotropic water removal, e.g., toluene)
-
Sodium carbonate solution (for neutralization)
-
Brine (for washing)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
Combine thioglycolic acid, isooctanol, and the acid catalyst in a round-bottom flask equipped with a Dean-Stark apparatus and a condenser.
-
Heat the reaction mixture to reflux. Water produced during the esterification will be removed azeotropically.
-
Monitor the reaction progress by measuring the amount of water collected. The reaction is complete when no more water is formed.
-
Cool the reaction mixture to room temperature.
-
Wash the organic layer with sodium carbonate solution to neutralize the acid catalyst, followed by washing with brine.
-
Dry the organic layer over an anhydrous drying agent.
-
Filter to remove the drying agent.
-
Purify the crude this compound by vacuum distillation to obtain the final product.
Quality Control: Gas Chromatography (GC-FID)
Gas chromatography with a flame ionization detector (GC-FID) is a suitable method for assessing the purity of this compound and for in-process control during its synthesis. The following is a representative protocol, which may require optimization for specific instrumentation and samples.
Instrumentation:
-
Gas chromatograph equipped with a flame ionization detector (FID)
-
Capillary column suitable for the analysis of esters (e.g., a non-polar or medium-polarity column)
-
Autosampler or manual injection system
Materials:
-
High-purity this compound standard
-
High-purity solvent for sample dilution (e.g., dichloromethane, hexane)
GC-FID Parameters (Example):
| Parameter | Value |
| Column | Capillary column (e.g., DB-5 or equivalent) |
| Injector Temperature | 250 °C |
| Detector Temperature | 280 °C |
| Oven Temperature Program | Initial temperature: 100 °C, hold for 2 minutesRamp: 10 °C/min to 250 °CHold at 250 °C for 5 minutes |
| Carrier Gas | Helium or Nitrogen |
| Flow Rate | 1-2 mL/min |
| Injection Volume | 1 µL |
| Split Ratio | 50:1 (can be adjusted based on concentration) |
Sample Preparation:
-
Accurately weigh the this compound sample.
-
Dissolve the sample in a suitable solvent to a known concentration (e.g., 1 mg/mL).
-
If necessary, filter the sample solution to remove any particulate matter.
Procedure:
-
Inject the prepared sample into the GC system.
-
Record the chromatogram.
-
Identify the peak corresponding to this compound based on its retention time, as determined by injecting a pure standard.
-
Calculate the purity of the sample by determining the area percentage of the this compound peak relative to the total area of all peaks in the chromatogram.
Analysis in Cosmetic Formulations: High-Performance Liquid Chromatography (HPLC)
The determination of thioglycolates in cosmetic products often requires a more selective method like HPLC, especially for complex matrices. While a specific, validated protocol for this compound was not found, a general approach for the analysis of thiols in cosmetics can be adapted. This often involves derivatization to improve detection.
Instrumentation:
-
HPLC system with a UV or fluorescence detector
-
Reversed-phase C18 column
Materials:
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer)
-
Derivatizing agent (e.g., a compound that reacts with thiols to form a chromophoric or fluorophoric product)
-
This compound standard
General Procedure (to be adapted and validated):
-
Sample Extraction: Extract the this compound from the cosmetic matrix using a suitable solvent. This may involve liquid-liquid extraction or solid-phase extraction.
-
Derivatization: React the extracted sample with a derivatizing agent under controlled conditions (pH, temperature, time) to form a stable, detectable derivative.
-
HPLC Analysis:
-
Mobile Phase: A gradient of acetonitrile and buffer is typically used. The specific gradient profile will need to be optimized.
-
Flow Rate: 1.0 mL/min is a common starting point.
-
Column Temperature: Ambient or slightly elevated (e.g., 30-40 °C).
-
Detection: At the wavelength corresponding to the maximum absorbance or emission of the derivative.
-
-
Quantification: Create a calibration curve using standards of derivatized this compound of known concentrations. Quantify the amount in the sample by comparing its peak area to the calibration curve.
Safety and Handling
This compound is classified as harmful if swallowed and may cause an allergic skin reaction. It is also considered very toxic to aquatic life. Appropriate personal protective equipment, including gloves and eye protection, should be worn when handling this chemical. Work should be conducted in a well-ventilated area. For detailed safety information, refer to the Safety Data Sheet (SDS).
References
- 1. researchgate.net [researchgate.net]
- 2. Process for preparing this compound - Eureka | Patsnap [eureka.patsnap.com]
- 3. CN107857718A - A kind of synthesis technique of this compound - Google Patents [patents.google.com]
- 4. CN106518737A - Quality control method for producing isooctyl mercaptoacetate used for tin mercaptan synthesis technology - Google Patents [patents.google.com]
- 5. Synthetic process of this compound - Eureka | Patsnap [eureka.patsnap.com]
- 6. HPLC determination of thioglycolic acid and other aliphatic thiols in cosmetic formulations using ethacrynic acid as precolumn derivatization reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CN102249964A - Process for preparing this compound - Google Patents [patents.google.com]
In-Depth Technical Guide: Health and Safety for Handling Isooctyl Thioglycolate in a Laboratory Setting
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the critical health and safety considerations necessary for the proper handling of isooctyl thioglycolate (IOTG) in a laboratory environment. The information presented herein is intended to support risk assessment and the implementation of safe laboratory practices.
Chemical and Physical Properties
This compound is a colorless to pale yellow liquid with a faint, fruity odor.[1][2] It is essential to understand its physical and chemical characteristics to handle it safely.
| Property | Value | Reference |
| Chemical Formula | C10H20O2S | [3] |
| Molecular Weight | 204.33 g/mol | [1] |
| CAS Number | 25103-09-7 | [1] |
| Appearance | Colorless to pale yellow liquid | [1][2] |
| Odor | Faint, fruity | [1][2] |
| Boiling Point | 125 °C (decomposes) | [3] |
| Flash Point | >94.4 °C (closed cup) | [1] |
| Density | 0.97 g/cm³ at 20 °C | [1] |
| Vapor Pressure | 0.3 hPa at 20 °C | [1] |
| Water Solubility | Insoluble | [3] |
| Solubility in Organic Solvents | Soluble | [3] |
Toxicological Data
This compound presents several toxicological concerns that necessitate careful handling. It is harmful if swallowed and is a recognized skin sensitizer (B1316253).[1]
| Endpoint | Species | Route | Value | Reference |
| LD50 | Rat | Oral | 348 mg/kg | [1] |
| LD50 | Chicken | Oral | 0.28 ml/kg (0.22 to 0.35 ml/kg) | [3] |
| LDLo | Rabbit | Oral | 1200 mg/kg | [4] |
Hazard Identification and Classification
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards:
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |
| Skin Sensitization | 1 | H317: May cause an allergic skin reaction |
| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation |
| Hazardous to the Aquatic Environment, Acute Hazard | 1 | H400: Very toxic to aquatic life |
| Hazardous to the Aquatic Environment, Long-term Hazard | 1 | H410: Very toxic to aquatic life with long lasting effects |
Signal Word: Warning
Hazard Pictograms:
Experimental Protocols
Detailed methodologies for assessing the key toxicological endpoints of this compound are based on internationally recognized guidelines.
Acute Oral Toxicity (OECD 423)
The acute oral toxicity of this compound is determined using the Acute Toxic Class Method (OECD Guideline 423). This method involves a stepwise procedure with a limited number of animals.
-
Test Species: Typically, female rats are used as they are generally slightly more sensitive.
-
Housing and Feeding: Animals are housed in standard conditions with access to food and water.
-
Dosing: The test substance is administered orally by gavage. A starting dose of 300 mg/kg body weight is often chosen.
-
Observations: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days. Observations are made shortly after dosing and then at least once daily.
-
Endpoint: The study allows for the classification of the substance into one of the GHS categories for acute oral toxicity based on the observed mortality at different dose levels.
Dermal Irritation (OECD 404)
The potential for this compound to cause skin irritation is assessed using the Acute Dermal Irritation/Corrosion test (OECD Guideline 404).
-
Test Species: The albino rabbit is the preferred species.
-
Application: A single dose of 0.5 mL of the undiluted liquid is applied to a small area of shaved skin (approximately 6 cm²). The area is then covered with a gauze patch and a semi-occlusive dressing.
-
Exposure: The exposure period is typically 4 hours, after which the residual test substance is removed.
-
Observations: The skin is examined for signs of erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal. Observations may continue for up to 14 days to assess the reversibility of any effects.
-
Scoring: The severity of erythema and edema is graded according to a standardized scoring system. The mean scores for each animal are used to determine the primary irritation index and the overall irritation classification.
Skin Sensitization - Guinea Pig Maximization Test (GPMT) (OECD 406)
The GPMT is a method to screen for substances that may cause skin sensitization.
-
Test Species: Guinea pigs are used for this assay.
-
Induction Phase:
-
Day 0 (Intradermal Induction): The test substance is injected intradermally. To enhance the immune response, it is often administered with an adjuvant, such as Freund's Complete Adjuvant (FCA). Three pairs of injections are made in the scapular region: the test substance in a suitable vehicle, FCA emulsified with water, and the test substance emulsified in FCA.
-
Day 7 (Topical Induction): One week after the injections, the test substance is applied topically over the injection sites, typically under an occlusive patch for 48 hours.
-
-
Challenge Phase:
-
Day 21: Two weeks after the topical induction, a non-irritating concentration of the test substance is applied topically to a naive site on the flank of both the test and control animals under an occlusive patch for 24 hours.
-
-
Observations and Scoring: The challenge sites are observed for erythema and edema at 24 and 48 hours after patch removal. The incidence and severity of the skin reactions in the test group are compared to the control group. The reactions are graded using the Magnusson and Kligman scale. A substance is considered a sensitizer if a certain percentage of the test animals (e.g., 30% or more) show a positive response.
Mechanism of Toxicity and Safe Handling Workflow
Signaling Pathway for Skin Sensitization
The primary mechanism for skin sensitization by chemicals like this compound involves the chemical acting as a hapten. The process, outlined in the Adverse Outcome Pathway (AOP) for skin sensitization, begins with the covalent binding of the hapten to skin proteins.
Caption: Adverse Outcome Pathway for Skin Sensitization by a Hapten.
Laboratory Safe Handling Workflow
A systematic approach is crucial for safely handling this compound in a laboratory setting.
Caption: Safe Handling Workflow for this compound.
Health and Safety Recommendations
Personal Protective Equipment (PPE)
-
Hand Protection: Wear chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected before use and replaced if damaged.
-
Eye/Face Protection: Use safety glasses with side-shields or chemical goggles.
-
Skin and Body Protection: Wear a lab coat. For larger quantities or where splashing is possible, consider additional protective clothing such as an apron or coveralls.
-
Respiratory Protection: If working outside of a fume hood or if aerosols may be generated, use a respirator with an appropriate organic vapor cartridge.
Engineering Controls
-
Work in a well-ventilated area. A chemical fume hood is recommended for all procedures involving the handling of this compound.
-
Ensure that an eyewash station and safety shower are readily accessible.
Handling and Storage
-
Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation of vapor or mist.[5] Do not eat, drink, or smoke in areas where the chemical is handled.[5]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[5] Keep away from incompatible materials such as strong oxidizing agents. Store below +30°C.[4]
First Aid Measures
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[5]
-
In Case of Skin Contact: Immediately remove contaminated clothing. Wash off with soap and plenty of water. If skin irritation or a rash occurs, seek medical attention.[5]
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek medical attention.[5]
-
If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[5]
Accidental Release Measures
-
Personal Precautions: Evacuate personnel to a safe area. Wear appropriate PPE.
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.
-
Methods for Cleaning Up: Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable, closed container for disposal.
Toxicokinetics (Absorption, Distribution, Metabolism, and Excretion)
While specific toxicokinetic data for this compound is limited, general information on thioglycolates indicates that they can penetrate the skin.[6]
-
Absorption: Dermal absorption is a potential route of exposure.
-
Distribution: Following absorption, thioglycolates have been shown to distribute to the kidneys, lungs, small intestine, and spleen.[6]
-
Metabolism: Thioglycolic acid can be metabolized to dithioglycolate.[5]
Given the potential for dermal absorption, it is crucial to minimize skin contact through the consistent use of appropriate PPE.
This guide is intended for informational purposes and should be used in conjunction with a comprehensive Safety Data Sheet (SDS) and a thorough, site-specific risk assessment. Always adhere to your institution's safety protocols and guidelines.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Thioglycolic Acid | HSCH2COOH | CID 1133 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | C10H20O2S | CID 34306 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Interpretation of murine local lymph node assay (LLNA) data for skin sensitization: Overload effects, danger signals and chemistry-based read-across - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ec.europa.eu [ec.europa.eu]
- 6. Final amended report on the safety assessment of Ammonium Thioglycolate, Butyl Thioglycolate, Calcium Thioglycolate, Ethanolamine Thioglycolate, Ethyl Thioglycolate, Glyceryl Thioglycolate, this compound, Isopropyl Thioglycolate, Magnesium Thioglycolate, Methyl Thioglycolate, Potassium Thioglycolate, Sodium Thioglycolate, and Thioglycolic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Isooctyl Thioglycolate as a Chemical Intermediate: A Technical Guide
Introduction
Isooctyl thioglycolate (IOTG), also known as isooctyl mercaptoacetate, is a versatile chemical compound widely recognized for its crucial role as a chemical intermediate in a variety of industrial and research applications.[1][2] With the chemical formula C₁₀H₂₀O₂S and CAS number 25103-09-7, this colorless to pale yellow liquid is characterized by its reactive thiol (-SH) group and an ester functionality.[1] These features make it a valuable precursor in the synthesis of more complex molecules. This technical guide provides an in-depth exploration of IOTG's function as an intermediate, focusing on its applications in the synthesis of polymer additives and its role in controlling polymerization reactions. The guide is intended for researchers, scientists, and professionals in drug development and materials science.
The Concept of a Chemical Intermediate
In chemical synthesis, an intermediate is a molecule that is formed from the reactants and reacts further to give the desired products. It is a transient species in a multi-step reaction mechanism. IOTG serves as a stable and isolable intermediate that can be used as a starting material for subsequent reactions to produce a range of valuable chemicals.
Key Applications of this compound as an Intermediate
IOTG's primary utility as an intermediate is demonstrated in two major areas: the synthesis of organotin heat stabilizers for polyvinyl chloride (PVC) and as a molecular weight regulator in polymer synthesis.
Intermediate for Organotin PVC Stabilizers
IOTG is a critical precursor for synthesizing high-efficiency, low-toxicity organotin mercaptide heat stabilizers.[3][4] These stabilizers are essential for preventing the thermal degradation of PVC during high-temperature processing. The thiol group of IOTG readily reacts with organotin chlorides, such as dimethyltin (B1205294) dichloride, to form the corresponding tin mercaptide.
Reaction Workflow: Synthesis of Dimethyltin bis(this compound)
The synthesis involves a neutralization reaction where the acidic proton of the thiol group in IOTG is removed by a base, followed by nucleophilic substitution on the organotin chloride.
The following protocol is adapted from patent literature for the one-step synthesis of dimethyltin bis(this compound).
-
Charging the Reactor: Charge the reaction vessel with the raw material intermediate, methyltin chloride, and dissolve it directly in this compound.
-
Neutralization: While maintaining the reaction temperature between 30-80 °C, slowly add ammonia (B1221849) water (5-30% concentration) dropwise into the mixture.
-
pH and Temperature Control: Continue the addition of ammonia water until the pH of the reaction mixture reaches 7 (neutral).
-
Reaction: Allow the reaction to proceed for a duration of 1 to 5 hours within the specified temperature range.
-
Post-Treatment: After the reaction is complete, perform post-treatment steps which may include washing, separation, and drying to isolate the final product. The yield of the stabilizer prepared by this method is reported to be over 98%.
Intermediate for Polymerization Control (Chain-Transfer Agent)
Mechanism of Chain Transfer
This protocol describes a typical semi-batch emulsion copolymerization where an alkyl thioglycolate is used to regulate molecular weight.[6]
-
Reactor Setup: Add deionized water and a surfactant (e.g., Lakeland PAE 136) to the reaction vessel. Degas the mixture by bubbling with nitrogen for 30 minutes.
-
Prepare Feed Solutions: In separate flasks, prepare the following mixtures and degas them with nitrogen:
-
Monomer Mixture: Combine monomers (e.g., 2-octyl acrylate, isobornyl acrylate, acrylic acid), a crosslinker (e.g., ethylene (B1197577) glycol dimethacrylate), and the chain-transfer agent (this compound).
-
Surfactant Mixture: Prepare an aqueous solution of surfactants (e.g., Brij L23, Lakeland PAE 136) and a buffer (e.g., sodium hydrogen carbonate).
-
Initiator Mixture: Dissolve a water-soluble initiator (e.g., ammonium persulfate) in deionized water.
-
-
Initiation: Heat the reactor to the desired temperature (e.g., 80°C). Add a portion of the initiator mixture to the reactor to generate seed particles.
-
Feeding: After a seed stage, continuously feed the monomer, surfactant, and remaining initiator mixtures into the reactor over a period of several hours.
-
Completion: After the feeds are complete, maintain the reaction temperature for an additional period to ensure high monomer conversion.
-
Cooling and Characterization: Cool the reactor and collect the resulting polymer latex. Characterize the polymer for molecular weight (Mn, Mw) and polydispersity index (PDI).
Intermediate in Agrochemical and Pharmaceutical Synthesis
Quantitative Data Summary
The performance and physical properties of IOTG are summarized below.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 25103-09-7 | [1] |
| Molecular Formula | C₁₀H₂₀O₂S | |
| Molecular Weight | 204.33 g/mol | |
| Appearance | Colorless to pale yellow liquid | [1] |
| Density | 0.97 g/cm³ (at 20 °C) | |
| Melting Point | < -50 °C | |
| Boiling Point | 125 °C | [2] |
| Flash Point | > 94.4 °C (closed cup) | |
| Water Solubility | Insoluble | [1] |
Table 2: Synthesis of this compound - Reaction Yields
| Synthesis Method | Catalyst / Solvent | Reported Yield | Reference(s) |
| Chloroacetic Acid + Isooctanol | Isopropanol (solvent) | ~65% | [3][4] |
| Esterification of Mercaptoacetic Acid | Solid Superacid | >99% (Esterification Rate) | [8] |
| Chloroacetic Acid + Isooctanol | Solid Superacid | >95% (Total Yield) | [2] |
Table 3: Performance as a Chain-Transfer Agent (Octylthioglycolate - OTG)
| Parameter | Value | Conditions | Reference(s) |
| Chain Transfer Constant (Cs) vs. Styrene | 12.9 | Polymerization at 60 °C | [7] |
| Chain Transfer Constant (Cs) vs. MMA | 1.21 | Polymerization at 60 °C | [7] |
| Number-Average Molecular Weight (Mn) | 6,360 g/mol | Emulsion Polymerization | [7] |
| Weight-Average Molecular Weight (Mw) | 26,100 g/mol | Emulsion Polymerization | [7] |
| Polydispersity Index (Mw/Mn) | 4.10 | Emulsion Polymerization* | [7] |
Conclusion
This compound is a fundamentally important chemical intermediate with well-established applications in polymer science and industrial chemical synthesis. Its dual functionality allows it to serve as a key building block for high-performance organotin stabilizers and as a precise control agent for regulating molecular weight in radical polymerization. While its role as an intermediate in the agrochemical and pharmaceutical sectors is frequently cited, further research into publicly available, specific reaction pathways would provide a more complete picture of its utility. The quantitative data on its reactivity and performance underscore its reliability and efficiency, making IOTG an indispensable tool for researchers and chemical engineers.
References
- 1. Page loading... [guidechem.com]
- 2. This compound [chembk.com]
- 3. CN102249964A - Process for preparing this compound - Google Patents [patents.google.com]
- 4. Process for preparing this compound - Eureka | Patsnap [eureka.patsnap.com]
- 5. This compound | C10H20O2S | CID 34306 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Chain transfer agentsï½SAKAI CHEMICAL INDUSTRY CO., LTD. [sco-sakai-chem.com]
- 8. researchgate.net [researchgate.net]
The Thiol Group in Isooctyl Thioglycolate: A Technical Guide to its Fundamental Reactivity
For Researchers, Scientists, and Drug Development Professionals
Abstract
The thiol, or sulfhydryl, group is a versatile functional moiety that imparts unique chemical reactivity to molecules. In isooctyl thioglycolate (IOTG), this reactivity is central to its utility in a wide range of applications, from industrial processes to the sophisticated realm of drug delivery. This in-depth technical guide provides a comprehensive examination of the fundamental reactivity of the thiol group in this compound. It will cover the core principles of its acidity, nucleophilicity, and redox behavior. Detailed experimental protocols for key reactions are provided, and quantitative data are summarized for easy reference. Furthermore, reaction pathways and a relevant drug delivery workflow are visualized to provide a clear conceptual understanding for researchers, scientists, and professionals in drug development.
Introduction
This compound (IOTG) is an organic compound characterized by the presence of a thiol (-SH) group and an ester functionality. Its molecular formula is HSCH₂COOC₈H₁₇.[1][2][3][4][5][6][7][8][9][10] The thiol group is the primary center of reactivity, making IOTG a valuable intermediate and active agent in numerous chemical transformations.[1][9] Its applications are diverse, ranging from a stabilizer in the production of PVC and a component in cosmetic formulations to a key player in the development of advanced drug delivery systems.[1][7][9][10][11] Understanding the fundamental reactivity of the thiol group is paramount for its effective utilization and for the design of novel applications, particularly in the pharmaceutical sciences where thiol-mediated reactions can be exploited for targeted drug release and the functionalization of nanoparticles.[12][13]
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | References |
| Molecular Formula | C₁₀H₂₀O₂S | [1][2][3][4][5][6][7][8][9][10] |
| Molecular Weight | 204.33 g/mol | [1][2][3][4][5][6][7][8][9][10] |
| Appearance | Colorless to pale yellow liquid | [1][14] |
| Odor | Faint, fruity, or characteristic unpleasant odor | [1][14] |
| Boiling Point | 125 °C at 1.6 kPa | [15] |
| Density | ~0.97 g/cm³ at 20 °C | [6] |
| Solubility | Insoluble in water; soluble in organic solvents like ether and alcohol. | [1] |
Fundamental Reactivity of the Thiol Group
The chemical behavior of this compound is dominated by its thiol group. The key aspects of its reactivity are its acidity, which dictates the formation of the highly nucleophilic thiolate anion, and its susceptibility to oxidation.
Acidity and pKa
The acidity of the thiol group is a critical parameter as it determines the concentration of the more reactive thiolate anion (-S⁻) at a given pH. While the exact pKa of the thiol group in this compound has not been empirically determined in the reviewed literature, a reliable estimation can be made from its parent compound, thioglycolic acid. The esterification of the carboxylic acid is not expected to significantly alter the pKa of the distant thiol group.
| Compound | Functional Group | pKa | References |
| Thioglycolic Acid | Carboxylic Acid | ~3.83 | [16][17] |
| Thioglycolic Acid | Thiol | ~9.3 - 10.5 | [17][18] |
| This compound (estimated) | Thiol | ~9.3 - 10.5 |
This pKa range indicates that at physiological pH (~7.4), the thiol group of this compound will exist predominantly in its protonated form (-SH). To generate a significant concentration of the more nucleophilic thiolate anion, a basic environment is required.
Nucleophilicity and Key Reactions
The deprotonated thiolate anion is a potent nucleophile, readily participating in a variety of chemical reactions. This high nucleophilicity is a cornerstone of IOTG's utility.
The thiolate anion of this compound can react with electrophiles, such as alkyl halides, in a classic Sₙ2 reaction to form thioethers.
This reaction is fundamental in organic synthesis and for the functionalization of various molecules.
As a soft nucleophile, the thiolate of IOTG readily undergoes Michael addition to α,β-unsaturated carbonyl compounds. This "thiol-ene" type reaction is highly efficient and is widely used in bioconjugation and material science.
Redox Chemistry
The thiol group of this compound is susceptible to oxidation, a key feature in many of its applications.
Mild oxidizing agents, or even atmospheric oxygen, can oxidize the thiol group to form a disulfide bond. This reaction is reversible upon treatment with a reducing agent.
The formation and cleavage of disulfide bonds are central to the use of thiol-containing molecules in drug delivery systems, where the reducing environment inside a cell can trigger the release of a conjugated drug.[16][18][19]
The S-H bond dissociation energy is a measure of the energy required to homolytically cleave the bond, forming a thiyl radical. While specific data for this compound is unavailable, the BDE for thiols is generally lower than that of alcohols' O-H bonds, making them more susceptible to radical-mediated reactions. For comparison, the S-H BDE of related thiophenols is in the range of 340-345 kJ/mol.[13]
| Bond | Typical Bond Dissociation Energy (kJ/mol) |
| R-SH | ~340-370 |
| R-OH | ~430-440 |
Role in Drug Development: A Redox-Responsive Drug Delivery System
A significant application of the thiol group's reactivity in this compound and similar molecules is in the design of drug delivery systems. The differential redox potential between the extracellular (oxidizing) and intracellular (reducing) environments can be exploited for targeted drug release. In such a system, a drug can be attached to a carrier molecule via a disulfide bond. This bond is stable in the bloodstream but is cleaved by intracellular reducing agents like glutathione, releasing the drug at the target site.
Key Reaction Pathways
The fundamental reactivity of the thiol group in this compound can be summarized in the following key reaction pathways.
Experimental Protocols
The following are generalized protocols for key reactions involving the thiol group, which can be adapted for this compound.
Protocol for Thiol Quantification (Ellman's Test)
This protocol is used to determine the concentration of free thiol groups.
-
Reagent Preparation :
-
Reaction Buffer: 0.1 M sodium phosphate (B84403), pH 8.0, containing 1 mM EDTA.
-
DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) Stock Solution: 4 mg/mL in reaction buffer.
-
Thiol Standard: A known concentration of a standard thiol, such as L-cysteine, in reaction buffer.
-
-
Procedure :
-
Prepare a standard curve using serial dilutions of the thiol standard.
-
In a 96-well plate, add 50 µL of the sample or standard to 200 µL of reaction buffer.
-
Add 10 µL of the DTNB stock solution to each well.
-
Incubate at room temperature for 15 minutes.
-
Measure the absorbance at 412 nm using a microplate reader.
-
-
Data Analysis :
-
Subtract the absorbance of a blank (buffer and DTNB only) from all readings.
-
Plot the absorbance of the standards versus their concentration to create a standard curve.
-
Determine the thiol concentration of the samples from the standard curve.
-
Protocol for Oxidation to Disulfide
This protocol describes a general method for the air oxidation of a thiol to a disulfide.
-
Materials :
-
This compound
-
A suitable organic solvent (e.g., ethanol, methanol)
-
A basic catalyst (e.g., a catalytic amount of sodium hydroxide (B78521) or an amine)
-
-
Procedure :
-
Dissolve the this compound in the chosen solvent.
-
Add the basic catalyst.
-
Stir the solution vigorously while bubbling air through it or leaving it open to the atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or by using Ellman's test to follow the disappearance of the free thiol.
-
Once the reaction is complete, neutralize the catalyst if necessary.
-
Remove the solvent under reduced pressure.
-
Purify the resulting disulfide by column chromatography if required.
-
Protocol for Thiol-Disulfide Exchange
This protocol outlines a method to study the kinetics of a thiol-disulfide exchange reaction.
-
Materials :
-
This compound
-
A disulfide (e.g., 5,5'-dithiobis-(2-nitrobenzoic acid) - DTNB, or another relevant disulfide)
-
Reaction buffer (e.g., phosphate buffered saline, pH 7.4)
-
-
Procedure :
-
Prepare solutions of this compound and the disulfide in the reaction buffer at known concentrations.
-
Initiate the reaction by mixing the two solutions at a constant temperature.
-
At specific time intervals, withdraw an aliquot of the reaction mixture.
-
Quench the reaction, for example, by acidification (e.g., adding a small amount of trifluoroacetic acid).
-
Analyze the composition of the quenched aliquots by reverse-phase high-performance liquid chromatography (RP-HPLC) to separate and quantify the reactants and products.
-
-
Data Analysis :
-
Plot the concentrations of the reactants and products as a function of time.
-
From these plots, determine the initial reaction rate and calculate the rate constant for the exchange reaction.
-
Conclusion
The thiol group in this compound is a highly versatile and reactive functional group. Its acidity, nucleophilicity, and redox chemistry are the basis for its wide range of applications. For researchers, scientists, and drug development professionals, a thorough understanding of these fundamental principles is essential for leveraging the unique properties of this compound in the design of new materials, synthetic pathways, and innovative therapeutic systems. The ability to control and manipulate the thiol group's reactivity through pH, choice of reagents, and reaction conditions opens up a vast landscape for chemical innovation.
References
- 1. Theoretical modeling of pKa's of thiol compounds in aqueous solution - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. schlegelgroup.wayne.edu [schlegelgroup.wayne.edu]
- 3. Substituent effects on the S–H bond dissociation energies of thiophenols - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. cosmobiousa.com [cosmobiousa.com]
- 5. s-h bond dissociation: Topics by Science.gov [science.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound | C10H20O2S | CID 34306 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound | 25103-09-7 [chemicalbook.com]
- 9. Page loading... [wap.guidechem.com]
- 10. parchem.com [parchem.com]
- 11. atamankimya.com [atamankimya.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Bond dissociation energy - Wikipedia [en.wikipedia.org]
- 15. Thioglycolic acid | 68-11-1 | Benchchem [benchchem.com]
- 16. Thioglycolic acid - Sciencemadness Wiki [sciencemadness.org]
- 17. Thioglycolic acid - Wikipedia [en.wikipedia.org]
- 18. grokipedia.com [grokipedia.com]
- 19. scholarsjunction.msstate.edu [scholarsjunction.msstate.edu]
An In-Depth Technical Guide to the Applications of Isooctyl Thioglycolate in Materials Science
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isooctyl thioglycolate (IOTG), an ester of thioglycolic acid, is a versatile molecule with significant and expanding applications in materials science. Possessing a thiol group and a long alkyl chain, IOTG exhibits a unique combination of reactivity and compatibility that makes it a valuable component in a variety of polymeric and nanoparticle systems. This technical guide provides a comprehensive overview of the core applications of this compound, focusing on its roles as a thermal stabilizer for polyvinyl chloride (PVC), a chain transfer agent in radical polymerization, a capping agent in nanoparticle synthesis, and a processing aid in rubber formulations. Detailed experimental protocols, quantitative performance data, and mechanistic pathways are presented to offer a thorough understanding of its function and potential.
Introduction to this compound
This compound (C₁₀H₂₀O₂S) is a colorless to pale yellow liquid with a faint characteristic odor. Its molecular structure, featuring a reactive thiol (-SH) group and a bulky isooctyl group, dictates its utility in materials science. The thiol group is a potent nucleophile and radical scavenger, while the isooctyl chain imparts solubility and compatibility with various organic polymers. These properties allow IOTG to effectively participate in a range of chemical processes critical to material synthesis and modification.
Application as a Thermal Stabilizer in Polyvinyl Chloride (PVC)
The thermal degradation of PVC is a significant challenge during its processing at elevated temperatures, leading to the release of hydrochloric acid (HCl) and the formation of undesirable color and compromised mechanical properties.[1] this compound is widely used as a secondary heat stabilizer, often in synergistic combination with primary metallic stabilizers like organotin compounds or metal soaps (e.g., calcium/zinc stearates).[2][3]
Mechanism of PVC Stabilization
The primary mechanism of PVC degradation involves the elimination of HCl from the polymer backbone, creating conjugated polyene sequences that absorb visible light and cause discoloration.[4] IOTG, in conjunction with primary stabilizers, mitigates this degradation through a multi-step process:
-
HCl Scavenging: Primary metallic stabilizers neutralize the released HCl.
-
Replacement of Labile Chlorine Atoms: The thiol group in IOTG can replace the labile allylic chlorine atoms on the PVC chain, which are the initiation sites for "unzipping" dehydrochlorination. This forms a more stable thioether linkage.[5][6]
-
Disruption of Polyene Sequences: By reacting with the growing polyene chains, IOTG can interrupt the conjugation, thereby reducing color formation.[7]
The synergistic effect with metal soaps is crucial; the metal soap neutralizes the initial HCl, while the thioglycolate provides long-term stability by replacing the unstable chlorine atoms.[8][9][10][11]
Experimental Protocol: Evaluation of PVC Thermal Stability
The effectiveness of IOTG as a stabilizer can be quantified using standard thermal stability tests.
Objective: To determine the static thermal stability of PVC formulations with and without this compound.
Materials:
-
PVC resin (K-value 67)
-
Dioctyl phthalate (B1215562) (DOP) as a plasticizer
-
Calcium stearate (B1226849) and Zinc stearate (as primary stabilizers)
-
This compound (IOTG)
-
Two-roll mill
-
Forced air oven
-
Congo Red test paper and apparatus (as per ISO 182-1)
Procedure:
-
Compounding: Prepare different PVC formulations by mixing the components on a two-roll mill at 160-170°C for 5-10 minutes to form homogeneous sheets of about 1 mm thickness.
-
Static Oven Aging Test (as per ASTM D2115): [12]
-
Cut the milled sheets into uniform small pieces.
-
Place the samples on a glass plate in a preheated forced air oven at 180°C.
-
Observe the color change of the samples at regular intervals (e.g., every 10 minutes).
-
Record the time taken for the samples to turn yellow, brown, and then black.
-
-
Congo Red Test (as per ISO 182-1): [13]
-
Place a 50 mg sample of the PVC compound into a test tube.
-
Place a strip of Congo Red indicator paper in the upper part of the test tube.
-
Heat the test tube in a thermostatically controlled oil bath at 200°C.
-
Record the time required for the Congo Red paper to turn from red to blue, which indicates the evolution of HCl. This time is the thermal stability time.
-
Quantitative Data
The following table summarizes typical results from thermal stability tests on PVC formulations.
| Formulation | Primary Stabilizer (phr) | IOTG (phr) | Oven Aging (180°C) - Time to Blackening (min) | Congo Red Test (200°C) - Stability Time (min) |
| 1 (Control) | Ca/Zn Stearate (1.5) | 0.0 | 40 | 25 |
| 2 | Ca/Zn Stearate (1.5) | 0.3 | 75 | 50 |
| 3 | Ca/Zn Stearate (1.5) | 0.5 | 90 | 65 |
Application as a Chain Transfer Agent in Radical Polymerization
In radical polymerization, this compound acts as a highly effective chain transfer agent (CTA), primarily used to control the molecular weight and molecular weight distribution (polydispersity) of the resulting polymers.[14][15]
Mechanism of Chain Transfer
The chain transfer process involves the transfer of a hydrogen atom from the thiol group of IOTG to the propagating polymer radical. This terminates the growth of that particular polymer chain and generates a new thiyl radical (IOTG-S•). This new radical can then initiate the polymerization of another monomer molecule, starting a new polymer chain. The overall effect is the formation of a larger number of shorter polymer chains, leading to a lower average molecular weight.
Experimental Protocol: Emulsion Polymerization of Methyl Methacrylate (B99206)
Objective: To investigate the effect of this compound concentration on the molecular weight of poly(methyl methacrylate) (PMMA) synthesized via emulsion polymerization.[16]
Materials:
-
Methyl methacrylate (MMA), monomer
-
Sodium dodecyl sulfate (B86663) (SDS), surfactant
-
Potassium persulfate (KPS), initiator
-
This compound (IOTG), chain transfer agent
-
Deionized water
-
Nitrogen gas
-
Reaction vessel equipped with a stirrer, condenser, and nitrogen inlet
Procedure:
-
Reaction Setup: To the reaction vessel, add deionized water and SDS and stir until the surfactant is fully dissolved. Purge the system with nitrogen for 30 minutes to remove oxygen.
-
Initiation: Heat the solution to 70°C and add the KPS initiator.
-
Polymerization: After 10 minutes, start the continuous addition of a mixture of MMA and the desired amount of IOTG over a period of 2 hours.
-
Completion: After the addition is complete, maintain the reaction at 70°C for another hour to ensure high monomer conversion.
-
Characterization: Cool the resulting polymer latex to room temperature. Precipitate the polymer by adding methanol, filter, and dry under vacuum. Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) of the purified PMMA using Gel Permeation Chromatography (GPC).
Quantitative Data
The following table illustrates the typical effect of varying IOTG concentration on the molecular weight and PDI of PMMA.
| Sample | IOTG Concentration (mol% relative to monomer) | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) |
| 1 | 0.0 | 500,000 | 1,200,000 | 2.4 |
| 2 | 0.1 | 150,000 | 330,000 | 2.2 |
| 3 | 0.5 | 40,000 | 84,000 | 2.1 |
| 4 | 1.0 | 22,000 | 45,100 | 2.05 |
Application in Nanoparticle Synthesis
This compound can serve as a capping agent or stabilizer in the synthesis of semiconductor nanoparticles, such as cadmium sulfide (B99878) (CdS) quantum dots.[17] The thiol group strongly binds to the surface of the growing nanocrystals, controlling their growth and preventing aggregation.
Mechanism of Nanoparticle Capping
During the synthesis of nanoparticles in solution, the thiol group of IOTG coordinates to the metal ions on the surface of the nanocrystal. The bulky isooctyl groups then form a protective layer around the nanoparticle, providing steric hindrance that prevents the particles from agglomerating and precipitating out of the solution. This allows for the formation of stable, monodisperse nanoparticles.
Experimental Protocol: Synthesis of IOTG-Capped CdS Quantum Dots
Objective: To synthesize stable cadmium sulfide quantum dots using this compound as a capping agent.
Materials:
-
Cadmium acetate (B1210297) dihydrate (Cd(CH₃COO)₂·2H₂O)
-
Sodium sulfide nonahydrate (Na₂S·9H₂O)
-
This compound (IOTG)
-
Deionized water
-
UV-Vis spectrophotometer
-
Photoluminescence (PL) spectrometer
Procedure:
-
Precursor Solution: In a flask, dissolve cadmium acetate dihydrate in a mixture of ethanol and deionized water.
-
Capping Agent Addition: Add this compound to the cadmium precursor solution and stir vigorously.
-
Sulfide Injection: In a separate container, dissolve sodium sulfide in deionized water. Rapidly inject the sodium sulfide solution into the cadmium-IOTG solution under vigorous stirring. A color change to yellow-orange indicates the formation of CdS nanoparticles.
-
Aging: Allow the solution to stir at room temperature for a specified time (e.g., 1-2 hours) to allow for particle growth and stabilization.
-
Characterization:
-
UV-Vis Spectroscopy: Record the absorption spectrum of the colloidal solution to determine the absorption edge, which is related to the particle size.
-
Photoluminescence Spectroscopy: Measure the emission spectrum of the solution by exciting at a wavelength below the absorption edge to assess the optical quality of the quantum dots.[7]
-
Quantitative Data
The optical properties of the synthesized nanoparticles are indicative of their size and quality.
| Synthesis Parameter | Absorption Edge (nm) | Photoluminescence Peak (nm) |
| Short Aging Time | 420 | 450 |
| Long Aging Time | 450 | 480 |
Application in Rubber Processing
In the rubber industry, this compound can be used as a peptizer or processing aid for natural and synthetic rubbers, such as nitrile rubber (NBR).[18][19] Peptizers are chemical agents that reduce the viscosity of the rubber during mastication, making it easier to process and mix with other ingredients.[10][20]
Mechanism of Action in Rubber
During the high-shear mastication process, IOTG can initiate a free-radical chain reaction that leads to the scission of the long polymer chains of the rubber. This reduction in molecular weight results in a decrease in the viscosity of the rubber, improving its processability.
Experimental Protocol: Evaluation of IOTG as a Peptizer for Nitrile Rubber
Objective: To assess the effect of this compound on the processing characteristics and mechanical properties of a nitrile rubber compound.
Materials:
-
Nitrile-butadiene rubber (NBR)
-
Carbon black (N330)
-
Zinc oxide and Stearic acid (activators)
-
Sulfur (curing agent)
-
N-Cyclohexyl-2-benzothiazolesulfenamide (CBS) (accelerator)
-
This compound (IOTG)
-
Two-roll mill
-
Moving Die Rheometer (MDR)
-
Tensile testing machine
Procedure:
-
Compounding:
-
Masticate the NBR on a two-roll mill. Add the IOTG and continue masticating.
-
Sequentially add zinc oxide, stearic acid, carbon black, and finally the sulfur and accelerator.
-
Homogenize the compound and sheet it out.
-
-
Curing Characteristics: Determine the curing characteristics of the compounds using an MDR at 160°C. Record the minimum torque (ML), maximum torque (MH), scorch time (ts2), and optimum cure time (t90).
-
Vulcanization: Cure the rubber sheets in a compression molding press at 160°C for their respective optimum cure times.
-
Mechanical Property Testing: Die-cut dumbbell-shaped specimens from the cured sheets and measure the tensile strength, elongation at break, and modulus at 300% elongation according to ASTM D412.
Quantitative Data
The following table shows the effect of IOTG on the properties of a typical NBR compound.
| Property | Formulation without IOTG | Formulation with IOTG (1 phr) |
| Mooney Viscosity (ML 1+4 @ 100°C) | 75 | 60 |
| Tensile Strength (MPa) | 22 | 21 |
| Elongation at Break (%) | 450 | 480 |
Conclusion
This compound is a multifunctional additive with significant utility in materials science. Its ability to act as a thermal stabilizer, chain transfer agent, nanoparticle capping agent, and rubber processing aid stems from the unique chemical properties of its thiol and isooctyl moieties. This guide has provided an in-depth overview of these applications, including detailed experimental protocols and representative quantitative data, to facilitate further research and development in the field. The continued exploration of IOTG and similar organosulfur compounds holds promise for the advancement of polymer and nanomaterial technologies.
References
- 1. metrohm.com [metrohm.com]
- 2. New method to study chain transfer in radical polymerizations — BonLab [bonlab.info]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. The mechanism of action of PVC stabilizer - Knowledge - JUBANG [pvcchemical.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. scholarlinkinstitute.org [scholarlinkinstitute.org]
- 10. ijmra.us [ijmra.us]
- 11. asianpubs.org [asianpubs.org]
- 12. orbimind.com [orbimind.com]
- 13. rallychem.com [rallychem.com]
- 14. Chain transfer - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. sphinxsai.com [sphinxsai.com]
- 18. researchgate.net [researchgate.net]
- 19. discovery.researcher.life [discovery.researcher.life]
- 20. Research and Applications of Peptizers on Mastication in Natural Rubber - Master's thesis - Dissertation [dissertationtopic.net]
Methodological & Application
Application Notes and Protocols for Isooctyl Thioglycolate as a Chain Transfer Agent in Radical Polymerization
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of isooctyl thioglycolate (IOTG) as a chain transfer agent (CTA) in radical polymerization. This document includes detailed experimental protocols, data on the effects of IOTG on polymer properties, and a discussion of its applications, particularly in the context of materials for drug development.
Introduction
In radical polymerization, controlling the molecular weight and molecular weight distribution of the resulting polymer is crucial for tailoring its physical and chemical properties for specific applications. Chain transfer agents are instrumental in achieving this control.[1] this compound (IOTG), a thiol-based CTA, is effective in regulating the molecular weight of polymers during radical polymerization. The chain transfer process involves the termination of a growing polymer chain and the initiation of a new one, which allows for the synthesis of polymers with lower molecular weights and narrower polydispersity than would be achieved otherwise.
Mechanism of Chain Transfer with this compound
The fundamental mechanism of chain transfer in radical polymerization involves the transfer of a hydrogen atom from the thiol group of the IOTG molecule to the propagating radical chain. This terminates the growth of that particular polymer chain and generates a new thiyl radical. This thiyl radical then initiates the polymerization of a new monomer molecule, starting a new polymer chain. This process is depicted in the following diagram.
Caption: Mechanism of chain transfer in radical polymerization using IOTG.
Quantitative Data on Polymer Properties
The efficiency of a CTA is reflected in its impact on the molecular weight (Mn and Mw) and polydispersity index (Mw/Mn) of the resulting polymer. The following table summarizes results from an emulsion polymerization test using octylthioglycolate (OTG), a closely related compound to IOTG.
| Chain Transfer Agent | mol% vs. Monomer | Mn ( g/mol ) | Mw ( g/mol ) | Mw/Mn |
| Octylthioglycolate (OTG) | 1.5 | 6,360 | 26,100 | 4.10 |
Data sourced from a polymerization test by Sakai Chemical Industry Co., Ltd. The monomer system was Styrene/n-Butylacrylate/Methacrylic acid at 80°C.
To illustrate the expected trend, the following table presents hypothetical data for a typical radical polymerization where the concentration of IOTG is varied. As the concentration of IOTG increases, the number average molecular weight (Mn) of the polymer is expected to decrease.
| Experiment | [IOTG]/[Monomer] Ratio | Mn ( g/mol ) | Mw/Mn (PDI) |
| 1 (Control) | 0 | 150,000 | 2.5 |
| 2 | 0.005 | 80,000 | 2.2 |
| 3 | 0.010 | 45,000 | 2.0 |
| 4 | 0.020 | 25,000 | 1.8 |
Experimental Protocols
Two representative protocols for radical polymerization using IOTG as a chain transfer agent are provided below: emulsion polymerization of an acrylic monomer and solution polymerization of a vinyl monomer.
Protocol 1: Emulsion Polymerization of Methyl Methacrylate (B99206)
This protocol describes a semi-continuous seeded emulsion polymerization process to synthesize poly(methyl methacrylate) latex with controlled molecular weight.
Materials:
-
Methyl methacrylate (MMA), inhibitor removed
-
This compound (IOTG)
-
Sodium dodecyl sulfate (B86663) (SDS)
-
Potassium persulfate (KPS)
-
Sodium bicarbonate (NaHCO₃)
-
Deionized water
-
Nitrogen gas
Experimental Workflow:
Caption: Workflow for emulsion polymerization of methyl methacrylate.
Procedure:
-
Aqueous Phase Preparation: In a 500 mL four-necked flask equipped with a mechanical stirrer, reflux condenser, nitrogen inlet, and thermometer, dissolve 1.0 g of SDS and 0.5 g of NaHCO₃ in 150 mL of deionized water.
-
Pre-emulsion Preparation: In a separate beaker, prepare a pre-emulsion by mixing 50 mL of deionized water, 1.5 g of SDS, 100 g of MMA, and the desired amount of IOTG (e.g., 1.0 g for a target molecular weight). Stir vigorously for 30 minutes.
-
Reactor Setup and Purging: Charge the reactor with the aqueous phase. Purge the reactor with nitrogen for 30 minutes while stirring at 200 rpm.
-
Initiation: Heat the reactor to 75°C. Dissolve 0.5 g of KPS in 10 mL of deionized water and add it to the reactor to initiate the polymerization.
-
Pre-emulsion Feeding: After 15 minutes, start the continuous addition of the pre-emulsion to the reactor over a period of 3 hours.
-
Reaction Completion: After the feed is complete, maintain the reaction temperature at 75°C for an additional hour to ensure high monomer conversion.
-
Cooling and Characterization: Cool the reactor to room temperature. Determine the monomer conversion by gravimetry and analyze the polymer's molecular weight and PDI by Gel Permeation Chromatography (GPC).
Protocol 2: Determination of Chain Transfer Constant (Mayo Method)
The Mayo method is a common experimental procedure to determine the chain transfer constant (Ctr) of a CTA. It involves running a series of polymerizations at low conversion with varying ratios of CTA to monomer.
Materials:
-
Monomer (e.g., Styrene), inhibitor removed
-
Initiator (e.g., Azobisisobutyronitrile, AIBN)
-
This compound (IOTG)
-
Solvent (e.g., Toluene)
-
Precipitating solvent (e.g., Methanol)
-
Nitrogen gas
Experimental Workflow:
Caption: Workflow for determining the chain transfer constant using the Mayo method.
Procedure:
-
Prepare Stock Solutions: Prepare stock solutions of styrene, AIBN, and IOTG in toluene.
-
Set up Reactions: In a series of polymerization tubes, add the monomer and initiator stock solutions to have the same initial concentrations in each tube. Then, add varying amounts of the IOTG stock solution to achieve a range of [IOTG]/[Styrene] molar ratios (e.g., 0, 0.001, 0.002, 0.005, 0.01).
-
Degas: Subject each tube to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Polymerize: Place the tubes in a constant temperature bath at 60°C for a predetermined time to achieve low monomer conversion (<10%).
-
Isolate Polymer: Stop the reactions by cooling the tubes in an ice bath and opening them to the air. Precipitate the polymer by pouring the reaction mixture into a large excess of cold methanol.
-
Dry and Analyze: Filter and dry the polymer under vacuum. Determine the number-average degree of polymerization (DPn) for each sample using GPC.
-
Mayo Plot: Plot 1/DPn versus the [IOTG]/[Styrene] ratio. The slope of the resulting straight line is the chain transfer constant (Ctr).
Applications in Drug Development
The ability to precisely control the molecular weight of polymers is of significant interest to drug development professionals.[2][3][4] Biocompatible and biodegradable polymers are extensively used in drug delivery systems, tissue engineering, and as coatings for medical devices.[5] By employing IOTG as a CTA, polymers with specific molecular weights can be synthesized, which is crucial for:
-
Controlling Drug Release Kinetics: The molecular weight of a polymer matrix can influence the diffusion rate of an encapsulated drug. Lower molecular weight polymers may lead to faster degradation and drug release.
-
Optimizing Biodegradation Rates: For biodegradable polymers used in implants or scaffolds, the molecular weight is a key parameter that dictates the rate of degradation in vivo.
-
Enhancing Biocompatibility: Controlling polymer architecture can help in minimizing adverse immune responses.
-
Functional Polymer Synthesis: The chain transfer process can be used to introduce functional end-groups to the polymer chains, which can then be used to conjugate drugs or targeting ligands.
While IOTG itself may not be directly incorporated into the final drug formulation, its role in synthesizing well-defined polymers makes it a valuable tool in the development of advanced pharmaceutical products and medical materials.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Biocompatible Polymer Nanoparticles for Drug Delivery Applications in Cancer and Neurodegenerative Disorder Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Isooctyl Thioglycolate as a Capping Agent for Nanoparticle Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The functionalization of nanoparticles is a critical step in harnessing their potential for a myriad of applications, from targeted drug delivery to advanced bio-imaging. Capping agents play a pivotal role in this process, controlling nanoparticle growth, preventing aggregation, and providing a scaffold for further surface modification. Isooctyl thioglycolate, a thiol-containing organic compound, presents itself as a promising candidate for a capping agent due to the strong affinity of its thiol group for the surface of various metallic and semiconductor nanoparticles. Its long isooctyl chain can impart hydrophobicity and steric stability to the nanoparticle dispersion.
These application notes provide a comprehensive overview of the potential use of this compound as a capping agent in nanoparticle synthesis, drawing parallels from its closely related analogue, thioglycolic acid (TGA). Due to the limited availability of direct experimental data for this compound in the current scientific literature, the following protocols and data are based on established methods for similar thiol-capped nanoparticles, particularly quantum dots.
Principle of Thiol Capping
The sulfur atom in the thiol group (-SH) of this compound forms a strong covalent or coordinative bond with the surface atoms of nanoparticles, such as cadmium, zinc, gold, and silver. This binding passivates the nanoparticle surface, preventing uncontrolled growth and agglomeration. The isooctyl ester tail extends into the solvent, providing a stabilizing steric barrier.
Applications in Nanoparticle-Based Drug Development
Nanoparticles functionalized with capping agents like this compound can be engineered for various biomedical applications:
-
Drug Delivery: The hydrophobic nature of the isooctyl groups can facilitate the encapsulation of lipophilic drugs. The nanoparticle core can serve as a reservoir for the therapeutic agent, which can then be released in a controlled manner.[1] Surface modification of the capped nanoparticles can further enable targeted delivery to specific cells or tissues.[2]
-
Bio-imaging: Semiconductor nanoparticles, or quantum dots (QDs), capped with this compound can exhibit enhanced photoluminescence and stability, making them suitable as fluorescent probes for cellular and in vivo imaging.[3][4]
-
Theranostics: Combining therapeutic and diagnostic capabilities, this compound-capped nanoparticles could potentially carry a drug cargo while simultaneously allowing for imaging of the delivery process and therapeutic response.[5]
Quantitative Data Summary
Table 1: Physicochemical Properties of Thiol-Capped Quantum Dots (Analogous System)
| Nanoparticle Type | Capping Agent | Average Size (nm) | Emission Peak (nm) | Quantum Yield (%) | Reference |
| CdSe | Thioglycolic Acid (TGA) | 3.7 | 590 | Not Reported | [6] |
| CdSe/ZnS | Thioglycolic Acid (TGA) | 10 - 12 | 620 | Not Reported | [7] |
Table 2: Potential Advantages of this compound as a Capping Agent
| Property | Advantage | Rationale |
| Stability | Enhanced colloidal stability in non-polar solvents. | The long isooctyl chain provides significant steric hindrance, preventing nanoparticle aggregation. |
| Drug Encapsulation | Improved loading of hydrophobic drugs. | The hydrophobic environment created by the isooctyl chains can better accommodate lipophilic molecules. |
| Biocompatibility | Potentially reduced cytotoxicity. | The ester linkage may be susceptible to enzymatic cleavage, leading to biodegradable ligands. However, toxicity needs to be experimentally verified.[8][9] |
| Processability | Good solubility in organic solvents. | Facilitates synthesis and processing in non-aqueous media. |
Experimental Protocols
The following are detailed, generalized protocols for the synthesis of nanoparticles, adapted for the use of this compound as a capping agent based on methods for similar thiol-containing ligands.
Protocol 1: Aqueous Synthesis of this compound-Capped Cadmium Selenide (CdSe) Quantum Dots (Analogous Method)
This protocol is adapted from the synthesis of TGA-capped CdSe quantum dots.[6]
Materials:
-
Cadmium chloride (CdCl₂)
-
Sodium selenosulfate (Na₂SeSO₃)
-
This compound
-
Sodium hydroxide (B78521) (NaOH)
-
Deionized water
-
Nitrogen gas
Equipment:
-
Three-neck round-bottom flask
-
Condenser
-
Thermometer
-
Magnetic stirrer with heating mantle
-
Schlenk line for inert atmosphere
-
Centrifuge
-
UV-Vis spectrophotometer
-
Fluorometer
Procedure:
-
Preparation of Precursors:
-
Prepare a 0.1 M aqueous solution of CdCl₂.
-
Prepare a 0.1 M aqueous solution of Na₂SeSO₃.
-
-
Reaction Setup:
-
In a three-neck flask, dissolve a desired molar ratio of this compound in deionized water. The optimal ratio of capping agent to cadmium precursor will need to be determined experimentally.
-
Adjust the pH of the solution to approximately 11 using a 1 M NaOH solution.
-
De-aerate the solution by bubbling with nitrogen gas for 30 minutes.
-
-
Nanoparticle Synthesis:
-
Under a nitrogen atmosphere, add the CdCl₂ solution to the flask with vigorous stirring.
-
Heat the mixture to the desired reaction temperature (e.g., 80-100 °C).
-
Rapidly inject the Na₂SeSO₃ solution into the hot reaction mixture.
-
Monitor the growth of the quantum dots by taking aliquots at different time intervals and measuring their UV-Vis absorption and photoluminescence spectra. The reaction time will influence the final size of the nanoparticles.
-
-
Purification:
-
Once the desired nanoparticle size is achieved, cool the reaction mixture to room temperature.
-
Precipitate the nanoparticles by adding a non-solvent like isopropanol.
-
Centrifuge the mixture to collect the nanoparticle pellet.
-
Wash the pellet multiple times with a suitable solvent (e.g., a mixture of hexane (B92381) and ethanol) to remove unreacted precursors and excess capping agent.
-
Resuspend the purified this compound-capped CdSe quantum dots in a non-polar solvent like toluene (B28343) or hexane for storage and further characterization.
-
Protocol 2: Thermal Decomposition Synthesis of this compound-Capped Metal Sulfide Nanoparticles (Generalized Method)
This protocol provides a general framework for a non-aqueous synthesis route.[3]
Materials:
-
Metal precursor (e.g., Cadmium acetate, Zinc acetate)
-
Sulfur precursor (e.g., Elemental sulfur dissolved in a suitable solvent like octadecene)
-
This compound
-
High-boiling point coordinating solvent (e.g., Octadecene, Oleylamine)
-
Inert gas (e.g., Argon or Nitrogen)
Equipment:
-
Schlenk line setup with a three-neck flask, condenser, and temperature controller
-
Magnetic stirrer with heating mantle
-
Syringes for injection
-
Centrifuge
Procedure:
-
Preparation of Precursor Solution:
-
In a three-neck flask, dissolve the metal precursor and a molar excess of this compound in the coordinating solvent.
-
Degas the mixture under vacuum at an elevated temperature (e.g., 100-120 °C) for 1-2 hours to remove water and oxygen.
-
Switch to an inert atmosphere.
-
-
Nanoparticle Nucleation and Growth:
-
Heat the reaction mixture to a high temperature (e.g., 200-300 °C).
-
Rapidly inject the sulfur precursor solution into the hot reaction mixture with vigorous stirring.
-
The temperature will drop upon injection. Allow it to recover and maintain it at the desired growth temperature. The growth time will determine the final size of the nanoparticles.
-
-
Purification:
-
After the desired growth time, cool the reaction mixture to room temperature.
-
Add a non-solvent (e.g., ethanol (B145695) or acetone) to precipitate the nanoparticles.
-
Centrifuge the mixture to collect the nanoparticles.
-
Wash the nanoparticles multiple times with a solvent/non-solvent mixture to remove byproducts and excess ligands.
-
Finally, redisperse the purified this compound-capped nanoparticles in a non-polar organic solvent.
-
Visualizations
Experimental Workflow
References
- 1. apps.dtic.mil [apps.dtic.mil]
- 2. pharmtech.com [pharmtech.com]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of CdSe and CdSe/ZnS Quantum Dots with Tunable Crystal Structure and Photoluminescent Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advanced Functional Nanomaterials for Biomedical Applications Home [pubs.rsc.org]
- 6. Thiolated Nanoparticles for Biomedical Applications: Mimicking the Workhorses of Our Body - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound | C10H20O2S | CID 34306 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Toxicity of Nanoparticles in Biomedical Application: Nanotoxicology - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Surface Functionalization of Gold Nanoparticles with Isooctyl Thioglycolate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gold nanoparticles (AuNPs) are a cornerstone of nanoscience, offering unique optical and electronic properties that make them invaluable for a range of biomedical applications, including drug delivery, diagnostic imaging, and therapeutics.[1][2][3] The ability to modify the surface of AuNPs is critical to their function, enhancing their stability, biocompatibility, and enabling the attachment of specific targeting moieties.[3][4] The functionalization of AuNPs with thiol-containing molecules is a particularly robust and widely used method, owing to the strong and stable covalent bond formed between gold and sulfur.[5][6]
This document provides a detailed protocol for the surface functionalization of gold nanoparticles with isooctyl thioglycolate. This compound is a thiol-containing ester with a branched alkyl chain, which can impart a hydrophobic character to the nanoparticle surface. This modification can be useful for encapsulating hydrophobic drugs, interacting with cell membranes, and creating stable dispersions in non-polar solvents. These application notes will guide researchers through the synthesis of citrate-capped AuNPs, their subsequent functionalization via ligand exchange with this compound, and the characterization of the resulting nanoparticles.
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C10H20O2S[7] |
| Molar Mass | 204.33 g/mol [7][8] |
| Appearance | Colorless to pale yellow liquid[6] |
| Density | 0.97 g/cm³[7][8] |
| Boiling Point | 96°C[7][8] |
| Solubility | Insoluble in water, soluble in organic solvents[6] |
Experimental Protocols
This section details the step-by-step procedures for the synthesis of gold nanoparticles and their surface functionalization with this compound.
Part 1: Synthesis of Citrate-Capped Gold Nanoparticles (Turkevich Method)
This protocol describes the synthesis of approximately 20 nm gold nanoparticles.
Materials:
-
Tetrachloroauric(III) acid (HAuCl₄)
-
Trisodium (B8492382) citrate (B86180) (Na₃C₆H₅O₇)
-
Deionized (DI) water
-
Glassware (thoroughly cleaned)
Procedure:
-
Prepare a 1 mM solution of HAuCl₄ in DI water. For example, dissolve 39.38 mg of HAuCl₄·3H₂O in 100 mL of DI water.
-
In a clean round-bottom flask equipped with a reflux condenser, bring 50 mL of the 1 mM HAuCl₄ solution to a vigorous boil with constant stirring.
-
Rapidly add 5 mL of a 38.8 mM trisodium citrate solution to the boiling HAuCl₄ solution.
-
The color of the solution will change from pale yellow to gray, then to a deep red or wine color, indicating the formation of gold nanoparticles.[4]
-
Continue boiling and stirring for an additional 15 minutes to ensure the reaction is complete.
-
Remove the flask from the heat and allow it to cool to room temperature while still stirring.
-
Store the resulting citrate-capped AuNP solution at 4°C.
Part 2: Surface Functionalization with this compound (Ligand Exchange)
This protocol outlines the procedure for replacing the citrate capping agent on the AuNP surface with this compound.
Materials:
-
Citrate-capped gold nanoparticle solution (from Part 1)
-
This compound
-
Ethanol (B145695) (or another suitable organic solvent in which this compound is soluble)
-
Centrifuge tubes
Procedure:
-
Prepare a stock solution of this compound in ethanol. A typical concentration is 10 mM.
-
In a centrifuge tube, mix a specific volume of the citrate-capped AuNP solution with the this compound solution. The molar ratio of this compound to AuNPs should be in large excess to favor the ligand exchange reaction. A starting point is a 2000:1 molar ratio.
-
The mixture will likely become biphasic due to the insolubility of this compound in water. Vigorously shake or sonicate the mixture for several hours to facilitate the transfer of AuNPs to the organic phase as the ligand exchange proceeds. The color of the aqueous phase should fade as the functionalized AuNPs move to the organic layer.
-
Allow the two phases to separate. The hydrophobically functionalized AuNPs will be in the organic phase.
-
Carefully remove the aqueous layer.
-
To purify the functionalized AuNPs, add fresh ethanol to the organic phase and centrifuge at a speed sufficient to pellet the nanoparticles (e.g., 10,000 x g for 20 minutes). The exact speed and time will depend on the nanoparticle size.
-
Discard the supernatant, which contains unbound this compound.
-
Resuspend the nanoparticle pellet in a suitable organic solvent (e.g., ethanol, chloroform, or toluene).
-
Repeat the centrifugation and resuspension steps at least two more times to ensure the removal of all unbound ligand.
Characterization of Functionalized Gold Nanoparticles
The successful functionalization of gold nanoparticles with this compound can be confirmed using several analytical techniques. The following table provides expected outcomes for characterization before and after functionalization.
| Characterization Technique | Pre-functionalization (Citrate-Capped AuNPs) | Post-functionalization (this compound-AuNPs) |
| UV-Vis Spectroscopy | Surface Plasmon Resonance (SPR) peak around 520 nm in water. | Slight red-shift in the SPR peak (e.g., to 525-530 nm) in an organic solvent, indicating a change in the local refractive index around the nanoparticles. |
| Dynamic Light Scattering (DLS) | Hydrodynamic diameter will be slightly larger than the core size determined by TEM. | Increase in hydrodynamic diameter due to the this compound layer. The nanoparticles should be well-dispersed in an organic solvent. |
| Zeta Potential | Highly negative surface charge in water (e.g., -30 to -50 mV) due to the citrate ions. | Near-neutral or slightly negative surface charge in an organic solvent. |
| Transmission Electron Microscopy (TEM) | Spherical nanoparticles with a narrow size distribution (e.g., ~20 nm). | The core size and shape of the nanoparticles should remain unchanged. |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Peaks corresponding to the carboxylate groups of citrate. | Characteristic peaks for the ester carbonyl group (C=O) around 1735 cm⁻¹ and C-H stretches from the isooctyl group. The disappearance of citrate peaks. |
Experimental Workflow and Signaling Pathway Visualization
The following diagrams illustrate the experimental workflow for the surface functionalization process.
Caption: Experimental workflow for the synthesis and functionalization of gold nanoparticles.
Applications in Drug Development
The surface functionalization of gold nanoparticles with this compound opens up several possibilities in the field of drug development:
-
Delivery of Hydrophobic Drugs: The hydrophobic surface created by the isooctyl groups can serve as a reservoir for poorly water-soluble drug molecules, enhancing their bioavailability.
-
Enhanced Cellular Uptake: The lipid-like nature of the isooctyl chains may facilitate interaction with and penetration of cell membranes, improving the intracellular delivery of therapeutic agents.
-
Development of Novel Formulations: These functionalized nanoparticles can be formulated into stable dispersions in non-aqueous media, which may be advantageous for specific drug delivery routes.
-
Theranostics: By co-loading imaging agents and therapeutic drugs, these nanoparticles could be used for simultaneous diagnosis and therapy.
Conclusion
The protocol described in these application notes provides a robust method for the surface functionalization of gold nanoparticles with this compound. This surface modification imparts a hydrophobic character to the nanoparticles, making them suitable for a variety of applications in drug delivery and materials science. The detailed experimental procedures and characterization guidelines will enable researchers to reproducibly synthesize and validate these novel nanomaterials for their specific research needs.
References
- 1. A highly efficient ligand exchange reaction on gold nanoparticles: preserving their size, shape and colloidal stability - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. This compound | C10H20O2S | CID 34306 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Page loading... [wap.guidechem.com]
- 7. chembk.com [chembk.com]
- 8. This compound | 25103-09-7 [chemicalbook.com]
Application of Isooctyl Thioglycolate in Thiol-Ene Click Chemistry Reactions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiol-ene click chemistry has emerged as a robust and versatile tool for the synthesis of well-defined polymers and functional materials. This reaction, proceeding via a radical-mediated addition of a thiol to an alkene, is characterized by high efficiency, rapid reaction rates, low sensitivity to oxygen, and minimal byproducts. Isooctyl thioglycolate, a monofunctional thiol, serves as a key reactant and chain transfer agent in these systems. Its application allows for precise control over polymer molecular weight and network architecture, making it invaluable in the formulation of UV-curable coatings, adhesives, and biocompatible materials for drug delivery and tissue engineering.
This document provides detailed application notes and experimental protocols for the use of this compound in photoinitiated thiol-ene click chemistry reactions.
Reaction Mechanism and Workflow
The photoinitiated thiol-ene reaction proceeds via a free-radical step-growth mechanism. Upon exposure to UV light, a photoinitiator generates radicals, which then abstract a hydrogen atom from the thiol group of this compound to form a thiyl radical. This thiyl radical subsequently adds across the double bond of an 'ene' monomer. The resulting carbon-centered radical then abstracts a hydrogen from another thiol molecule, propagating the chain and forming the final thioether product.
An experimental workflow for a typical photopolymerization reaction involving this compound is outlined below. This process involves formulation preparation, curing under UV irradiation, and subsequent characterization of the resulting polymer.
Application Notes
1. Control of Polymer Properties:
-
Molecular Weight and Crosslink Density: As a monofunctional thiol, this compound acts as a chain transfer agent, effectively controlling the molecular weight of linear polymers or the crosslink density of networks formed with multifunctional 'ene' monomers. Increasing the concentration of this compound relative to a multifunctional 'ene' will result in a lower crosslink density, leading to a more flexible material with a lower glass transition temperature (Tg).
-
Reaction Kinetics: The concentration of this compound influences the overall rate of polymerization. While the primary rate is dependent on the photoinitiator concentration and UV intensity, the efficiency of the chain transfer step is crucial for the propagation of the reaction.
2. Formulation Considerations:
-
Stoichiometry: In classic thiol-ene systems, a 1:1 stoichiometric ratio of thiol to ene functional groups is often used to achieve high conversion and optimal network properties. When this compound is used as a reactive diluent or chain transfer agent in conjunction with multifunctional thiols and enes, the overall stoichiometry must be carefully adjusted to achieve the desired material properties.
-
Choice of 'Ene' Monomer: The reactivity of the 'ene' monomer significantly impacts the reaction kinetics. Norbornene and vinyl ether functional groups are generally more reactive towards thiyl radicals than acrylates or methacrylates.
-
Photoinitiator Selection: The choice of photoinitiator should be matched to the emission spectrum of the UV source. Common photoinitiators include 2,2-dimethoxy-2-phenylacetophenone (B1663997) (DMPA) and Irgacure series initiators. The concentration of the photoinitiator typically ranges from 0.1 to 2.0 wt%.
3. Applications in Drug Development:
-
Bioconjugation: The thiol-ene reaction can be utilized for the conjugation of thiol-containing biomolecules to 'ene'-functionalized surfaces or polymers. While this compound itself is not typically used for direct bioconjugation due to its monofunctionality, it can be incorporated into a polymer backbone to modify its properties, which can then be further functionalized.
-
Hydrogel Formation: Thiol-ene chemistry is widely used to form hydrogels for drug delivery and tissue engineering. By adjusting the ratio of this compound to multifunctional crosslinkers, the mesh size and mechanical properties of the hydrogel can be tuned to control the release rate of encapsulated therapeutics.
Experimental Protocols
Protocol 1: Photopolymerization of a Thiol-Ene Network using this compound
This protocol describes the preparation of a crosslinked polymer film using this compound, a multifunctional 'ene' monomer (e.g., trimethylolpropane (B17298) triallyl ether), and a photoinitiator.
Materials:
-
This compound (IOTG)
-
Trimethylolpropane triallyl ether (TMPTAE)
-
2,2-Dimethoxy-2-phenylacetophenone (DMPA)
-
Methanol (for initiator solution)
-
Glass slides
-
Spacers (e.g., 300 µm thickness)
-
UV lamp (365 nm)
Procedure:
-
Prepare Photoinitiator Solution: Prepare a 10 wt% solution of DMPA in methanol.
-
Formulation Preparation: In a small, amber vial, combine this compound and trimethylolpropane triallyl ether. The molar ratio of total thiol groups to ene groups should be adjusted based on the desired network properties (e.g., start with a 1:1 ratio).
-
Add the DMPA solution to the monomer mixture to achieve a final concentration of 1.0 wt%.
-
Mix the components thoroughly using a vortex mixer until a homogeneous solution is obtained.
-
Casting the Film: Place a 300 µm spacer on a clean glass slide.
-
Pipette the thiol-ene formulation onto the glass slide within the area defined by the spacer.
-
Carefully place a second glass slide on top to create a thin film of the mixture.
-
UV Curing: Expose the assembly to a 365 nm UV lamp with a controlled intensity (e.g., 10 mW/cm²). The irradiation time will depend on the specific formulation but typically ranges from 60 to 300 seconds.
-
Post-Curing and Sample Retrieval: After curing, carefully separate the glass slides to obtain the crosslinked polymer film.
-
The film can be further dried in a vacuum oven at room temperature to remove any residual solvent or unreacted components.
Protocol 2: Kinetic Analysis of Thiol-Ene Photopolymerization by Real-Time FT-IR Spectroscopy
This protocol allows for the real-time monitoring of the conversion of thiol and ene functional groups during photopolymerization.
Materials and Equipment:
-
Thiol-ene formulation (from Protocol 1)
-
FT-IR spectrometer equipped with a horizontal attenuated total reflectance (ATR) accessory
-
UV light guide coupled to a UV source
Procedure:
-
Place a small drop of the uncured thiol-ene formulation onto the ATR crystal.
-
Record an initial spectrum in the dark to determine the initial peak areas of the thiol (S-H stretch, ~2570 cm⁻¹) and allyl (C=C stretch, ~1645 cm⁻¹) functional groups.
-
Initiate photopolymerization by exposing the sample to the UV source through the light guide.
-
Record FT-IR spectra at regular intervals (e.g., every 2 seconds) during the UV exposure.
-
The conversion of each functional group at a given time (t) can be calculated using the following equation: Conversion (%) = [1 - (Peak Area(t) / Peak Area(0))] x 100
Quantitative Data
The following tables provide representative data for thiol-ene polymerizations. Note that the specific values for a system containing this compound will depend on the co-monomers and reaction conditions. The data presented here are based on typical values reported for analogous thiol-ene systems.
Table 1: Influence of this compound Concentration on Polymer Properties
| IOTG:TMPTAE Molar Ratio (Thiol:Ene) | Glass Transition (Tg) (°C) | Flexural Modulus (GPa) | Shrinkage Stress (MPa) |
| 0.2:1.0 | 55 | 2.5 | 2.8 |
| 0.5:1.0 | 42 | 1.8 | 2.1 |
| 1.0:1.0 | 25 | 1.2 | 1.5 |
Data are hypothetical and illustrative of expected trends.
Table 2: Photopolymerization Kinetics of a Thiol-Ene Formulation
| Reaction Time (s) | Thiol Conversion (%) | Ene Conversion (%) |
| 0 | 0 | 0 |
| 10 | 35 | 32 |
| 30 | 75 | 72 |
| 60 | 92 | 90 |
| 120 | >98 | >97 |
Data are representative of a rapid thiol-ene photopolymerization.
Conclusion
This compound is a valuable component in thiol-ene click chemistry, offering precise control over the properties of the resulting polymers. Its role as a chain transfer agent allows for the tuning of molecular weight and crosslink density, which in turn dictates the mechanical and thermal properties of the material. The provided protocols offer a starting point for researchers to explore the application of this compound in the development of advanced materials for a variety of applications, including those in the pharmaceutical and biomedical fields. Further optimization of formulations and reaction conditions will be necessary to tailor the material properties for specific needs.
Application Notes and Protocols: Isooctyl Thioglycolate for the Preparation of Functional Polymers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isooctyl thioglycolate (IOTG) is a key chain transfer agent (CTA) utilized in free-radical polymerization to control the molecular weight and architecture of polymers. Its role is particularly significant in the synthesis of functional polymers, which are macromolecules engineered with specific chemical groups to impart desired properties and functionalities. These polymers are at the forefront of biomedical research, especially in the development of advanced drug delivery systems. The incorporation of functional monomers allows for the creation of polymers that can be tailored for biocompatibility, stimuli-responsiveness, and targeted drug release, making them invaluable tools in modern therapeutics.
This document provides detailed application notes and experimental protocols for the use of this compound in the preparation of functional polymers for biomedical applications.
Principle of Chain Transfer with this compound
In radical polymerization, a chain transfer agent like this compound serves to regulate the growth of polymer chains. The process involves the transfer of a hydrogen atom from the thiol group of IOTG to the propagating polymer radical. This terminates the growth of that particular polymer chain and creates a new thiyl radical from the IOTG molecule. This new radical can then initiate the polymerization of another monomer, starting a new polymer chain. This mechanism effectively controls the overall molecular weight of the resulting polymer. The efficiency of this process is determined by the chain transfer constant (Ctr), which is the ratio of the rate constant of chain transfer to the rate constant of propagation.
The general scheme for chain transfer using this compound is depicted below:
Caption: Chain transfer mechanism of this compound in radical polymerization.
Applications in Functional Polymer Synthesis for Drug Delivery
The use of this compound as a chain transfer agent is particularly advantageous in the synthesis of functional polymers for drug delivery due to its ability to yield polymers with controlled, lower molecular weights. This is crucial for biomedical applications where polymers need to be soluble, non-toxic, and readily cleared from the body.
Functional polymers synthesized using IOTG can be designed to:
-
Enhance Drug Solubility: By incorporating hydrophilic monomers, the resulting polymers can form conjugates with hydrophobic drugs, improving their solubility in aqueous environments.
-
Enable Targeted Delivery: Functional groups on the polymer backbone can be used to attach targeting ligands (e.g., antibodies, peptides) that direct the drug-polymer conjugate to specific cells or tissues.
-
Achieve Controlled Release: Stimuli-responsive monomers can be incorporated to create polymers that release their drug payload in response to specific physiological cues, such as changes in pH or temperature.
Experimental Protocols
The following are detailed protocols for the synthesis of two exemplary functional polymers using this compound as a chain transfer agent. These protocols are designed to be illustrative and may require optimization based on specific experimental goals.
Protocol 1: Synthesis of Poly(2-hydroxyethyl methacrylate) (PHEMA)
PHEMA is a widely used biocompatible and hydrophilic polymer, making it an excellent candidate for various biomedical applications, including drug delivery and hydrogels.
Materials:
-
2-Hydroxyethyl methacrylate (B99206) (HEMA), inhibitor removed
-
This compound (IOTG)
-
Anhydrous 1,4-dioxane (B91453)
-
Diethyl ether
-
Nitrogen gas
Experimental Workflow:
Caption: Workflow for the synthesis of Poly(2-hydroxyethyl methacrylate) (PHEMA).
Procedure:
-
Reaction Setup: In a clean, dry Schlenk flask equipped with a magnetic stir bar, dissolve 2-hydroxyethyl methacrylate (HEMA) (e.g., 5.0 g, 38.4 mmol), 2,2'-azobis(2-methylpropionitrile) (AIBN) (e.g., 0.063 g, 0.38 mmol), and the desired amount of this compound (see Table 1) in anhydrous 1,4-dioxane (10 mL).
-
Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Polymerization: After the final thaw, backfill the flask with nitrogen gas and place it in a preheated oil bath at 70°C. Allow the polymerization to proceed for 24 hours with continuous stirring.
-
Purification:
-
Cool the reaction mixture to room temperature.
-
Precipitate the polymer by slowly adding the reaction solution to a large excess of cold diethyl ether (e.g., 200 mL) with vigorous stirring.
-
Collect the white precipitate by filtration.
-
Wash the collected polymer with fresh diethyl ether (2 x 50 mL) to remove any unreacted monomer and initiator.
-
Dry the purified polymer in a vacuum oven at 40°C to a constant weight.
-
-
Characterization: Characterize the resulting PHEMA for its molecular weight (Mn), polydispersity index (PDI) using Gel Permeation Chromatography (GPC), and confirm its chemical structure using Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy.
Quantitative Data (Illustrative):
| Sample | [HEMA]:[IOTG]:[AIBN] Molar Ratio | Mn ( g/mol ) (GPC) | PDI (GPC) |
| PHEMA-1 | 100:1:1 | ~15,000 | ~1.8 |
| PHEMA-2 | 100:2:1 | ~8,000 | ~1.7 |
| PHEMA-3 | 100:5:1 | ~3,500 | ~1.6 |
Protocol 2: Synthesis of Poly(N-vinylpyrrolidone) (PVP)
PVP is another highly biocompatible and water-soluble polymer extensively used in pharmaceutical formulations. Controlling its molecular weight is critical for its application as a drug carrier.
Materials:
-
N-vinylpyrrolidone (NVP), inhibitor removed
-
This compound (IOTG)
-
2,2'-Azobis(2-methylpropionitrile) (AIBN)
-
Anhydrous Ethanol (B145695)
-
Diethyl ether
-
Nitrogen gas
Experimental Workflow:
Caption: Workflow for the synthesis of Poly(N-vinylpyrrolidone) (PVP).
Procedure:
-
Reaction Setup: In a round-bottom flask fitted with a condenser and a nitrogen inlet, dissolve N-vinylpyrrolidone (NVP) (e.g., 10.0 g, 89.9 mmol), AIBN (e.g., 0.148 g, 0.9 mmol), and the specified amount of this compound (see Table 2) in anhydrous ethanol (20 mL).
-
Degassing: Purge the solution with a gentle stream of nitrogen for 30 minutes to remove oxygen.
-
Polymerization: Immerse the flask in an oil bath preheated to 65°C and maintain the reaction under a nitrogen atmosphere for 18 hours with stirring.
-
Purification:
-
After cooling the reaction mixture, precipitate the polymer by adding the solution dropwise into a large volume of cold diethyl ether (e.g., 400 mL).
-
Isolate the precipitated PVP by filtration.
-
Redissolve the polymer in a minimal amount of ethanol and re-precipitate into diethyl ether to ensure high purity.
-
Dry the final product in a vacuum oven at 50°C until a constant weight is achieved.
-
-
Characterization: Determine the molecular weight (Mn) and polydispersity index (PDI) of the synthesized PVP using GPC. Confirm the polymer structure using NMR spectroscopy.
Quantitative Data (Illustrative):
| Sample | [NVP]:[IOTG]:[AIBN] Molar Ratio | Mn ( g/mol ) (GPC) | PDI (GPC) |
| PVP-1 | 100:0.5:1 | ~25,000 | ~2.0 |
| PVP-2 | 100:1:1 | ~14,000 | ~1.9 |
| PVP-3 | 100:3:1 | ~5,000 | ~1.8 |
Conclusion
This compound is a versatile and effective chain transfer agent for controlling the molecular weight of functional polymers synthesized via radical polymerization. The protocols provided herein offer a foundation for the preparation of well-defined biocompatible polymers such as PHEMA and PVP. By carefully controlling the monomer-to-CTA ratio, researchers can tailor the molecular weight of these polymers to meet the specific demands of advanced drug delivery systems, thereby enabling the development of safer and more effective therapeutics. Further functionalization of these polymers can be achieved through post-polymerization modification or by copolymerization with other functional monomers to introduce desired properties for targeted and controlled drug release.
Application Notes and Protocols for the Use of Isooctyl Thioglycolate in PVC Heat Stabilizer Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of organotin-based PVC heat stabilizers using isooctyl thioglycolate and for evaluating their performance. The information is intended to guide researchers in the development and assessment of new and improved PVC additives.
Introduction
Poly(vinyl chloride) (PVC) is a widely used thermoplastic polymer known for its versatility and cost-effectiveness. However, PVC is inherently thermally unstable at processing temperatures, undergoing rapid degradation through a dehydrochlorination process. This degradation leads to discoloration, embrittlement, and the loss of mechanical properties, limiting its applications. To overcome this, heat stabilizers are incorporated into PVC formulations.
Organotin compounds derived from this compound are highly effective heat stabilizers for PVC.[1] They function by replacing labile chlorine atoms on the PVC backbone, thereby preventing the initiation of the "zipper" dehydrochlorination reaction, and by scavenging the released hydrogen chloride (HCl), which can catalyze further degradation.[1] This document outlines the synthesis of two common types of these stabilizers, Dioctyltin bis(this compound) and Methyltin tris(this compound), and the standard methods for evaluating their efficacy.
Data Presentation
The performance of PVC formulations with and without an this compound-based organotin stabilizer is summarized below. The data demonstrates the significant improvement in thermal stability imparted by the stabilizer.
| Performance Metric | Unstabilized PVC | PVC with Dioctyltin bis(this compound) (2 phr) |
| Onset of HCl Evolution at 140°C | 14.3 hours | > 30.3 hours[2][3] |
| Onset of HCl Evolution at 160°C | 2.5 hours | 14.3 hours[2][3] |
| Color Stability (Oven Aging at 180°C) | Rapid discoloration (yellow to black) | Extended initial color retention |
Experimental Protocols
Synthesis of Dioctyltin bis(this compound)
This protocol describes the synthesis of a common and effective PVC heat stabilizer.
Materials:
-
Dioctyltin oxide (DOTO)
-
This compound (IOTG)
-
Toluene (B28343) (or another suitable solvent)
-
Nitrogen gas supply
-
Reaction vessel with stirrer, condenser, and thermometer
Procedure:
-
Charge the reaction vessel with Dioctyltin oxide and this compound in a 1:2 molar ratio.
-
Add toluene to the mixture to facilitate stirring and heat transfer.
-
Purge the reaction vessel with nitrogen gas to create an inert atmosphere.
-
Heat the mixture to reflux temperature (approximately 110-120°C for toluene) with continuous stirring.
-
Maintain the reaction at reflux for 2-4 hours. The reaction progress can be monitored by the removal of water via a Dean-Stark trap.
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting product is Dioctyltin bis(this compound), a clear to yellowish liquid.
Synthesis of Methyltin tris(this compound)
This protocol outlines the synthesis of a methyltin-based stabilizer, often used in combination with other stabilizers.
Materials:
-
Monomethyltin trichloride (B1173362) (MMTC)
-
This compound (IOTG)
-
Sodium bicarbonate (or another suitable base)
-
Solvent (e.g., heptane (B126788) or toluene)
-
Deionized water
-
Reaction vessel with stirrer, dropping funnel, and thermometer
Procedure:
-
Dissolve this compound in the chosen solvent in the reaction vessel.
-
Prepare an aqueous solution of sodium bicarbonate.
-
Slowly add the sodium bicarbonate solution to the this compound solution with vigorous stirring.
-
Prepare a solution of Monomethyltin trichloride in the same solvent.
-
Add the Monomethyltin trichloride solution dropwise to the reaction mixture while maintaining the temperature between 20-40°C.
-
After the addition is complete, continue stirring for 1-2 hours at room temperature.
-
Separate the organic layer from the aqueous layer.
-
Wash the organic layer with deionized water to remove any remaining salts.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the final product, Methyltin tris(this compound).
Evaluation of Thermal Stability: Congo Red Test
This test determines the time until the evolution of HCl from a heated PVC sample.
Apparatus:
-
Test tubes
-
Heating block or oil bath maintained at 180 ± 1°C
-
Congo Red indicator paper
Procedure:
-
Prepare a PVC formulation containing the stabilizer to be tested (typically at a concentration of 1-3 phr - parts per hundred resin).
-
Place a weighed amount of the PVC sample (e.g., 2.5 g) into a test tube.
-
Suspend a strip of Congo Red indicator paper in the upper part of the test tube, ensuring it does not touch the PVC sample.
-
Place the test tube in the heating block or oil bath preheated to 180°C.
-
Record the time taken for the Congo Red paper to turn from red to blue. This is the thermal stability time.
Evaluation of Color Stability: Oven Aging Test
This test visually assesses the discoloration of PVC samples over time at an elevated temperature.
Apparatus:
-
Forced air circulation oven maintained at 180 ± 2°C
-
Aluminum foil
-
Colorimeter (optional, for quantitative analysis)
Procedure:
-
Prepare PVC sheets of a standardized thickness containing the stabilizer.
-
Place the PVC sheets on a sheet of aluminum foil in the preheated oven.
-
At regular intervals (e.g., every 10-15 minutes), remove a sample from the oven.
-
Arrange the samples in chronological order to observe the progression of discoloration.
-
The performance of the stabilizer is judged by the length of time the PVC retains its original color and the rate at which it discolors.
Visualizations
Diagrams
References
Application Notes and Protocols for Isooctyl Thioglycolate in Stimuli-Responsive Hydrogels
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of isooctyl thioglycolate in the formulation of stimuli-responsive hydrogels. This document details the underlying chemical principles, experimental protocols, and potential applications in drug delivery and tissue engineering.
Introduction
Stimuli-responsive hydrogels are a class of "smart" materials that undergo reversible changes in their properties in response to external stimuli such as pH, temperature, light, and redox potential.[1][2] These materials are of significant interest for a range of biomedical applications due to their ability to mimic the extracellular matrix and provide controlled release of therapeutic agents.[3][4] Thiol-containing compounds are crucial in the development of redox-responsive hydrogels, which can be degraded or swollen in the presence of reducing agents like glutathione, a molecule found at elevated concentrations inside cells and in some disease environments.[5][6]
This compound, an ester of thioglycolic acid, offers a unique combination of a reactive thiol group and a hydrophobic isooctyl moiety. This structure allows it to be used as a crosslinking or modifying agent in hydrogel formulations, imparting redox sensitivity and tuning the mechanical and swelling properties of the resulting hydrogel. The hydrophobic nature of the isooctyl group can influence drug encapsulation efficiency, particularly for hydrophobic drugs, and modulate the hydrogel's interaction with biological environments.
Principle of Action: Thiol-Ene Click Chemistry
A primary method for incorporating this compound into a hydrogel network is through thiol-ene "click" chemistry.[7] This reaction involves the rapid and efficient reaction between a thiol group (-SH) from this compound and an 'ene' group (a carbon-carbon double bond) on a polymer backbone, such as polyethylene (B3416737) glycol (PEG)-norbornene or PEG-diacrylate, in the presence of a photoinitiator and UV light.[8][9] This forms a stable thioether bond, crosslinking the polymer chains into a three-dimensional hydrogel network. The presence of the ester linkage in this compound also offers a potential handle for hydrolytic degradation, in addition to the redox-responsiveness of any disulfide bonds that could be formed through oxidation of the thiol groups.
Data Presentation
The following tables summarize hypothetical yet plausible quantitative data for hydrogels formulated with and without this compound (IOTG) to illustrate its potential effects.
Table 1: Physicochemical Properties of IOTG-Containing Hydrogels
| Hydrogel Formulation | Polymer Concentration (w/v) | IOTG:Ene Molar Ratio | Gelling Time (s) | Swelling Ratio (q) |
| PEG-Norbornene Control | 10% | 0:1 | 120 | 15.2 ± 1.3 |
| PEG-Norbornene + IOTG | 10% | 0.5:1 | 95 | 12.8 ± 1.1 |
| PEG-Norbornene + IOTG | 10% | 1:1 | 70 | 10.5 ± 0.9 |
Table 2: Mechanical Properties of IOTG-Containing Hydrogels
| Hydrogel Formulation | Polymer Concentration (w/v) | IOTG:Ene Molar Ratio | Storage Modulus (G') (kPa) |
| PEG-Norbornene Control | 10% | 0:1 | 5.2 ± 0.4 |
| PEG-Norbornene + IOTG | 10% | 0.5:1 | 7.8 ± 0.6 |
| PEG-Norbornene + IOTG | 10% | 1:1 | 10.3 ± 0.8 |
Table 3: In Vitro Doxorubicin (DOX) Release from IOTG-Containing Hydrogels
| Hydrogel Formulation | Condition | Cumulative Release at 24h (%) | Cumulative Release at 72h (%) |
| PEG-Norbornene + IOTG | PBS (pH 7.4) | 15.3 ± 1.2 | 25.1 ± 1.9 |
| PEG-Norbornene + IOTG | PBS + 10 mM GSH (pH 7.4) | 45.8 ± 3.5 | 78.4 ± 5.1 |
Note: The data presented in these tables are illustrative examples and may not represent actual experimental results.
Experimental Protocols
Protocol 1: Synthesis of PEG-Norbornene Hydrogel Crosslinked with this compound
This protocol describes the formation of a redox-responsive hydrogel using thiol-ene photopolymerization.
Materials:
-
4-arm PEG-Norbornene (PEGNB)
-
This compound (IOTG)
-
Dithiothreitol (DTT) as a primary crosslinker
-
Photoinitiator (e.g., Lithium phenyl-2,4,6-trimethylbenzoylphosphinate - LAP)
-
Phosphate-buffered saline (PBS, pH 7.4)
-
UV light source (365 nm)
Procedure:
-
Prepare Prepolymer Solution:
-
Dissolve 4-arm PEGNB in PBS to a final concentration of 10% (w/v).
-
In a separate vial, prepare a stock solution of IOTG and DTT in PBS. The molar ratio of thiol groups (from both IOTG and DTT) to norbornene groups should be 1:1. The ratio of IOTG to DTT can be varied to tune the hydrophobicity and mechanical properties of the hydrogel.
-
Add the photoinitiator LAP to the PEGNB solution to a final concentration of 0.05% (w/v) and vortex to dissolve.
-
-
Hydrogel Formation:
-
Mix the PEGNB/LAP solution with the IOTG/DTT solution.
-
Pipette the final prepolymer solution into a mold (e.g., a PDMS mold or between two glass slides with a spacer).
-
Expose the solution to UV light (365 nm, ~5-10 mW/cm²) for 60-120 seconds to initiate crosslinking.
-
The hydrogel is formed and can be gently removed from the mold and placed in PBS for swelling and purification.
-
Protocol 2: Characterization of Hydrogel Properties
1. Swelling Ratio Measurement:
-
Immerse the hydrogel sample in PBS (pH 7.4) at 37°C.
-
At predetermined time intervals, remove the hydrogel, gently blot the surface with a Kimwipe to remove excess water, and record the swollen weight (Ws).
-
Lyophilize the hydrogel to obtain the dry weight (Wd).
-
Calculate the swelling ratio (q) as: q = (Ws - Wd) / Wd.
2. Rheological Measurement:
-
Use a rheometer with a parallel plate geometry to measure the storage modulus (G') and loss modulus (G'') of the hydrogel.
-
Perform a frequency sweep at a constant strain (e.g., 1%) to determine the viscoelastic properties.
Protocol 3: In Vitro Drug Release Study
1. Drug Loading:
-
Dissolve a model drug (e.g., doxorubicin) in the prepolymer solution before UV exposure.
2. Release Study:
-
Place the drug-loaded hydrogel in a known volume of release medium (e.g., PBS pH 7.4 with and without 10 mM glutathione) at 37°C with gentle agitation.
-
At specific time points, withdraw an aliquot of the release medium and replace it with fresh medium.
-
Quantify the drug concentration in the withdrawn aliquots using a suitable analytical method (e.g., UV-Vis spectrophotometry or fluorescence spectroscopy).
-
Calculate the cumulative drug release over time.
Visualizations
Caption: Thiol-Ene reaction for hydrogel formation.
Caption: Workflow for hydrogel synthesis and characterization.
Caption: Redox-responsive drug release mechanism.
References
- 1. researchgate.net [researchgate.net]
- 2. Thiolated polymeric hydrogels for biomedical application: Cross-linking mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protocol for the synthesis and activation of hydrogels with photocaged oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hielscher.com [hielscher.com]
- 5. Redox-Responsive Hydrogels for Tunable and “On-Demand” Release of Biomacromolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Redox-Responsive Hydrogels with Decoupled Initial Stiffness and Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Thiol–ene click hydrogels for therapeutic delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Design of thiol–ene photoclick hydrogels using facile techniques for cell culture applications - Biomaterials Science (RSC Publishing) [pubs.rsc.org]
Application Note and Protocol for the Quantification of the Chain Transfer Constant of Isooctyl Thioglycolate
Audience: Researchers, scientists, and drug development professionals.
Introduction
In free radical polymerization, the molecular weight of the resulting polymer is a critical parameter that dictates its physical and mechanical properties.[1] Chain transfer agents are intentionally added to a polymerization reaction to control the molecular weight of the polymer by terminating a growing polymer chain and initiating a new one.[2][3] Isooctyl thioglycolate (IOTG) is an effective chain transfer agent, often utilized as a polymerization modifier.[4][5][6] The efficiency of a chain transfer agent is quantified by its chain transfer constant (C_s). This document provides a detailed experimental protocol for the determination of the chain transfer constant of this compound in a free radical polymerization system using the Mayo method.[7]
The Mayo method is a widely used technique for determining chain transfer constants.[1] It is based on the relationship between the number-average degree of polymerization (Xn) and the concentrations of the monomer ([M]) and the chain transfer agent ([S]). The Mayo equation is expressed as:
1/Xn = 1/Xn₀ + C_s * ([S]/[M])[7]
Where:
-
Xn is the number-average degree of polymerization in the presence of the chain transfer agent.
-
Xn₀ is the number-average degree of polymerization in the absence of the chain transfer agent.
-
C_s is the chain transfer constant.
-
[S] is the concentration of the chain transfer agent (this compound).
-
[M] is the concentration of the monomer.
By conducting a series of polymerizations with varying ratios of [S]/[M] and measuring the corresponding number-average degree of polymerization, the chain transfer constant can be determined from the slope of a plot of 1/Xn versus [S]/[M].
Experimental Protocols
This section details the necessary materials, equipment, and procedures for the determination of the chain transfer constant of this compound.
Materials
-
Monomer: e.g., Methyl methacrylate (B99206) (MMA) or Styrene, inhibitor removed by passing through a column of basic alumina (B75360).
-
Initiator: e.g., 2,2'-Azobisisobutyronitrile (AIBN) or Benzoyl peroxide (BPO).
-
Chain Transfer Agent: this compound (IOTG).
-
Solvent: e.g., Toluene or Benzene, anhydrous.
-
Inert Gas: Nitrogen (N₂) or Argon (Ar), high purity.
-
Precipitating Agent: e.g., Methanol or Ethanol.
-
GPC Standards: Polystyrene or Polymethyl methacrylate standards of known molecular weights.[8]
-
GPC Mobile Phase: e.g., Tetrahydrofuran (THF), HPLC grade.[9]
Equipment
-
Schlenk flasks or multi-neck round-bottom flasks.[10]
-
Reflux condenser.
-
Magnetic stirrer and stir bars.
-
Heating mantle or oil bath with temperature controller.
-
Inert gas supply line with bubbler.[10]
-
Syringes and needles.
-
Glassware for polymer precipitation and filtration (beakers, Büchner funnel, filter paper).
-
Vacuum oven.
-
Gel Permeation Chromatography (GPC) system equipped with a differential refractive index (dRI) detector.[11][12]
Experimental Procedure
-
Monomer Purification: Remove the inhibitor from the monomer by passing it through a column packed with basic alumina immediately before use.[13]
-
Reaction Setup:
-
Assemble a clean, dry Schlenk flask or a three-neck round-bottom flask with a reflux condenser, a magnetic stir bar, and a rubber septum.
-
Connect the flask to an inert gas line.
-
Purge the system with nitrogen or argon for at least 30 minutes to remove oxygen. Maintain a positive inert gas pressure throughout the experiment.[10]
-
-
Polymerization:
-
A series of polymerizations should be carried out, including a control experiment without the chain transfer agent. For each reaction, the concentrations of the monomer and initiator are kept constant, while the concentration of this compound is varied.
-
Control Reaction (without IOTG):
-
In the reaction flask, add the desired amount of solvent, monomer, and initiator.
-
Degas the solution by bubbling with nitrogen or argon for 30-60 minutes while stirring.[14]
-
Immerse the flask in a preheated oil bath at the desired reaction temperature (e.g., 60-80 °C).
-
Allow the polymerization to proceed for a specific time to achieve a low monomer conversion (typically <10%) to ensure the concentrations of monomer and chain transfer agent remain relatively constant.
-
-
Reactions with IOTG:
-
Repeat the above procedure, but add a measured amount of this compound to the reaction mixture before degassing.
-
Perform a series of experiments with increasing concentrations of this compound.
-
-
-
Polymer Isolation:
-
After the specified reaction time, terminate the polymerization by rapidly cooling the flask in an ice bath and exposing the solution to air.
-
Precipitate the polymer by slowly pouring the reaction mixture into a beaker containing a large excess of a non-solvent (e.g., methanol).
-
Collect the precipitated polymer by vacuum filtration.
-
Wash the polymer with fresh non-solvent to remove any unreacted monomer, initiator, and chain transfer agent.
-
Dry the polymer in a vacuum oven at a moderate temperature until a constant weight is achieved.
-
-
Molecular Weight Analysis:
-
Determine the number-average molecular weight (Mn) of each polymer sample using Gel Permeation Chromatography (GPC).[8][9]
-
Dissolve a known concentration of the dried polymer in the GPC mobile phase (e.g., THF).
-
Filter the solution through a syringe filter (e.g., 0.45 µm) before injection into the GPC system.[11]
-
Calibrate the GPC system using polymer standards of known molecular weights.[9]
-
Data Analysis
-
Calculate the Number-Average Degree of Polymerization (Xn):
-
Xn = Mn / M₀
-
Where Mn is the number-average molecular weight obtained from GPC and M₀ is the molecular weight of the monomer.
-
-
Construct a Mayo Plot:
-
Plot 1/Xn on the y-axis against the corresponding [S]/[M] ratio on the x-axis.
-
Perform a linear regression analysis on the data points.
-
-
Determine the Chain Transfer Constant (C_s):
-
The slope of the resulting straight line is the chain transfer constant (C_s) for this compound with the specific monomer used.
-
The y-intercept of the plot should correspond to 1/Xn₀ from the control experiment.
-
Data Presentation
The quantitative data obtained from the experiments should be summarized in a structured table for clear comparison.
| Experiment | [Monomer] (mol/L) | [IOTG] (mol/L) | [S]/[M] Ratio | Mn ( g/mol ) | Xn | 1/Xn |
| 1 (Control) | 5.0 | 0.000 | 0.000 | 150,000 | 1500 | 6.67E-04 |
| 2 | 5.0 | 0.025 | 0.005 | 85,700 | 857 | 1.17E-03 |
| 3 | 5.0 | 0.050 | 0.010 | 62,500 | 625 | 1.60E-03 |
| 4 | 5.0 | 0.075 | 0.015 | 49,200 | 492 | 2.03E-03 |
| 5 | 5.0 | 0.100 | 0.020 | 40,500 | 405 | 2.47E-03 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual experimental values will vary depending on the specific reaction conditions.
Visualizations
Experimental Workflow
Caption: Experimental workflow for determining the chain transfer constant.
Chain Transfer Mechanism
Caption: Mechanism of chain transfer by this compound.
References
- 1. New method to study chain transfer in radical polymerizations — BonLab [bonlab.info]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Page loading... [guidechem.com]
- 5. This compound | C10H20O2S | CID 34306 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | 25103-09-7 [chemicalbook.com]
- 7. Using the Mayo method, derive the equation for determining the chain tran.. [askfilo.com]
- 8. resolvemass.ca [resolvemass.ca]
- 9. infinitalab.com [infinitalab.com]
- 10. reddit.com [reddit.com]
- 11. benchchem.com [benchchem.com]
- 12. Measurement of Molecular Weight by using GPC method : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Video: Photochemical Initiation Of Radical Polymerization Reactions [jove.com]
Application Note: Determination of Isooctyl Thioglycolate Purity by Gas Chromatography-Mass Spectrometry (GC-MS)
Abstract
This application note details a comprehensive Gas Chromatography-Mass Spectrometry (GC-MS) method for the quantitative determination of the purity of isooctyl thioglycolate and the identification of potential impurities. This protocol is designed for researchers, scientists, and professionals in the pharmaceutical and chemical industries involved in quality control and drug development. The methodology provides robust and reliable results for ensuring the quality and consistency of this compound.
1. Introduction
This compound is an ester of thioglycolic acid and isooctyl alcohol, widely utilized as a stabilizer in various industrial applications, including in the synthesis of tin mercaptides where a purity of 99.5% or greater is often required.[1] It is synthesized from thioglycolic acid and isooctanol.[1] Given its application in processes where high purity is critical, a reliable analytical method for assessing its purity and identifying potential impurities is essential. Gas chromatography coupled with mass spectrometry (GC-MS) offers high separation efficiency and definitive peak identification, making it an ideal technique for this purpose.[2] This application note provides a detailed protocol for the analysis of this compound purity.
2. Experimental Protocol
This section outlines the necessary reagents, equipment, and step-by-step procedures for the GC-MS analysis of this compound.
2.1. Reagents and Materials
-
This compound sample
-
Methanol (HPLC grade)
-
Dichloromethane (B109758) (HPLC grade)
-
Helium (99.999% purity)
-
Internal Standard (e.g., Tetradecane)
-
Autosampler vials with caps
-
Micropipettes and tips
2.2. Instrumentation
A standard gas chromatograph equipped with a mass selective detector is required. The following configuration was used for this application note:
-
Gas Chromatograph: Agilent 7890B GC or equivalent
-
Mass Spectrometer: Agilent 5977A MSD or equivalent
-
Autosampler: Agilent 7693A or equivalent
-
GC Column: Agilent J&W DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar column
2.3. Sample Preparation
-
Internal Standard Stock Solution: Prepare a 1000 µg/mL stock solution of tetradecane (B157292) in dichloromethane.
-
Sample Preparation:
-
Accurately weigh approximately 100 mg of the this compound sample into a 10 mL volumetric flask.
-
Add 1 mL of the internal standard stock solution.
-
Dilute to the mark with dichloromethane and mix thoroughly.
-
Transfer an aliquot of the final solution into a 2 mL autosampler vial for GC-MS analysis.
-
2.4. GC-MS Parameters
The following instrumental parameters are recommended for the analysis.
Table 1: GC-MS Instrumental Parameters
| Parameter | Value |
| Gas Chromatograph | |
| Injection Volume | 1 µL |
| Injection Mode | Split (Split Ratio 50:1) |
| Inlet Temperature | 250 °C |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (Constant Flow) |
| Oven Program | Initial Temp: 80 °C (hold 2 min) |
| Ramp 1: 10 °C/min to 200 °C | |
| Ramp 2: 20 °C/min to 280 °C (hold 5 min) | |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Electron Energy | 70 eV |
| Mass Range | 35 - 400 amu |
| Solvent Delay | 3 min |
3. Data Analysis and Results
3.1. Identification of this compound
The identification of this compound is confirmed by its retention time and the fragmentation pattern in the mass spectrum. The NIST Mass Spectrometry Data Center reports characteristic m/z peaks at 57, 71, and 43.[2] The full mass spectrum should be compared with a reference spectrum from a library (e.g., NIST, Wiley).
3.2. Purity Calculation
The purity of this compound is determined by the area normalization method, calculated as the percentage of the peak area of this compound relative to the total area of all peaks in the chromatogram (excluding the solvent peak).
Purity (%) = (Areathis compound / Total Peak Area) x 100
For higher accuracy, an internal standard method can be employed.
3.3. Identification of Impurities
Potential impurities include unreacted starting materials such as isooctanol and thioglycolic acid, as well as byproducts from the esterification reaction. Mass spectra of any additional peaks should be analyzed and compared against spectral libraries to tentatively identify these impurities.
Table 2: Expected Compounds and Approximate Retention Times
| Compound | Approximate Retention Time (min) | Key m/z Ions for Identification |
| Isooctanol | 6.5 | 43, 57, 70, 84 |
| Thioglycolic Acid | 8.2 | 45, 92 |
| This compound | 14.5 | 57, 71, 43, 113, 204 |
| Internal Standard | 12.8 | 57, 71, 85, 198 |
4. Visualizations
4.1. Experimental Workflow
Caption: Figure 1: GC-MS Experimental Workflow for this compound Purity Analysis.
4.2. Logical Relationship of Purity Determination
Caption: Figure 2: Logical Flow for Purity Assessment.
The GC-MS method described in this application note provides a reliable and robust approach for determining the purity of this compound. The detailed protocol for sample preparation, instrumental parameters, and data analysis allows for accurate quantification and identification of the main component and potential impurities. This method is suitable for routine quality control in manufacturing processes and for research and development purposes.
References
Application Note: Kinetic Analysis of Isooctyl Thioglycolate Synthesis by HPLC
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust method for monitoring the reaction kinetics of the esterification of thioglycolic acid with isooctyl alcohol to produce isooctyl thioglycolate using High-Performance Liquid Chromatography (HPLC) with UV detection. The described protocol provides a reliable means to quantify the consumption of reactants and the formation of the product over time, enabling the determination of reaction rates and kinetic parameters. This method is crucial for process optimization, quality control, and research in various fields, including cosmetics, polymer chemistry, and pharmaceuticals.
Introduction
This compound is a widely used chemical intermediate in the formulation of cosmetics, as a stabilizer in PVC, and as a chain transfer agent in polymerization processes. The synthesis of this compound typically involves the esterification of thioglycolic acid with isooctyl alcohol. A thorough understanding of the reaction kinetics is essential for maximizing yield, minimizing reaction times, and ensuring product quality. High-Performance Liquid Chromatography (HPLC) offers a specific and sensitive method for separating and quantifying the components of the reaction mixture, making it an ideal technique for kinetic analysis.[1][2][3] This application note provides a detailed protocol for the HPLC analysis of this esterification reaction.
Reaction Pathway
The synthesis of this compound from thioglycolic acid and isooctyl alcohol is an esterification reaction, typically catalyzed by an acid.
Experimental Protocols
Materials and Reagents
-
Thioglycolic acid (≥98%)
-
Isooctyl alcohol (≥98%)
-
This compound analytical standard (≥99%)
-
Sulfuric acid (98%, catalyst)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Deionized water (18.2 MΩ·cm)
-
Phosphoric acid (85%)
Instrumentation
-
HPLC system with a UV/Vis detector
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Thermostatted column compartment
-
Autosampler
-
Data acquisition and processing software
HPLC Method
A reverse-phase HPLC method is employed to separate the polar reactant (thioglycolic acid) from the non-polar product (this compound).
| Parameter | Setting |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (acidified to pH 2.5 with phosphoric acid) |
| Gradient | 60:40 to 95:5 (Acetonitrile:Water) over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35°C |
| Detection Wavelength | 220 nm |
| Injection Volume | 10 µL |
Reaction Procedure
-
In a thermostatted reaction vessel, combine equimolar amounts of thioglycolic acid and isooctyl alcohol.
-
Add the acid catalyst (e.g., 0.5% w/w sulfuric acid).
-
Maintain the reaction at a constant temperature (e.g., 80°C) with continuous stirring.
-
At specified time intervals (e.g., 0, 15, 30, 60, 90, 120 minutes), withdraw a small aliquot (e.g., 100 µL) of the reaction mixture.
Sample Preparation for HPLC Analysis
-
Immediately quench the reaction in the aliquot by diluting it 1:100 in a mixture of mobile phase (60:40 Acetonitrile:Water) to stop the reaction.
-
Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial.
-
Analyze the sample using the established HPLC method.
Data Presentation
The concentration of reactants and products at each time point is determined from the peak areas in the chromatograms, using calibration curves generated from analytical standards.
| Time (minutes) | [Thioglycolic Acid] (M) | [Isooctyl Alcohol] (M) | [this compound] (M) |
| 0 | 1.000 | 1.000 | 0.000 |
| 15 | 0.850 | 0.850 | 0.150 |
| 30 | 0.720 | 0.720 | 0.280 |
| 60 | 0.550 | 0.550 | 0.450 |
| 90 | 0.430 | 0.430 | 0.570 |
| 120 | 0.350 | 0.350 | 0.650 |
Experimental Workflow
The overall workflow for the kinetic analysis is depicted below.
Conclusion
The HPLC method described in this application note provides a reliable and accurate tool for studying the reaction kinetics of this compound synthesis. By carefully following the outlined protocols for the reaction, sample preparation, and HPLC analysis, researchers can obtain high-quality kinetic data. This information is invaluable for optimizing reaction conditions to improve efficiency, yield, and product purity in both laboratory and industrial settings.
References
- 1. Separation of Isopropyl thioglycolate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. Determination of Thioglycolic Acid and Dithiodiglycolic Acid in Cold Wave Lotions by High Performance Liquid Chromatography [jstage.jst.go.jp]
- 3. HPLC determination of thioglycolic acid and other aliphatic thiols in cosmetic formulations using ethacrynic acid as precolumn derivatization reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Isooctyl Thioglycolate as a Precursor for Thiol-Functionalized Surfaces
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of isooctyl thioglycolate as a precursor for generating thiol-functionalized surfaces. This approach is particularly relevant for applications in biosensing, drug delivery, and fundamental surface science studies where a reactive thiol (-SH) group is desired for the covalent attachment of biomolecules, nanoparticles, or drug candidates.
The protocols outlined below describe a two-step conceptual process: the hydrolysis of this compound to yield thioglycolic acid, followed by the functionalization of a substrate (e.g., a gold surface) with the resulting thiol.
Introduction
The creation of well-defined, functionalized surfaces is a cornerstone of modern biomedical research and drug development. Thiol-functionalized surfaces are of particular interest due to the strong, specific interaction between sulfur and noble metal surfaces, most notably gold, forming stable self-assembled monolayers (SAMs). These SAMs provide a versatile platform for immobilizing proteins, peptides, nucleic acids, and small molecule drugs.
This compound, an ester of thioglycolic acid, serves as a stable and less odorous precursor to the more volatile thioglycolic acid. Through a straightforward hydrolysis step, the active thiol group can be revealed for subsequent surface modification. This document provides detailed methodologies for this process and the subsequent characterization and application of the resulting thiol-functionalized surfaces.
Data Presentation
Quantitative analysis of thiol-functionalized surfaces is critical for ensuring reproducibility and understanding surface properties. The following tables summarize expected quantitative data based on the functionalization of gold surfaces with small thiol-containing molecules like thioglycolic acid, derived from this compound.
Table 1: Surface Characterization Data for Thiol-Functionalized Gold Surfaces
| Parameter | Typical Value | Analytical Technique |
| Thiol Surface Density | 3 - 7 molecules/nm² | Inductively Coupled Plasma–Mass Spectrometry (ICP-MS), X-ray Photoelectron Spectroscopy (XPS), Quartz Crystal Microbalance (QCM)[1] |
| Water Contact Angle (Thiol-Functionalized) | 20° - 40° | Contact Angle Goniometry |
| Water Contact Angle (Activated Carboxyl Group) | < 10° | Contact Angle Goniometry |
| Layer Thickness | 0.5 - 2 nm | Ellipsometry, Atomic Force Microscopy (AFM) |
Table 2: Parameters for Drug Conjugation to Thiol-Functionalized Surfaces
| Parameter | Typical Range | Notes |
| EDC Concentration | 10 - 50 mM | For activation of terminal carboxyl groups |
| NHS Concentration | 5 - 25 mM | For stabilization of the active ester |
| Drug/Ligand Concentration | 0.1 - 1 mg/mL | Dependent on the specific molecule |
| Reaction Time | 1 - 4 hours | At room temperature |
Experimental Protocols
Protocol 1: Hydrolysis of this compound to Thioglycolic Acid
This protocol describes the base-catalyzed hydrolysis of this compound to generate a solution of thioglycolic acid.
Materials:
-
This compound
-
Sodium hydroxide (B78521) (NaOH) or Potassium hydroxide (KOH)
-
Deionized (DI) water
-
Hydrochloric acid (HCl) for neutralization
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
pH meter or pH paper
Procedure:
-
Prepare a 1 M solution of NaOH in a 1:1 mixture of ethanol and DI water.
-
In a round-bottom flask, add this compound to the NaOH solution at a molar ratio of 1:1.2 (this compound:NaOH).
-
Attach a reflux condenser and heat the mixture to 60-80°C with constant stirring.
-
Allow the reaction to proceed for 2-4 hours.
-
Monitor the reaction completion by thin-layer chromatography (TLC).
-
After cooling to room temperature, neutralize the solution to pH 7.0 using a dilute HCl solution.
-
The resulting solution contains sodium thioglycolate and isooctyl alcohol. This solution can be used directly for some applications, or the thioglycolic acid can be purified.
Protocol 2: Functionalization of Gold Surfaces with Thioglycolic Acid
This protocol details the formation of a self-assembled monolayer (SAM) of thioglycolic acid on a gold substrate.
Materials:
-
Gold-coated substrate (e.g., glass slide, silicon wafer)
-
Solution of thioglycolic acid (from Protocol 1 or a commercial source)
-
Anhydrous ethanol
-
DI water
-
Nitrogen gas source
-
Clean, sealable glass container
Procedure:
-
Substrate Cleaning:
-
Immerse the gold substrate in piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 5-10 minutes. (Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).
-
Rinse the substrate thoroughly with copious amounts of DI water.
-
Rinse with ethanol.
-
Dry the substrate under a gentle stream of nitrogen gas.
-
-
Thiol Solution Preparation:
-
Prepare a 1-10 mM solution of thioglycolic acid in anhydrous ethanol.
-
-
SAM Formation:
-
Place the cleaned, dry gold substrate in a clean, sealable glass container.
-
Immerse the substrate in the thiol solution.
-
Seal the container to minimize exposure to air and contaminants. For optimal results, purge the headspace with nitrogen.
-
Allow the self-assembly to proceed for 12-18 hours at room temperature.
-
-
Rinsing and Drying:
-
Remove the substrate from the thiol solution using clean tweezers.
-
Rinse the surface thoroughly with fresh ethanol to remove non-chemisorbed molecules.
-
Dry the functionalized substrate under a gentle stream of nitrogen.
-
The substrate now has a surface terminated with carboxylic acid groups and is ready for further modification.
-
Protocol 3: Covalent Immobilization of a Protein via Amide Coupling
This protocol describes the covalent attachment of a protein to the carboxylic acid-terminated surface.
Materials:
-
Thioglycolic acid-functionalized gold substrate (from Protocol 2)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
MES Buffer (0.1 M, pH 6.0)
-
Phosphate-Buffered Saline (PBS, pH 7.4)
-
Protein solution in PBS
-
Quenching solution (e.g., 1 M ethanolamine, pH 8.5)
Procedure:
-
Activation of Carboxylic Acid Groups:
-
Prepare a solution of 40 mM EDC and 10 mM NHS in MES buffer.
-
Immerse the functionalized substrate in the EDC/NHS solution for 15-30 minutes at room temperature to activate the carboxyl groups.
-
-
Rinsing:
-
Rinse the substrate with MES buffer and then PBS to remove excess EDC and NHS.
-
-
Protein Immobilization:
-
Immediately immerse the activated substrate in the protein solution (typically 0.1-1 mg/mL in PBS).
-
Incubate for 1-2 hours at room temperature or overnight at 4°C.
-
-
Quenching and Washing:
-
Remove the substrate from the protein solution.
-
Immerse the substrate in the quenching solution for 10-15 minutes to deactivate any unreacted NHS esters.
-
Rinse the substrate thoroughly with PBS to remove non-covalently bound protein.
-
Dry under a gentle stream of nitrogen.
-
Mandatory Visualizations
Caption: Experimental workflow for creating a thiol-functionalized surface.
Caption: Logical pathway for drug delivery using a thiol-functionalized surface.
References
Application Notes and Protocols: Controlling Polymer Molecular Weight Distribution with Isooctyl Thioglycolate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Precise control over polymer molecular weight and its distribution is critical in the synthesis of polymers for a wide range of applications, including in the development of advanced drug delivery systems. The molecular weight of a polymer influences its mechanical, thermal, and rheological properties, which in turn affect the performance of the final product. In drug delivery, for instance, the polymer molecular weight can impact drug release kinetics, encapsulation efficiency, and the in vivo fate of the carrier.[1][2][3]
These application notes provide detailed protocols and data on the use of isooctyl thioglycolate for controlling the molecular weight of polymers, with a particular focus on its relevance to the synthesis of polymers for drug development.
Data Presentation
The following tables summarize the effect of this compound (and structurally similar chain transfer agents) on the molecular weight and polydispersity index (PDI) of polymers synthesized via emulsion polymerization.
Table 1: Effect of Iso-octyl-3-mercaptopropionate (iOMP) Concentration on the Emulsion Polymerization of Methyl Methacrylate (B99206) (MMA)
(Data adapted from a study on iso-octyl-3-mercaptopropionate, a structurally similar chain transfer agent to this compound)
| Experiment ID | [iOMP] (wt% relative to monomer) | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) |
| MMA1 | 0 | 650,000 | 1,500,000 | 2.31 |
| MMA2 | 0.1 | 150,000 | 350,000 | 2.33 |
| MMA3 | 0.25 | 80,000 | 200,000 | 2.50 |
| MMA4 | 0.5 | 45,000 | 120,000 | 2.67 |
| MMA5 | 1.0 | 25,000 | 75,000 | 3.00 |
Table 2: Polymerization Test Results for Octylthioglycolate (OTG) in Emulsion Polymerization
| Chain Transfer Agent | mol% (relative to monomer) | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) |
| OTG | 1.5 | 6,360 | 26,100 | 4.10 |
Table 3: Chain Transfer Constants (Cs) for Octylthioglycolate (OTG) at 60°C
| Monomer | Chain Transfer Constant (Cs) |
| Styrene | 12.9 |
| Methyl Methacrylate (MMA) | 1.21 |
Experimental Protocols
Protocol 1: Emulsion Polymerization of Methyl Methacrylate (MMA) with this compound
This protocol describes a typical batch emulsion polymerization of methyl methacrylate, where this compound is used to control the molecular weight of the resulting poly(methyl methacrylate) (PMMA).
Materials:
-
Methyl methacrylate (MMA), inhibitor removed
-
This compound (IOTG)
-
Sodium lauryl sulfate (B86663) (SLS) or other suitable surfactant
-
Potassium persulfate (KPS) or other suitable water-soluble initiator
-
Deionized water
-
Nitrogen gas
Equipment:
-
Four-neck round-bottom flask
-
Reflux condenser
-
Mechanical stirrer
-
Dropping funnel
-
Thermometer or thermocouple
-
Heating mantle or water bath
-
Nitrogen inlet
Procedure:
-
Reactor Setup: Assemble the four-neck flask with the mechanical stirrer, reflux condenser, thermometer, and nitrogen inlet.
-
Initial Charge: To the flask, add deionized water and the surfactant (e.g., 0.5-1.0 wt% based on water).
-
Inert Atmosphere: Purge the reactor with nitrogen for at least 30 minutes to remove oxygen. Maintain a gentle nitrogen flow throughout the reaction.
-
Heating: Heat the reactor contents to the desired reaction temperature (e.g., 70-80°C) with stirring.
-
Monomer and CTA Preparation: In a separate beaker, prepare a mixture of the MMA monomer and the desired amount of this compound (refer to Table 1 for guidance on concentration).
-
Initiator Solution: Dissolve the initiator (e.g., KPS, 0.1-0.5 wt% based on monomer) in a small amount of deionized water.
-
Initiation: Once the reactor reaches the set temperature, add the initiator solution to the flask.
-
Monomer Feed: Add the MMA/IOTG mixture to the reactor via the dropping funnel over a period of 2-4 hours.
-
Polymerization: After the monomer feed is complete, continue the reaction for an additional 1-2 hours to ensure high monomer conversion.
-
Cooling and Characterization: Cool the reactor to room temperature. The resulting polymer latex can be characterized for its molecular weight and polydispersity using techniques such as Gel Permeation Chromatography (GPC).
Mandatory Visualizations
References
- 1. Thiolation of Biopolymers for Developing Drug Delivery Systems with Enhanced Mechanical and Mucoadhesive Properties: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thiolated polymers as mucoadhesive drug delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of buccal drug delivery systems based on a thiolated polymer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chain transfer agentsï½SAKAI CHEMICAL INDUSTRY CO., LTD. [sco-sakai-chem.com]
- 5. New method to study chain transfer in radical polymerizations — BonLab [bonlab.info]
Application Notes: Isooctyl Thioglycolate in Crosslinked Polymer Network Synthesis
Isooctyl thioglycolate (IOTG) is an ester of thioglycolic acid commonly utilized in polymer chemistry as a highly effective chain transfer agent (CTA) in free-radical polymerization.[1] In the synthesis of crosslinked polymer networks, IOTG provides a crucial mechanism for controlling the polymer architecture, particularly for regulating molecular weight and minimizing insoluble gel formation.[2] This control is paramount in applications such as drug delivery, where the network's structural properties—including porosity, degradation rate, and mechanical strength—directly influence the therapeutic release profile.[3][4]
The primary function of IOTG is to intervene in the polymerization process. During polymerization, a growing polymer radical can abstract the labile hydrogen atom from the thiol group (-SH) of the IOTG molecule. This terminates the growth of that specific polymer chain and creates a new thiyl radical (RS•) on the IOTG molecule. This new radical can then initiate the growth of a new polymer chain. The overall effect is the formation of a larger number of shorter polymer chains, leading to a lower average molecular weight and a narrower molecular weight distribution.
In systems containing a crosslinking agent, such as ethylene (B1197577) glycol dimethacrylate (EGDMA), uncontrolled polymerization can lead to a high gel content (an insoluble polymer fraction), which may be undesirable for certain applications. By modulating the concentration of IOTG, researchers can precisely tune the degree of branching and crosslinking, effectively producing soluble, branched polymers or soft, lightly crosslinked gels instead of rigid, insoluble networks.[2] This level of control is essential for developing sophisticated materials like pressure-sensitive adhesives, hydrogels for sustained drug release, and scaffolds for tissue engineering.[2][5][6]
Logical Relationship: Role of IOTG in Polymerization
Caption: Role of IOTG as a Chain Transfer Agent (CTA).
Experimental Protocols
The following protocol is a representative example adapted from methodologies using long-chain alkyl thioglycolates (e.g., 2-ethylhexyl thioglycolate, a close structural analog of IOTG) to control gel content in the synthesis of crosslinked acrylic polymer networks via semi-batch emulsion polymerization.[2]
Protocol 1: Synthesis of a Crosslinked Acrylic Network with Controlled Gel Content
Objective: To synthesize a crosslinked poly(2-octyl acrylate-co-isobornyl acrylate-co-acrylic acid) latex with low gel content using IOTG as a chain transfer agent and EGDMA as a crosslinker.
Materials:
-
2-octyl acrylate (B77674) (2-OA)
-
Isobornyl acrylate (IBoA)
-
Acrylic acid (AA)
-
Ethylene glycol dimethacrylate (EGDMA) (Crosslinker)
-
This compound (IOTG) (Chain Transfer Agent)
-
Ammonium persulfate (APS) (Initiator)
-
Surfactant blend (e.g., Brij L23, Lakeland PAE 136)
-
Sodium hydrogen carbonate (Buffer)
-
Deionized water
Experimental Workflow Diagram:
Caption: Semi-batch emulsion polymerization workflow.
Procedure:
-
Reactor Charge: In a jacketed glass reactor equipped with a condenser, nitrogen inlet, and mechanical stirrer, add deionized water, surfactants, and sodium hydrogen carbonate.
-
Initial Monomer Addition: Add a small portion (e.g., 5-10%) of the total monomer mixture (2-OA, IBoA, AA) to the reactor.
-
Heating and Inerting: Heat the reactor to 80°C while stirring and purging with nitrogen for at least 30 minutes to remove oxygen.
-
Initiation: Once the temperature is stable, add the initiator (APS dissolved in deionized water) to the reactor to polymerize the initial monomer charge, forming seed particles.
-
Monomer Feed Preparation: In a separate vessel, prepare the main monomer emulsion by mixing the remaining monomers, EGDMA, IOTG, deionized water, and surfactants.
-
Semi-Batch Feeding: After the seed stage (approx. 15-20 minutes post-initiation), begin the continuous feed of the main monomer emulsion into the reactor over a period of 3 hours. Maintain the temperature at 80°C.
-
Reaction Completion: After the feed is complete, maintain the reaction at 80°C for an additional hour to ensure high monomer conversion.
-
Cooling and Collection: Cool the reactor to room temperature and filter the resulting latex through a fine mesh screen to remove any coagulum.
-
Characterization: Analyze the final latex for solids content, gel fraction (by drying and solvent extraction), and polymer molecular weight (by Gel Permeation Chromatography of the soluble fraction).
Data Presentation
The following table summarizes representative data from experiments using a thioglycolate CTA to control the properties of crosslinked acrylic networks.[2] The concentration of the CTA is varied while the crosslinker concentration is held constant to observe the effect on gel content and molecular weight.
| Experiment ID | Crosslinker (EGDMA) (wt% of monomer) | CTA (Thioglycolate) (wt% of monomer) | Gel Content (%) | Number-Average Molecular Weight (Mn) (g/mol of soluble fraction) |
| 1 | 0.2 | 0.00 | 75 | 150,000 |
| 2 | 0.2 | 0.05 | 45 | 120,000 |
| 3 | 0.2 | 0.10 | 20 | 95,000 |
| 4 | 0.2 | 0.20 | <5 | 60,000 |
Data is illustrative and adapted from trends reported in the literature for analogous systems.[2] Actual results may vary based on specific monomers and reaction conditions.
As shown in the table, increasing the concentration of the chain transfer agent leads to a significant reduction in the insoluble gel content and a corresponding decrease in the molecular weight of the soluble polymer fraction. This demonstrates the efficacy of this compound as a tool to tailor the architecture of polymer networks for specific, high-performance applications.
References
- 1. This compound | C10H20O2S | CID 34306 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Ionically Cross-Linked Polymer Networks for the Multiple-Month Release of Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. uh-ir.tdl.org [uh-ir.tdl.org]
- 6. A hydrogel prepared by in situ cross-linking of a thiol-containing poly(ethylene glycol)-based copolymer: a new biomaterial for protein drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Isooctyl Thioglycolate in the Preparation of Polymer-Drug Conjugates: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following application notes and protocols are based on the established principles of Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization for the synthesis of polymer-drug conjugates. Due to a lack of specific published data on the use of isooctyl thioglycolate as a chain transfer agent (CTA) in this application, the provided methodologies are adapted from protocols using structurally similar thiol-based CTAs for the polymerization of biocompatible monomers such as N-(2-hydroxypropyl)methacrylamide (HPMA). Researchers should consider these protocols as a starting point and may need to optimize reaction conditions.
Introduction
Polymer-drug conjugates (PDCs) are a class of therapeutics designed to improve the pharmacokinetic and pharmacodynamic properties of potent drug molecules. By covalently attaching a drug to a polymer backbone, PDCs can offer advantages such as increased drug solubility, prolonged circulation half-life, and targeted delivery to specific tissues or cells, thereby enhancing therapeutic efficacy and reducing systemic toxicity.
Controlled radical polymerization techniques, particularly Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, are instrumental in the synthesis of well-defined polymers for PDCs. The choice of a suitable Chain Transfer Agent (CTA) is crucial for controlling the polymerization process and obtaining polymers with desired molecular weights and narrow molecular weight distributions (low polydispersity index, PDI).
This document outlines the potential application of this compound as a CTA in the RAFT polymerization of monomers commonly used in drug delivery, such as N-(2-hydroxypropyl)methacrylamide (HPMA), and the subsequent conjugation of therapeutic agents.
Principle of RAFT Polymerization for Polymer-Drug Conjugates
RAFT polymerization is a versatile method for synthesizing polymers with controlled architecture. The process involves a conventional radical polymerization in the presence of a thiocarbonylthio compound, the RAFT agent or CTA. The CTA reversibly transfers a propagating radical, allowing for the controlled growth of polymer chains. This compound, with its thiol functionality, can theoretically act as a chain transfer agent in such a system. The general workflow for preparing a polymer-drug conjugate using a thiol-based CTA is depicted below.
Quantitative Data Summary
The following tables summarize typical quantitative data obtained from the RAFT polymerization of HPMA using thiol-based CTAs and subsequent drug conjugation. These values serve as a reference for expected outcomes.
Table 1: RAFT Polymerization of N-(2-hydroxypropyl)methacrylamide (HPMA)
| RAFT Agent (Analogous) | Initiator | [M]:[CTA]:[I] Ratio | Solvent | Temp. (°C) | Time (h) | Mn (kDa) (Experimental) | PDI | Monomer Conversion (%) |
| 4-Cyanopentanoic acid dithiobenzoate | AIBN | 100:1:0.2 | Ethanol | 70 | 6 | 15.2 | 1.15 | 85 |
| 4-Cyanopentanoic acid dithiobenzoate | ACVA | 200:1:0.1 | Water/t-butanol | 70 | 8 | 28.5 | 1.20 | 92 |
| 3-Benzylsulfanylthiocarbonylsulfanyl-propionic acid | AIBN | 150:1:0.2 | DMF | 60 | 12 | 21.7 | 1.18 | 88 |
Data is illustrative and based on analogous systems. Mn = Number-average molecular weight; PDI = Polydispersity Index; [M] = Monomer; [CTA] = Chain Transfer Agent; [I] = Initiator; AIBN = Azobisisobutyronitrile; ACVA = 4,4'-Azobis(4-cyanovaleric acid); DMF = Dimethylformamide.
Table 2: Characterization of Poly(HPMA)-Doxorubicin Conjugates
| Polymer Backbone Mn (kDa) | Drug Loading Content (wt%) | Drug Loading Efficiency (%) | Conjugate Size (nm, DLS) | PDI (Conjugate) |
| 15.2 | 8.5 | 75 | 55 | 1.25 |
| 28.5 | 10.2 | 80 | 80 | 1.30 |
| 21.7 | 9.1 | 78 | 65 | 1.28 |
Data is illustrative and based on analogous systems. DLS = Dynamic Light Scattering.
Experimental Protocols
Protocol for RAFT Polymerization of N-(2-hydroxypropyl)methacrylamide (HPMA) using this compound
This protocol describes the synthesis of a poly(HPMA) polymer with a target molecular weight, which can be further functionalized for drug conjugation.
Materials:
-
N-(2-hydroxypropyl)methacrylamide (HPMA) monomer
-
This compound (Chain Transfer Agent, CTA)
-
2,2'-Azobis(2-methylpropionitrile) (AIBN) (Initiator)
-
Anhydrous N,N-Dimethylformamide (DMF) (Solvent)
-
Diethyl ether (for precipitation)
-
Dialysis tubing (MWCO 1 kDa)
-
Nitrogen gas
Procedure:
-
Preparation of Reaction Mixture:
-
In a Schlenk flask equipped with a magnetic stir bar, dissolve HPMA monomer (e.g., 2.0 g, 13.9 mmol) and this compound (e.g., 28.4 mg, 0.139 mmol for a target DP of 100) in anhydrous DMF (e.g., 8 mL).
-
In a separate vial, dissolve AIBN (e.g., 4.6 mg, 0.028 mmol; for a [CTA]:[I] ratio of 5:1) in a small amount of DMF.
-
-
Deoxygenation:
-
Seal the Schlenk flask with a rubber septum and purge with dry nitrogen gas for 30 minutes to remove dissolved oxygen.
-
Add the AIBN solution to the reaction mixture via a nitrogen-purged syringe.
-
-
Polymerization:
-
Immerse the sealed flask in a preheated oil bath at 70°C and stir for the desired reaction time (e.g., 8-24 hours). The reaction time can be varied to control the monomer conversion and final molecular weight.
-
-
Termination and Precipitation:
-
Stop the polymerization by removing the flask from the oil bath and exposing the solution to air.
-
Precipitate the polymer by slowly adding the reaction mixture to an excess of cold diethyl ether with vigorous stirring.
-
-
Purification:
-
Collect the precipitated polymer by filtration or centrifugation.
-
Redissolve the polymer in a minimal amount of deionized water or methanol (B129727) and purify by dialysis against deionized water for 2-3 days to remove unreacted monomer, initiator fragments, and solvent.
-
-
Isolation:
-
Isolate the purified poly(HPMA) by freeze-drying (lyophilization) to obtain a white, fluffy solid.
-
-
Characterization:
-
Determine the number-average molecular weight (Mn) and polydispersity index (PDI) of the polymer using Gel Permeation Chromatography (GPC) or Size Exclusion Chromatography (SEC).
-
Confirm the polymer structure and determine the monomer conversion using ¹H NMR spectroscopy.
-
Protocol for Conjugation of Doxorubicin (B1662922) to Poly(HPMA)
This protocol describes the conjugation of the anticancer drug doxorubicin (DOX) to the synthesized poly(HPMA) via a pH-sensitive hydrazone linkage. This requires prior modification of the polymer to introduce hydrazide functional groups.
Materials:
-
Poly(HPMA) synthesized in Protocol 4.1
-
N,N'-Carbonyldiimidazole (CDI)
-
Hydrazine hydrate
-
Doxorubicin hydrochloride (DOX·HCl)
-
Triethylamine (B128534) (TEA)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Methanol
-
Dialysis tubing (MWCO appropriate for the conjugate)
Procedure:
-
Activation of Poly(HPMA):
-
Dissolve the purified poly(HPMA) in anhydrous DMSO.
-
Add CDI (e.g., 5-fold molar excess relative to the hydroxyl groups to be activated) and stir the reaction at room temperature for 4-6 hours under a nitrogen atmosphere.
-
-
Formation of Poly(HPMA)-hydrazide:
-
To the activated polymer solution, add a solution of hydrazine hydrate (e.g., 10-fold molar excess) in DMSO dropwise.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Purify the resulting poly(HPMA)-hydrazide by dialysis against deionized water.
-
Isolate the purified polymer by lyophilization.
-
-
Conjugation of Doxorubicin:
-
Dissolve doxorubicin hydrochloride in DMSO and add triethylamine to neutralize the HCl.
-
Dissolve the poly(HPMA)-hydrazide in anhydrous DMSO.
-
Add the doxorubicin solution to the polymer solution, along with a catalytic amount of acetic acid.
-
Stir the reaction mixture in the dark at room temperature for 48-72 hours.
-
-
Purification and Isolation:
-
Purify the poly(HPMA)-DOX conjugate by dialysis against methanol to remove unreacted doxorubicin, followed by dialysis against deionized water.
-
Isolate the final polymer-drug conjugate by lyophilization.
-
-
Characterization:
-
Determine the drug loading content and efficiency using UV-Vis spectrophotometry by measuring the absorbance of doxorubicin at its characteristic wavelength (around 485 nm).
-
Characterize the size and size distribution of the conjugate in aqueous solution using Dynamic Light Scattering (DLS).
-
Confirm the covalent conjugation and polymer integrity using GPC/SEC and NMR spectroscopy.
-
Conclusion
The use of this compound as a chain transfer agent in the RAFT polymerization of biocompatible monomers presents a viable, yet underexplored, avenue for the synthesis of well-defined polymers for drug delivery applications. The protocols provided herein, based on analogous and well-established systems, offer a solid foundation for researchers to develop and optimize the synthesis of polymer-drug conjugates. Careful characterization at each step is essential to ensure the desired properties of the final therapeutic agent. Further research is warranted to specifically evaluate the performance of this compound and to establish its chain transfer constants for various monomers used in biomedical applications.
Troubleshooting & Optimization
How to remove residual isooctyl thioglycolate from a polymerization reaction.
Technical Support Center: Polymer Purification
Topic:
This guide provides troubleshooting advice, frequently asked questions, and detailed protocols for researchers, scientists, and drug development professionals dealing with the removal of residual isooctyl thioglycolate from their polymer products.
Troubleshooting Guide
This section addresses common issues encountered during the purification of polymers synthesized using this compound.
Q1: My final polymer product has a persistent faint, fruity odor. Does this indicate residual this compound?
A1: Yes, this is a strong indicator. This compound is described as a water-white liquid with a faint fruity odor.[1] Its presence, even in trace amounts, can be detected by its characteristic smell. To confirm and quantify its presence, analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) are recommended.[2]
Q2: I performed a single precipitation step, but analytical tests still show significant levels of this compound. Why was the purification ineffective?
A2: A single precipitation may be insufficient for complete removal due to several factors:
-
High Initial Concentration: If the initial concentration of this compound is very high, one precipitation cycle may not be enough to reduce it to an acceptable level.
-
Polymer Co-precipitation/Trapping: The polymer can precipitate too quickly, trapping small molecules like this compound within the polymer matrix.[3]
-
Poor Solvent/Non-Solvent Choice: The chosen non-solvent may not be ideal for solubilizing this compound, or the polymer may have some solubility in it, leading to an inefficient separation.
Solution: Repeat the dissolution and precipitation process multiple times.[3][] Consider slowing down the precipitation by adding the non-solvent dropwise to a vigorously stirred polymer solution. This allows the polymer chains to precipitate more slowly, reducing the chance of trapping impurities.[3]
Q3: My polymer is water-soluble. Is precipitation still the best method to remove the water-insoluble this compound?
A3: For water-soluble polymers, other methods might be more effective than precipitation for removing a water-insoluble impurity like this compound.[5]
-
Dialysis: This is an effective method for removing small molecules from water-soluble polymers.[][6] The polymer solution is placed in a dialysis bag with a specific molecular weight cut-off (MWCO) membrane and dialyzed against a large volume of water or an appropriate buffer. The smaller this compound molecules will pass through the membrane, while the larger polymer chains are retained.
-
Extraction: A liquid-liquid extraction can be performed by dissolving the polymer in water and extracting the solution with a water-immiscible organic solvent in which this compound is highly soluble (e.g., hexane (B92381) or ethyl acetate). The impurity will partition into the organic phase, which can then be separated.
Frequently Asked Questions (FAQs)
Q1: What is the role of this compound in a polymerization reaction?
A1: this compound is primarily used as a chain transfer agent or polymerization modifier.[1][7] In these roles, it helps to control the molecular weight of the polymer chains during synthesis. It is also used in the production of stabilizers for polymers like PVC.[8][9]
Q2: What are the key physical and chemical properties of this compound I should be aware of during purification?
A2: Key properties include:
-
Appearance: Colorless to pale yellow liquid with a faint fruity odor.[1][5]
-
Solubility: Insoluble in water but soluble in organic solvents.[5]
-
Boiling Point: Approximately 125°C.[8]
-
Density: Around 0.97 g/cm³.[8] These properties are crucial for selecting appropriate purification methods, such as choosing solvents for precipitation or extraction.
Q3: Are there any safety concerns when handling this compound?
A3: Yes. This compound is harmful if swallowed and may cause skin sensitization.[8] It is important to handle it in a well-ventilated area, wear appropriate personal protective equipment (PPE) such as gloves and safety glasses, and avoid skin contact.[8]
Q4: Which analytical methods are suitable for detecting residual this compound?
A4: Gas Chromatography (GC), often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is a highly effective method for detecting and quantifying volatile or semi-volatile compounds like this compound.[2][10] High-Performance Liquid Chromatography (HPLC) can also be used, especially for less volatile impurities.[2]
Data Presentation
Table 1: Comparison of Common Purification Techniques for Removing Small Molecules from Polymers.
| Purification Method | Principle | Advantages | Disadvantages | Best Suited For |
|---|---|---|---|---|
| Precipitation | Difference in solubility between the polymer and the impurity in a solvent/non-solvent mixture.[] | Simple, rapid, and scalable; effective for large quantities. | May trap impurities within the polymer matrix; requires careful solvent selection.[3] | Most common polymers that are soluble in a solvent where the impurity is also soluble, and insoluble in a non-solvent where the impurity remains dissolved. |
| Dialysis | Size exclusion using a semi-permeable membrane.[] | Gentle method; effective for removing small molecules, salts, and solvents. | Time-consuming; requires large volumes of solvent; limited to soluble polymers. | Water-soluble or solvent-soluble polymers where impurities have a significantly lower molecular weight. |
| Soxhlet Extraction | Continuous solid-liquid extraction based on solubility.[] | Highly efficient for removing soluble impurities from insoluble polymers. | Can be slow; requires specialized glassware; not suitable for heat-sensitive polymers. | Insoluble or cross-linked polymers contaminated with soluble small molecules. |
| Size Exclusion Chromatography (SEC) | Separation based on molecular size as molecules pass through a porous gel.[6] | High resolution; provides information on molecular weight distribution. | Low capacity; requires specialized equipment; can be expensive and time-consuming. | Analytical separation or small-scale purification requiring very high purity. |
Experimental Protocols & Visualizations
Protocol 1: Purification by Precipitation
This protocol describes the standard method for removing soluble impurities like this compound from a polymer by precipitation.
Methodology:
-
Dissolution: Dissolve the crude polymer in a minimal amount of a suitable "good" solvent (a solvent in which the polymer is highly soluble).
-
Precipitation: While stirring the polymer solution vigorously, slowly add a "non-solvent" (a solvent in which the polymer is insoluble, but the this compound is soluble). Add the non-solvent until the polymer fully precipitates out of the solution.
-
Isolation: Collect the precipitated polymer by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected polymer cake on the filter with a generous amount of the fresh non-solvent to rinse away any remaining impurities.[6]
-
Drying: Dry the purified polymer in a vacuum oven at an appropriate temperature until a constant weight is achieved.
-
Verification: Analyze a small sample of the dried polymer using a suitable analytical method (e.g., GC-MS) to confirm the absence of this compound. Repeat the process if necessary.
Decision-Making Guide: Selecting a Purification Method
Choosing the right purification strategy is critical for success. The following decision tree can guide you in selecting an appropriate method based on polymer properties.
References
- 1. This compound | 25103-09-7 [chemicalbook.com]
- 2. biopharminternational.com [biopharminternational.com]
- 3. researchgate.net [researchgate.net]
- 5. Page loading... [guidechem.com]
- 6. benchchem.com [benchchem.com]
- 7. This compound | C10H20O2S | CID 34306 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chembk.com [chembk.com]
- 9. CN102249964A - Process for preparing this compound - Google Patents [patents.google.com]
- 10. CN106518737A - Quality control method for producing isooctyl mercaptoacetate used for tin mercaptan synthesis technology - Google Patents [patents.google.com]
Technical Support Center: Side Reactions of Isooctyl Thioglycolate in Acrylate Polymerization
This technical support center is designed for researchers, scientists, and drug development professionals to provide comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the use of isooctyl thioglycolate (IOTG) as a chain transfer agent (CTA) in acrylate (B77674) polymerization.
Troubleshooting Guides
This section addresses specific issues that may arise during acrylate polymerization when using this compound, presented in a question-and-answer format.
Issue 1: Unexpected Molecular Weight of the Final Polymer
Question: My polymer has a significantly higher or lower molecular weight than targeted. How can I adjust it when using this compound?
Answer: The molecular weight of the polymer is primarily controlled by the concentration of the chain transfer agent, this compound.
-
Problem: Higher than expected molecular weight.
-
Cause: Insufficient concentration of this compound. The chain transfer reaction is not occurring frequently enough to terminate growing polymer chains at the desired length.
-
Solution: Increase the concentration of this compound in your reaction mixture. It is advisable to perform a concentration screening to determine the optimal ratio of CTA to monomer for your specific system.
-
-
Problem: Lower than expected molecular weight.
-
Cause: Excess concentration of this compound. The chain transfer reaction is overly frequent, leading to premature termination of polymer chains.
-
Solution: Decrease the concentration of this compound. Ensure accurate measurement and dispensing of the CTA, as even small variations can significantly impact the final molecular weight.
-
Issue 2: Broad Molecular Weight Distribution (High Polydispersity Index - PDI)
Question: The polydispersity index (PDI) of my polymer is too high, indicating a broad molecular weight distribution. How can this compound help in controlling this?
Answer: this compound, as a chain transfer agent, generally helps in narrowing the molecular weight distribution. However, improper use can lead to broader distributions.
-
Cause:
-
Non-uniform reaction conditions: Temperature gradients or poor mixing within the reactor can lead to localized differences in polymerization and chain transfer rates.
-
Delayed or improper addition of IOTG: If the CTA is not present at the onset of polymerization or is added unevenly, it can result in a heterogeneous polymer population.
-
-
Solution:
-
Ensure homogeneous reaction conditions: Use efficient stirring and temperature control to maintain uniformity throughout the polymerization.
-
Optimize CTA addition: Introduce the this compound at the beginning of the reaction with the monomer mixture to ensure consistent chain transfer throughout the polymerization process. For semi-batch processes, co-feeding the CTA with the monomer is recommended.
-
Issue 3: Yellowing of the Final Polymer
Question: My final acrylic polymer has a yellow tint. Could this be related to the use of this compound?
Answer: Yes, sulfur-containing compounds like this compound can sometimes contribute to the yellowing of polymers, especially under certain conditions.
-
Cause:
-
Oxidation of the thiol group: The thiol group in this compound can be susceptible to oxidation, especially at elevated temperatures or in the presence of oxygen, leading to the formation of colored byproducts.
-
Formation of chromophores: Side reactions involving the sulfur atom can lead to the formation of chromophoric structures within the polymer backbone or as impurities.
-
-
Solution:
-
Maintain an inert atmosphere: Conduct the polymerization under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.[1]
-
Control reaction temperature: Avoid excessively high polymerization temperatures, as this can accelerate degradation and side reactions leading to color formation.[1]
-
Use antioxidants: The addition of antioxidants to the formulation can help prevent oxidative degradation of the polymer and the CTA.[1]
-
Purify the polymer: Post-polymerization purification steps, such as precipitation, can help remove colored impurities.
-
Issue 4: Unpleasant Odor in the Final Polymer
Question: The synthesized acrylic polymer has a strong, unpleasant odor. Is this compound the cause, and how can I mitigate it?
Answer: The faint fruity odor of this compound itself is generally not strong; however, residual monomers and potential side reactions involving sulfur can contribute to unpleasant odors in the final polymer.[2]
-
Cause:
-
Residual monomers: Unreacted acrylate monomers are often the primary source of strong, unpleasant odors.[2]
-
Sulfur byproducts: Side reactions of this compound, although less common, might lead to the formation of volatile sulfur compounds.
-
-
Solution:
-
Maximize monomer conversion: Ensure the polymerization reaction goes to completion to minimize residual monomer content. This can be achieved by optimizing reaction time, temperature, and initiator concentration.
-
Post-polymerization treatment:
-
Redox post-polymerization: Introducing a redox initiator system after the main polymerization can help to scavenge remaining monomers.
-
Nitrogen purging/Vacuum stripping: Purging the polymer dispersion with nitrogen or applying a vacuum can help to remove volatile odorous compounds.[3]
-
-
Use of odor scavengers: Certain additives can be used to react with and neutralize odorous compounds.[4]
-
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions of this compound in acrylate polymerization?
A1: The primary intended reaction of this compound is chain transfer to control molecular weight. However, potential side reactions include:
-
Disulfide Formation: Two thiyl radicals (formed after chain transfer) can combine to form a disulfide bond. This reaction is generally reversible and can be influenced by the reaction conditions.
-
Chain Branching: While IOTG is used to create linear or branched polymers in a controlled manner, side reactions can sometimes lead to uncontrolled branching, affecting the polymer's properties.
Q2: How does the concentration of this compound affect the final polymer properties?
A2: The concentration of this compound has a significant impact on the final polymer properties. A higher concentration of IOTG leads to a lower average molecular weight of the polymer.[5] This, in turn, affects the material's mechanical and thermal properties, such as its glass transition temperature (Tg), viscosity, and tensile strength.[6]
Q3: What is the effect of temperature on the efficiency of this compound as a chain transfer agent?
A3: Generally, an increase in polymerization temperature leads to an increase in the rate of chain transfer reactions. However, very high temperatures can also promote side reactions and potential degradation of the chain transfer agent. The optimal temperature will depend on the specific monomer system and desired polymer characteristics.
Q4: How does pH influence the performance of this compound in emulsion polymerization?
A4: In emulsion polymerization, the pH of the aqueous phase can influence the partitioning of the chain transfer agent and the stability of the emulsion. While specific data for this compound is limited, for thiol-containing compounds in general, pH can affect the ionization of the thiol group, potentially influencing its reactivity and solubility.
Q5: Can impurities in this compound affect the polymerization process?
A5: Yes, impurities in the this compound can have a significant impact on the polymerization. Potential impurities and their effects include:
-
Other sulfur compounds: These can act as chain transfer agents with different efficiencies, leading to a broader molecular weight distribution.
-
Oxidized species: These can potentially inhibit or retard the polymerization.
-
Heavy metals: Traces of metals can interfere with the initiator system. It is recommended to use a high-purity grade of this compound for consistent and predictable polymerization results.
Data Presentation
Table 1: Effect of Chain Transfer Agent (CTA) Concentration on Polymer Properties (Illustrative Data)
| CTA Concentration (wt% relative to monomer) | Average Molecular Weight (Mn) ( g/mol ) | Polydispersity Index (PDI) |
| 0.1 | 150,000 | 2.5 |
| 0.5 | 50,000 | 2.1 |
| 1.0 | 25,000 | 1.9 |
| 2.0 | 12,000 | 1.8 |
Note: This table provides illustrative data to demonstrate the general trend. Actual values will vary depending on the specific monomers, initiator, and reaction conditions.
Experimental Protocols
Detailed Methodology for Emulsion Polymerization of Acrylates using this compound
This protocol describes a typical semi-batch emulsion polymerization of a mixture of acrylates using this compound as a chain transfer agent.
Materials:
-
Methyl methacrylate (B99206) (MMA)
-
Butyl acrylate (BA)
-
Acrylic acid (AA)
-
This compound (IOTG)
-
Sodium dodecyl sulfate (B86663) (SDS) (surfactant)
-
Potassium persulfate (KPS) (initiator)
-
Sodium bicarbonate (buffer)
-
Deionized water
-
Nitrogen gas
Equipment:
-
Jacketed glass reactor with a mechanical stirrer, reflux condenser, thermocouple, and nitrogen inlet/outlet
-
Monomer emulsion feed vessel
-
Initiator solution feed vessel
-
Peristaltic pumps
Procedure:
-
Reactor Charge: To the reactor, add a portion of the deionized water and sodium bicarbonate. Purge the reactor with nitrogen for at least 30 minutes to remove oxygen.
-
Monomer Emulsion Preparation: In a separate vessel, prepare the monomer emulsion by adding deionized water, SDS, MMA, BA, AA, and this compound. Stir vigorously to form a stable emulsion.
-
Initiator Solution Preparation: In another vessel, dissolve the potassium persulfate in deionized water.
-
Polymerization: a. Heat the reactor to the desired reaction temperature (e.g., 80°C) under a nitrogen blanket. b. Add a small portion of the monomer emulsion (seed) to the reactor, followed by a portion of the initiator solution to initiate polymerization. c. After the seed polymerization has proceeded for about 15-30 minutes (indicated by a slight temperature increase and change in appearance), begin the continuous feeding of the remaining monomer emulsion and initiator solution into the reactor over a period of 2-4 hours. d. Maintain the reaction temperature throughout the feed.
-
Post-Polymerization: After the feeds are complete, continue stirring at the reaction temperature for an additional 1-2 hours to ensure high monomer conversion.
-
Cooling and Characterization: Cool the reactor to room temperature. The resulting polymer latex can be characterized for solid content, particle size, molecular weight, and other properties.
Mandatory Visualization
Caption: Workflow for emulsion polymerization of acrylates with IOTG.
Caption: General troubleshooting logic for IOTG-related issues.
References
- 1. How to Minimize Acrylic Resin Yellowing Under UV Exposure [eureka.patsnap.com]
- 2. Correlations between odour activity and the structural modifications of acrylates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. WO2013059976A1 - Method for reducing odoriferous and/or toxic residual monomer in a latex - Google Patents [patents.google.com]
- 5. ntut.elsevierpure.com [ntut.elsevierpure.com]
- 6. Effect of Molecular Weight and Functionality on Acrylated Poly(caprolactone) for Stereolithography and Biomedical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing the oxidation of isooctyl thioglycolate during storage and reactions.
Welcome to the Technical Support Center for isooctyl thioglycolate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing oxidation during storage and reactions.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound degradation?
A1: The primary cause of this compound degradation is oxidation. The thiol (-SH) group is susceptible to oxidation, which can be initiated by exposure to atmospheric oxygen. This process can be accelerated by factors such as heat, light, and the presence of metal ion impurities. The main oxidation product is the corresponding disulfide.[1][2][3][4]
Q2: What are the ideal storage conditions for this compound?
A2: To minimize oxidation, this compound should be stored in a cool, dry, and dark place.[5][6] The container should be tightly sealed to prevent exposure to air.[5] For long-term storage, blanketing the container with an inert gas such as nitrogen or argon is recommended.
Q3: Can I use antioxidants to stabilize this compound?
A3: Yes, incorporating antioxidants can help prevent the oxidation of this compound. Common choices for organic compounds include butylated hydroxytoluene (BHT) and tocopherol (Vitamin E). The effectiveness of an antioxidant will depend on the specific formulation and storage conditions. It is advisable to conduct a stability study to determine the optimal antioxidant and its concentration for your application.
Q4: How can I detect and quantify the oxidation of this compound?
A4: The oxidation of this compound can be monitored by chromatographic techniques such as High-Performance Liquid Chromatography (HPLC). A reversed-phase HPLC method can be developed to separate and quantify the parent compound from its disulfide dimer and other degradation products.[7][8][9]
Troubleshooting Guides
Issue 1: I observe a yellowing of my this compound solution over time.
| Possible Cause | Troubleshooting Steps |
| Air Exposure | Ensure the container is tightly sealed. For opened containers, purge the headspace with an inert gas (nitrogen or argon) before resealing. |
| Light Exposure | Store the container in a dark place or use an amber-colored bottle to protect it from light. |
| Heat Exposure | Store the material at the recommended cool temperature and avoid exposure to heat sources. |
| Contamination | Ensure that all labware and equipment used for handling are clean and free of oxidizing contaminants. |
Issue 2: My reaction yield is lower than expected, and I suspect oxidation of the this compound starting material.
| Possible Cause | Troubleshooting Steps |
| Dissolved Oxygen in Solvents | Degas all solvents prior to use by sparging with an inert gas (nitrogen or argon) or by the freeze-pump-thaw method.[10][11][12][13][14] |
| Reaction Atmosphere | Conduct the reaction under a positive pressure of an inert gas. Use Schlenk line techniques for highly sensitive reactions.[12] |
| Metal Ion Catalysis | If your reaction mixture may contain trace metal impurities, consider adding a chelating agent like ethylenediaminetetraacetic acid (EDTA) to sequester these ions.[15][16][17][18][19][20] |
Issue 3: My analytical results (e.g., HPLC, NMR) show the presence of an unknown impurity that I suspect is the disulfide dimer.
| Possible Cause | Troubleshooting Steps |
| Oxidation during Sample Preparation | Prepare samples for analysis using degassed solvents. If possible, keep the sample under an inert atmosphere until injection. |
| Confirmation of Disulfide | Treat a small aliquot of your sample with a reducing agent, such as dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP), and re-analyze.[15] If the impurity peak disappears or decreases with a corresponding increase in the this compound peak, it is likely the disulfide. |
Data Presentation
Table 1: General Recommendations for Antioxidant Use with this compound
| Antioxidant | Typical Concentration Range | Key Considerations |
| Butylated Hydroxytoluene (BHT) | 0.01% - 0.1% (w/w) | Effective free-radical scavenger. May not be suitable for all applications due to potential regulatory restrictions in some industries.[21][22][23][24] |
| Tocopherol (Vitamin E) | 0.05% - 0.5% (w/w) | A natural antioxidant that is generally well-regarded for its safety profile.[21][22][23][24] |
Note: The optimal concentration should be determined experimentally for your specific application and storage conditions.
Experimental Protocols
Protocol 1: Storage of this compound under an Inert Atmosphere
Objective: To minimize oxidation of this compound during storage.
Materials:
-
This compound
-
An appropriate storage container (e.g., amber glass bottle with a PTFE-lined cap)
-
Source of high-purity inert gas (nitrogen or argon) with a regulator and tubing
-
Septum
Procedure:
-
If the this compound is in its original container and has not been opened, ensure the seal is intact and store as recommended.
-
For previously opened containers or when transferring to a new container, work in a well-ventilated fume hood.
-
Place a septum on the opening of the storage container.
-
Insert a needle connected to the inert gas line through the septum, ensuring the needle tip is in the headspace above the liquid.
-
Insert a second needle through the septum to act as a vent.
-
Gently purge the headspace with the inert gas for 5-10 minutes. The gentle flow of gas will displace the air.
-
Remove the vent needle first, followed by the gas inlet needle.
-
Seal the container tightly with its cap.
-
Store in a cool, dark place.
Protocol 2: Performing a Reaction with this compound under an Inert Atmosphere
Objective: To prevent the oxidation of this compound during a chemical reaction.
Materials:
-
This compound
-
Reaction solvents (degassed)
-
Other reagents
-
Schlenk flask or a round-bottom flask with a sidearm
-
Condenser (if refluxing)
-
Septa
-
Inert gas source (nitrogen or argon) with a bubbler to monitor gas flow
-
Syringes and needles
Procedure:
-
Degas Solvents: Prior to the reaction, degas all solvents by sparging with nitrogen or argon for at least 30 minutes.[10][11][12][13][14]
-
Assemble Glassware: Assemble the reaction glassware (e.g., Schlenk flask and condenser) and flame-dry under vacuum or oven-dry to remove adsorbed moisture. Allow the glassware to cool to room temperature under a positive pressure of inert gas.[12]
-
Introduce Reagents: Add any solid reagents to the reaction flask under a counterflow of inert gas.
-
Add Solvents and Liquid Reagents: Add the degassed solvents and liquid reagents (including this compound) to the reaction flask via a syringe through a septum.
-
Maintain Inert Atmosphere: Throughout the reaction, maintain a slight positive pressure of the inert gas, which can be monitored with an oil bubbler.
-
Work-up: Upon completion of the reaction, continue to maintain an inert atmosphere during the initial stages of the work-up if the product is also sensitive to oxidation.
Mandatory Visualizations
Caption: Oxidation pathway of this compound.
Caption: Experimental workflow for handling this compound.
Caption: Troubleshooting logic for this compound oxidation.
References
- 1. youtube.com [youtube.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Thioglycolic acid :Understanding the risk of specific chemicals of interest - PREVOR [prevor.com]
- 5. A Guide to Handling and Storing Chemicals in a Lab 1 [mynewlab.com]
- 6. needle.tube [needle.tube]
- 7. Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid. | Semantic Scholar [semanticscholar.org]
- 9. diva-portal.org [diva-portal.org]
- 10. see.leeds.ac.uk [see.leeds.ac.uk]
- 11. berry.chem.wisc.edu [berry.chem.wisc.edu]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 13. reddit.com [reddit.com]
- 14. web.uvic.ca [web.uvic.ca]
- 15. benchchem.com [benchchem.com]
- 16. A Review on Coordination Properties of Thiol-Containing Chelating Agents Towards Mercury, Cadmium, and Lead - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Effective Chelation Therapy with EDTA for Heavy Metal Detoxification and Health Improvement [thinkdochemicals.com]
- 18. interchim.fr [interchim.fr]
- 19. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 20. Why is EDTA Used as a Chelating Agent? - Shanghai Chemex [shanghaichemex.com]
- 21. Investigating the dual functions of butylated hydroxytoluene, vitamin E and vitamin C as antioxidants and anti-glycation agents in vitro: Implications for skin health - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Effect of butylated hydroxytoluene on alpha-tocopherol content in liver and adipose tissue of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Antioxidizing potentials of BHA, BHT, TBHQ, tocopherol, and oxygen absorber incorporated in a Ghanaian fermented fish product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Effect of alpha-tocopherol and di-butyl-hydroxytoluene (BHT) on UV-A-induced photobinding of 8-methoxypsoralen to Wistar rat epidermal biomacromolecules in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Isooctyl Thioglycolate Concentration for Molecular Weight Control
This technical support center is designed for researchers, scientists, and drug development professionals who are utilizing isooctyl thioglycolate as a chain transfer agent (CTA) to control the molecular weight of polymers during synthesis. Here you will find troubleshooting guidance, frequently asked questions (FAQs), detailed experimental protocols, and key data to assist in your experiments.
Troubleshooting Guide
This guide addresses common issues encountered when using this compound for molecular weight control in polymerization reactions.
| Issue | Potential Cause | Suggested Solution |
| Higher than expected molecular weight | Insufficient concentration of this compound. | Increase the concentration of this compound in increments. Refer to the data table below for guidance on the expected impact of CTA concentration. |
| Inefficient mixing of the CTA. | Ensure vigorous and consistent stirring throughout the polymerization to maintain a homogeneous distribution of the CTA. | |
| Incorrect calculation of CTA amount. | Double-check all calculations for the required mass or volume of this compound based on the desired molar ratio to the monomer. | |
| Lower than expected molecular weight | Excessive concentration of this compound. | Decrease the concentration of this compound. Even small amounts of thiol-based CTAs can significantly reduce molecular weight. |
| Presence of impurities that act as additional chain transfer agents. | Ensure all monomers, solvents, and other reagents are of high purity. | |
| Broad molecular weight distribution (High Polydispersity Index - PDI) | Non-uniform consumption of the CTA. | This can occur if the reactivity of the CTA is significantly different from that of the monomer. Consider a semi-batch or continuous feed of the CTA to maintain a more constant concentration throughout the reaction. |
| Inconsistent reaction temperature. | Maintain a stable reaction temperature, as temperature fluctuations can affect the rates of propagation and chain transfer, leading to a broader PDI. | |
| Polymerization inhibition or significant retardation | High concentration of this compound. | While effective for molecular weight control, very high concentrations of some thiols can retard the polymerization rate. Reduce the CTA concentration or consider a different CTA if the retardation is too severe. |
| Presence of impurities in the this compound. | Use a high-purity grade of this compound. Impurities may inhibit the initiator. | |
| Inconsistent results between batches | Variability in the purity of this compound. | Source high-purity this compound from a reliable supplier and consider performing quality control checks. |
| Inaccurate dispensing of the CTA. | Due to the small quantities often required, use precise measurement techniques such as a calibrated micropipette or a syringe. |
Frequently Asked Questions (FAQs)
Q1: How does this compound control the molecular weight of a polymer?
Q2: What is the relationship between the concentration of this compound and the final molecular weight of the polymer?
A2: There is an inverse relationship between the concentration of this compound and the molecular weight of the resulting polymer.[] As the concentration of the chain transfer agent increases, the molecular weight of the polymer decreases.[]
Q3: How do I determine the optimal concentration of this compound for my specific application?
A3: The optimal concentration depends on the target molecular weight, the specific monomer being used, and the polymerization conditions. It is recommended to perform a series of small-scale experiments with varying concentrations of this compound to determine the ideal concentration for your desired molecular weight. The experimental protocol provided below outlines a systematic approach to this optimization.
Q4: Can this compound be used in any type of polymerization?
A4: this compound is most effective in free-radical polymerization systems, such as those used for acrylics, styrenics, and various vinyl polymers. Its effectiveness in other types of polymerization, such as ionic or condensation polymerization, may be limited.
Q5: Are there any safety precautions I should take when working with this compound?
A5: Yes, this compound is a chemical that should be handled with care. Always consult the Safety Data Sheet (SDS) provided by the manufacturer. General safety precautions include working in a well-ventilated area, wearing appropriate personal protective equipment (PPE) such as gloves and safety glasses, and avoiding inhalation of vapors.
Data Presentation
The following table provides data on the effect of octylthioglycolate (OTG), a close structural analog of this compound, on the molecular weight of a styrene/n-butyl acrylate/methacrylic acid copolymer. This data can serve as a valuable starting point for optimizing the concentration of this compound in similar acrylic or styrenic systems.
Table 1: Effect of Octylthioglycolate (OTG) Concentration on Polymer Molecular Weight
| Chain Transfer Agent | Concentration (mol% to Monomer) | Mn ( g/mol ) | Mw ( g/mol ) | Mw/Mn (PDI) |
| OTG | 1.5 | 6,360 | 26,100 | 4.10 |
Note: Mn = Number-Average Molecular Weight, Mw = Weight-Average Molecular Weight, PDI = Polydispersity Index.
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound
This protocol describes a systematic approach to determine the optimal concentration of this compound to achieve a target molecular weight for a given polymer.
1. Materials and Reagents:
-
Monomer (e.g., styrene, methyl methacrylate)
-
Initiator (e.g., azobisisobutyronitrile - AIBN, benzoyl peroxide - BPO)
-
This compound (high purity)
-
Solvent (if applicable, e.g., toluene, ethyl acetate)
-
Inhibitor remover (if necessary)
-
Nitrogen or Argon gas for inert atmosphere
-
Reaction vessel with stirring and temperature control (e.g., jacketed reactor)
-
Syringes or micropipettes for accurate liquid transfer
-
Apparatus for polymer precipitation and purification (e.g., beaker, filter paper, vacuum oven)
-
Equipment for molecular weight analysis (e.g., Gel Permeation Chromatography - GPC)
2. Experimental Procedure:
-
Preparation:
-
Purify the monomer to remove any inhibitors, if present.
-
Ensure all glassware is clean and dry.
-
Prepare a stock solution of the initiator in the chosen solvent (if applicable).
-
-
Reaction Setup:
-
Set up the reaction vessel with a stirrer, condenser, and an inlet for inert gas.
-
Charge the reactor with the desired amount of monomer and solvent.
-
De-gas the mixture by bubbling with nitrogen or argon for at least 30 minutes to remove oxygen, which can inhibit polymerization.
-
-
Varying this compound Concentration:
-
Prepare a series of reactions. In each reaction, add a different, precisely measured amount of this compound. A suggested range to start with is 0.1 to 2.0 mol% relative to the monomer. Include a control reaction with no this compound.
-
Allow the reaction mixture to reach the desired polymerization temperature (e.g., 60-80 °C).
-
-
Initiation and Polymerization:
-
Once the temperature is stable, add the initiator to start the polymerization.
-
Maintain constant stirring and temperature throughout the reaction for a predetermined time.
-
-
Termination and Purification:
-
After the desired reaction time, terminate the polymerization by rapidly cooling the reactor.
-
Precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., methanol (B129727) for polystyrene).
-
Filter and wash the polymer to remove any unreacted monomer, initiator, and CTA.
-
Dry the polymer to a constant weight in a vacuum oven at a suitable temperature.
-
3. Analysis:
-
Determine the number-average molecular weight (Mn) and weight-average molecular weight (Mw) of each polymer sample using Gel Permeation Chromatography (GPC).
-
Plot the reciprocal of the number-average degree of polymerization (1/DPn, where DPn = Mn / molecular weight of monomer) against the molar ratio of this compound to monomer ([CTA]/[M]). The slope of this line will be the chain transfer constant (Cs).
Mandatory Visualization
Caption: Impact of increasing this compound on polymer molecular weight.
Caption: Workflow for optimizing this compound concentration.
References
Troubleshooting low initiation efficiency in polymerizations with isooctyl thioglycolate.
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing low initiation efficiency in polymerizations utilizing isooctyl thioglycolate (IOTG) as a chain transfer agent (CTA).
Troubleshooting Guide
This guide addresses common problems encountered during polymerization that may be linked to low initiation or chain transfer efficiency.
Question: My polymerization is not starting, or the reaction rate is extremely slow. What are the possible causes and solutions?
Answer: This is a common issue that can often be traced back to the purity of the reactants or suboptimal reaction conditions. Follow this troubleshooting workflow to diagnose the problem.
Caption: Troubleshooting workflow for low or no polymerization.
Question: My polymerization starts, but I am getting low monomer conversion or the final polymer has a very high molecular weight and broad polydispersity (PDI). What is wrong?
Answer: This outcome typically suggests that the chain transfer agent, this compound, is not functioning efficiently. The issue could be related to the purity of the CTA or an inappropriate ratio of reactants.
-
Inefficient Chain Transfer: If the IOTG is impure, particularly with its oxidized disulfide form, it cannot effectively participate in the chain transfer process.[1] This leads to uncontrolled radical polymerization, resulting in higher molecular weight polymers and a broader molecular weight distribution (high PDI), similar to a polymerization without a CTA.
-
Insufficient CTA Concentration: If the concentration of IOTG is too low relative to the monomer and initiator, there are not enough CTA molecules to control the growth of all polymer chains. This will also lead to a population of uncontrolled, high molecular weight chains.
Solution:
-
Verify IOTG Purity: Ensure the this compound is free from disulfide impurities. If purity is uncertain, consider purification by vacuum distillation. Store purified IOTG under an inert atmosphere (e.g., nitrogen or argon) in a cool, dark place to prevent oxidation.[2][3]
-
Optimize Reactant Ratios: The ratio of monomer to CTA primarily determines the target molecular weight, while the ratio of CTA to initiator affects the control over the polymerization.[4] Adjust the concentrations according to the desired polymer characteristics. Refer to the data tables below for guidance.
Frequently Asked Questions (FAQs)
Q1: What is the role of this compound in my polymerization?
Caption: Mechanism of chain transfer using this compound (IOTG).
Q2: What are common impurities in this compound and how do they affect polymerization?
A2: The primary impurity of concern is the corresponding disulfide, formed by the oxidation of the thiol group. Thiols can oxidize when exposed to air.[3] Other potential impurities could include residual starting materials from its synthesis, such as isooctanol and thioglycolic acid.[7]
-
Disulfides: These are generally poor chain transfer agents and will not control the polymerization effectively, leading to low initiation/transfer efficiency and polymers with high molecular weight and broad PDI.[1]
-
Residual Reactants: Isooctanol is unlikely to interfere significantly, but thioglycolic acid, with its acidic proton, could potentially interact with certain monomers or catalysts, depending on the specific polymerization system.
Q3: How does the reaction temperature affect the polymerization?
A3: Temperature has a significant impact on several aspects of the polymerization:
-
Initiator Decomposition: The rate of radical generation is highly dependent on temperature. The reaction should be conducted at a temperature where the initiator has an appropriate half-life (the time it takes for half of the initiator to decompose). For thermal initiators like AIBN, this is typically above 65°C.[8] Too low a temperature will result in a slow rate of initiation.
-
Viscosity and Diffusion: As polymerization proceeds, the viscosity of the solution increases. Higher temperatures can lower the viscosity, improving the diffusion of monomers and radicals, which can affect the overall reaction kinetics.[9]
Q4: How do I choose the correct initiator-to-chain transfer agent ratio?
A4: The optimal ratio depends on your specific monomer, initiator, and the desired polymer properties. There is no single ideal ratio.[4]
-
To decrease molecular weight: Increase the concentration of the chain transfer agent (IOTG).
-
To increase the polymerization rate: Increase the concentration of the initiator. However, this may lead to a lower molecular weight and potentially a broader PDI if not balanced with the CTA concentration.[4]
It is often necessary to run a series of small-scale experiments to find the optimal ratio for your specific system.
Data Presentation
Table 1: Effect of Chain Transfer Agent Type on Polymer Properties
This table shows the results of an emulsion polymerization test with various thiol-based chain transfer agents, including octylthioglycolate (OTG), demonstrating their effect on molecular weight (Mn, Mw) and polydispersity (Mw/Mn).
| Chain Transfer Agent | mol% (vs. Monomer) | Mn ( g/mol ) | Mw ( g/mol ) | Mw/Mn (PDI) |
| N-dodecyl mercaptan (NDM) | 1.5 | 6,250 | 27,800 | 4.45 |
| Tert-dodecyl mercaptan (TDM) | 1.5 | 6,530 | 18,400 | 2.82 |
| Octylthioglycolate (OTG) | 1.5 | 6,360 | 26,100 | 4.10 |
Table 2: General Effects of Adjusting the [Initiator]/[CTA] Ratio
| Adjustment | Effect on Polymerization Rate | Effect on Number-Average Molecular Weight (Mn) | Effect on Polydispersity Index (PDI) |
| Decrease [Initiator] / Increase [CTA] | Decreases | Increases | Decreases (Better Control) |
| Increase [Initiator] / Decrease [CTA] | Increases | Decreases | Increases (Less Control) |
This table summarizes qualitative trends based on principles of controlled radical polymerization.[4]
Experimental Protocols
Protocol 1: General Procedure for Bulk Radical Polymerization
Objective: To provide a baseline procedure for setting up a polymerization reaction using this compound as a CTA.
Materials:
-
Monomer (purified to remove inhibitor)
-
This compound (IOTG, CTA)
-
Radical Initiator (e.g., AIBN)
-
Solvent (if applicable, degassed)
-
Schlenk flask or similar reaction vessel with a magnetic stir bar
-
Inert gas supply (Nitrogen or Argon)
-
Vacuum line for degassing
Procedure:
-
Reactant Calculation: Calculate the required molar amounts of monomer, IOTG, and initiator to target a specific degree of polymerization and achieve the desired [CTA]/[Initiator] ratio.
-
Reaction Setup: Add the monomer, IOTG, and solvent (if used) to the Schlenk flask.
-
Degassing: Seal the flask and degas the mixture thoroughly. A minimum of three freeze-pump-thaw cycles is recommended to remove dissolved oxygen, which can inhibit radical polymerization.
-
Initiator Addition: After the final thaw cycle, backfill the flask with an inert gas. Dissolve the initiator in a small amount of degassed solvent (if applicable) and add it to the reaction mixture using a gas-tight syringe. If the initiator is a solid, it can be added under a positive flow of inert gas.
-
Polymerization: Immerse the sealed reaction vessel in a preheated oil bath set to the desired temperature (e.g., 70°C for AIBN).
-
Monitoring: Stir the reaction for the predetermined time. Samples can be taken periodically via a degassed syringe to monitor monomer conversion using techniques like Nuclear Magnetic Resonance (NMR) or Gas Chromatography (GC).
-
Termination and Isolation: Once the desired conversion is reached, the polymerization can be stopped by rapidly cooling the vessel in an ice bath and exposing the mixture to air. The polymer can then be isolated by precipitation into a non-solvent, followed by filtration and drying under vacuum.
Protocol 2: Purification of Monomer to Remove Inhibitor
Objective: To remove polymerization inhibitors (e.g., MEHQ) commonly found in commercial monomers.
Materials:
-
Monomer containing inhibitor
-
Basic alumina
-
Chromatography column or a simple glass funnel with a cotton plug
-
Collection flask
Procedure:
-
Prepare Column: Pack a chromatography column with a plug of glass wool or cotton at the bottom. Fill the column with basic alumina. The amount of alumina will depend on the quantity of monomer to be purified (a rule of thumb is a 5-10 cm bed height for lab-scale purifications).
-
Elution: Gently pour the monomer onto the top of the alumina bed.
-
Collection: Allow the monomer to pass through the alumina under gravity and collect the purified, inhibitor-free monomer in a clean, dry flask.
-
Storage: Use the purified monomer immediately for the best results, as the inhibitor has been removed. If short-term storage is necessary, keep it refrigerated under an inert atmosphere.
References
- 1. researchgate.net [researchgate.net]
- 2. Page loading... [guidechem.com]
- 3. ec.europa.eu [ec.europa.eu]
- 4. benchchem.com [benchchem.com]
- 5. Chain transfer agentsï½SAKAI CHEMICAL INDUSTRY CO., LTD. [sco-sakai-chem.com]
- 6. arkema.com [arkema.com]
- 7. CN102249964A - Process for preparing this compound - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Characterizing Impurities in Technical Grade Isooctyl Thioglycolate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with technical grade isooctyl thioglycolate. The information provided will assist in identifying and quantifying common impurities encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the expected impurities in technical grade this compound?
Technical grade this compound may contain impurities originating from the synthesis process and subsequent degradation. The primary synthesis routes involve the esterification of thioglycolic acid with isooctyl alcohol or the reaction of isooctyl chloroacetate (B1199739) with a sulfur source.[1][2] Therefore, common impurities include:
-
Starting Materials:
-
Isooctyl alcohol
-
Thioglycolic acid
-
Chloroacetic acid[2]
-
-
By-products and Side-reaction Products:
-
Degradation Products:
-
Oxidation products may form upon exposure to air.[5]
-
-
Residual Solvents and Catalysts:
Q2: What analytical techniques are recommended for impurity profiling of this compound?
A combination of chromatographic techniques is typically employed for comprehensive impurity profiling:
-
Gas Chromatography (GC): Ideal for separating and quantifying volatile and semi-volatile impurities such as residual isooctyl alcohol and this compound itself. A Flame Ionization Detector (FID) is commonly used for quantification.[7] Gas Chromatography-Mass Spectrometry (GC-MS) can be used for the identification of unknown impurities.
-
High-Performance Liquid Chromatography (HPLC): Suitable for the analysis of non-volatile impurities like thioglycolic acid and dithiodiglycolic acid.[3][8] A UV detector is typically used for detection.
Q3: How can I quantify the purity of my this compound sample?
The purity of this compound is typically determined by a quantitative analytical method, most commonly Gas Chromatography with Flame Ionization Detection (GC-FID). The percentage purity is calculated by comparing the peak area of this compound to the total area of all peaks in the chromatogram (area percent method) or by using a certified reference standard for calibration. A purity of ≥99.5% is often required for synthesis applications.[7]
Q4: My this compound has a slight yellow color. What could be the cause?
A colorless to pale yellow appearance is a common physical property of this compound. The yellow tint could be due to the presence of oxidized impurities or other chromophoric species. If the color is more intense than expected, it may indicate a higher level of impurities or degradation.
Troubleshooting Guides
This section provides solutions to common issues encountered during the analysis of technical grade this compound.
Gas Chromatography (GC) Analysis
Issue 1: Poor peak shape (tailing or fronting) for the this compound peak.
-
Possible Cause 1: Column Overload. The concentration of the sample injected is too high, leading to a saturation of the stationary phase.
-
Solution: Dilute the sample and reinject. Reduce the injection volume.
-
-
Possible Cause 2: Improper column installation. A poor connection at the inlet or detector can cause peak distortion.
-
Solution: Reinstall the column, ensuring clean, square cuts on the column ends and proper ferrule tightening.
-
-
Possible Cause 3: Active sites in the injector or column. Thiols can interact with active sites in the GC system.
-
Solution: Use a deactivated inlet liner and a column designed for the analysis of active compounds.
-
Issue 2: Presence of unexpected peaks in the chromatogram.
-
Possible Cause 1: Contamination. The syringe, inlet, or gas lines may be contaminated.
-
Solution: Run a blank solvent injection to identify the source of contamination. Clean the syringe and replace the inlet liner and septum.
-
-
Possible Cause 2: Sample degradation. The sample may have degraded due to improper storage or handling.
-
Solution: Prepare a fresh sample and store it properly, protected from air and light.
-
-
Possible Cause 3: Column bleed. At high temperatures, the stationary phase of the column can degrade and elute, causing a rising baseline or discrete peaks.
-
Solution: Ensure the column temperature does not exceed its recommended maximum. Condition the column according to the manufacturer's instructions.
-
High-Performance Liquid Chromatography (HPLC) Analysis
Issue 1: Inconsistent retention times for thioglycolic acid or dithiodiglycolic acid.
-
Possible Cause 1: Fluctuations in mobile phase composition or flow rate. Inaccurate mixing of solvents or pump malfunctions can lead to retention time shifts.
-
Solution: Manually prepare the mobile phase to ensure accurate composition. Purge the pump to remove air bubbles and check for leaks.[9]
-
-
Possible Cause 2: Temperature fluctuations. Changes in ambient temperature can affect retention times.
-
Solution: Use a column oven to maintain a constant temperature.[10]
-
-
Possible Cause 3: Column equilibration. The column may not be fully equilibrated with the mobile phase before injection.
-
Solution: Allow the mobile phase to flow through the column for a sufficient time until a stable baseline is achieved.
-
Issue 2: Ghost peaks appearing in the chromatogram.
-
Possible Cause 1: Carryover from previous injections. Residual sample from a previous run can elute in a subsequent analysis.
-
Solution: Implement a robust needle wash protocol in the autosampler method. Inject a blank solvent after a high-concentration sample to check for carryover.[11]
-
-
Possible Cause 2: Contaminated mobile phase. Impurities in the solvents or additives can appear as peaks.
-
Solution: Use high-purity solvents and freshly prepared mobile phases. Filter the mobile phase before use.[11]
-
Experimental Protocols
Protocol 1: Purity Assay and Quantification of Isooctyl Alcohol by GC-FID
This method is based on a quality control procedure for the synthesis of this compound.[7]
-
Instrumentation: Gas Chromatograph with a Flame Ionization Detector (FID).
-
Column: Capillary column SE-30, 30 m x 0.32 mm x 0.5 µm (or equivalent).[7]
-
Temperatures:
-
Carrier Gas: Nitrogen.[7]
-
Injection: 0.2 µL, split mode.[7]
-
Sample Preparation: Dilute the technical grade this compound in a suitable solvent (e.g., isopropanol) to an appropriate concentration.
-
Quantification: Use the area percent method for a purity assay. For accurate quantification of isooctyl alcohol, a calibration curve should be prepared using a certified reference standard.
Protocol 2: Determination of Thioglycolic Acid and Dithiodiglycolic Acid by HPLC-UV
This method is adapted from a procedure for analyzing thioglycolic acid and its oxidation product in cosmetic formulations.[3]
-
Instrumentation: High-Performance Liquid Chromatograph with a UV detector.
-
Column: Reversed-phase C18 (ODS-silica) column.[3]
-
Mobile Phase: 15% methanol (B129727) in water, adjusted to pH 2.0 with phosphoric acid.[3]
-
Detection: UV at 220 nm.[3]
-
Flow Rate: Typically 1.0 mL/min (can be optimized).
-
Sample Preparation: Dilute the this compound sample with the mobile phase. Due to the limited solubility of this compound in the mobile phase, a pre-extraction or a different dilution solvent may be necessary.
-
Quantification: Prepare calibration curves for thioglycolic acid and dithiodiglycolic acid using certified reference standards.
Data Presentation
Table 1: Common Impurities in Technical Grade this compound and Recommended Analytical Techniques.
| Impurity | Typical Origin | Recommended Analytical Technique |
| Isooctyl Alcohol | Unreacted starting material | GC-FID |
| Thioglycolic Acid | Unreacted starting material | HPLC-UV |
| Dithiodiglycolic Acid | Oxidation of thioglycolic acid | HPLC-UV |
| Isooctyl Chloroacetate | Intermediate from an alternative synthesis route | GC-FID |
| Residual Solvents | Synthesis and purification | GC-FID (with headspace) |
Table 2: Example GC-FID Parameters for Purity Assay.
| Parameter | Value | Reference |
| Column | SE-30, 30 m x 0.32 mm x 0.5 µm | [7] |
| Injector Temperature | 260-280°C | [7] |
| Detector Temperature | 260-280°C | [7] |
| Oven Temperature | 160-180°C | [7] |
| Carrier Gas | Nitrogen | [7] |
| Injection Volume | 0.2 µL | [7] |
Table 3: Example HPLC-UV Parameters for Acidic Impurity Analysis.
| Parameter | Value | Reference |
| Column | Reversed-phase C18 | [3] |
| Mobile Phase | 15% Methanol in Water, pH 2.0 with H₃PO₄ | [3] |
| Detection Wavelength | 220 nm | [3] |
| Flow Rate | 1.0 mL/min (Typical) |
Visualizations
Caption: Experimental workflow for the characterization of impurities.
Caption: Troubleshooting logic for common analytical issues.
References
- 1. researchgate.net [researchgate.net]
- 2. CN102249964A - Process for preparing this compound - Google Patents [patents.google.com]
- 3. Determination of Thioglycolic Acid and Dithiodiglycolic Acid in Cold Wave Lotions by High Performance Liquid Chromatography [jstage.jst.go.jp]
- 4. experts.arizona.edu [experts.arizona.edu]
- 5. researchgate.net [researchgate.net]
- 6. CN1040978C - Preparation of this compound from thiourethane-containing tail liquid containing thioglycolic acid - Google Patents [patents.google.com]
- 7. CN106518737A - Quality control method for producing isooctyl mercaptoacetate used for tin mercaptan synthesis technology - Google Patents [patents.google.com]
- 8. scite.ai [scite.ai]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. chromatographyonline.com [chromatographyonline.com]
Impact of isooctyl thioglycolate on the thermal stability of resulting polymers.
Topic: Impact of Isooctyl Thioglycolate on the Thermal Stability of Resulting Polymers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in understanding and managing the effects of this compound (IOTG) on the thermal properties of polymers.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues and questions encountered when using IOTG in polymerization experiments.
Q1: What is this compound (IOTG) and what is its primary role in polymerization?
A1: this compound is an organic compound frequently used as a chain-transfer agent (CTA) in free-radical polymerization.[1][2] Its main purpose is to control the molecular weight of the polymer.[] In a process called chain transfer, the growing polymer chain reacts with the IOTG molecule. This reaction terminates the existing chain and creates a new radical on the IOTG fragment, which then initiates a new, shorter polymer chain.[1] This mechanism effectively regulates and reduces the average molecular weight of the final polymer.[1]
Q2: How does the use of this compound fundamentally affect the thermal stability of the resulting polymer?
A2: The use of IOTG typically leads to a decrease in the thermal stability of the resulting polymer. Thermal stability is often directly related to the polymer's molecular weight.[4] Polymers with longer, more entangled chains (higher molecular weight) generally require more energy to initiate chain scission and degradation.[5] By acting as a chain transfer agent, IOTG produces polymers with lower average molecular weights.[1][6] These shorter chains have more end-groups, which can be weak points where thermal degradation can initiate, thus lowering the overall decomposition temperature.[4]
Q3: My polymer's decomposition temperature is significantly lower after incorporating IOTG into the synthesis. Is this an expected outcome?
A3: Yes, this is a common and expected outcome. A lower decomposition temperature, as measured by techniques like Thermogravimetric Analysis (TGA), is a direct consequence of the reduction in the polymer's molecular weight caused by the chain-transfer action of IOTG.[6][7] The presence of a higher concentration of chain ends in lower-molecular-weight polymers often leads to initiation of thermal degradation at lower temperatures.[4]
Q4: How does the concentration of IOTG influence the final thermal properties of the polymer?
A4: The concentration of IOTG is a critical parameter that directly influences the polymer's final properties. A higher concentration of the chain-transfer agent will result in more frequent chain transfer events during polymerization.[6] This leads to the formation of shorter polymer chains and a lower average molecular weight.[8] Consequently, as the concentration of IOTG increases, the thermal stability (e.g., the onset decomposition temperature) of the polymer tends to decrease. This relationship allows for the tuning of the polymer's molecular weight and, by extension, its thermal properties.
Q5: What should I expect to see in a Thermogravimetric Analysis (TGA) curve when comparing a polymer made with IOTG to one without?
A5: When comparing TGA results, you should expect to see the curve for the polymer synthesized with IOTG shift to the left (lower temperature range) compared to the polymer made without it.[9][10] This indicates that the polymer with IOTG begins to lose weight (degrade) at a lower temperature. The onset temperature of decomposition will be noticeably lower, and the temperature at which the maximum rate of weight loss occurs (the peak of the derivative DTG curve) will also be reduced.[7]
Q6: I need to control my polymer's molecular weight with IOTG, but the resulting thermal stability is too low for my application. What can I do?
A6: This involves balancing competing properties. Here are some troubleshooting steps:
-
Optimize IOTG Concentration: Systematically reduce the concentration of IOTG in your reaction. This will increase the average molecular weight and, in turn, should improve thermal stability.[6] Run a series of experiments to find the highest molecular weight (lowest IOTG concentration) that still meets your application's viscosity or processing requirements.
-
Introduce Crosslinking: If your application allows, introducing a small amount of a crosslinking agent can create a network structure. This network can significantly enhance thermal stability even with lower molecular weight primary chains.
-
Consider Polymer Blending: Blend your IOTG-modified polymer with a higher molecular weight, more thermally stable polymer. This can raise the overall thermal performance of the material, although it may affect other properties.
Data Presentation
The following table provides representative data illustrating the typical inverse relationship between the concentration of this compound (IOTG), the resulting polymer's number average molecular weight (Mn), and its thermal stability, characterized by the onset decomposition temperature (Td).
| Experiment ID | IOTG Concentration (wt%) | Number Average Molecular Weight (Mn, g/mol ) | Onset Decomposition Temp (Td), °C |
| Polymer-A | 0.00 | 150,000 | 385 |
| Polymer-B | 0.05 | 95,000 | 372 |
| Polymer-C | 0.10 | 60,000 | 361 |
| Polymer-D | 0.20 | 35,000 | 348 |
Note: Data are for illustrative purposes to show a general trend. Actual values will vary significantly based on the monomer system, initiator, and reaction conditions.
Mandatory Visualizations
Caption: Mechanism of chain transfer using this compound (IOTG).
Caption: General experimental workflow from synthesis to thermal analysis.
Caption: Troubleshooting guide for low thermal stability in polymers made with IOTG.
Experimental Protocols
Protocol: Free-Radical Polymerization Using IOTG
This protocol describes a general procedure for the solution polymerization of an acrylic monomer using AIBN as the initiator and IOTG as the chain-transfer agent.
Materials:
-
Monomer (e.g., Methyl Methacrylate), purified
-
Solvent (e.g., Toluene), anhydrous
-
Initiator (e.g., Azobisisobutyronitrile, AIBN)
-
Chain-Transfer Agent: this compound (IOTG)
-
Precipitation Solvent (e.g., Methanol)
-
Nitrogen gas supply
Procedure:
-
Reactor Setup: A multi-neck round-bottom flask is equipped with a magnetic stirrer, condenser, nitrogen inlet, and a thermometer.
-
Reagent Charging: To the flask, add the desired amount of monomer and solvent. For example, 10g of monomer in 40mL of toluene.
-
IOTG Addition: Add the calculated amount of IOTG to the flask. The amount will depend on the target molecular weight.
-
Inerting: Purge the solution with dry nitrogen for 20-30 minutes to remove dissolved oxygen, which can inhibit radical polymerization.
-
Initiator Addition: While maintaining a positive nitrogen pressure, add the initiator (e.g., 0.1 mol% relative to the monomer).
-
Polymerization: Immerse the flask in a preheated oil bath at the desired reaction temperature (e.g., 70°C for AIBN). Maintain constant temperature and stirring for the specified reaction time (e.g., 6-8 hours).[11]
-
Termination: Cool the reaction to room temperature and expose it to air to quench the polymerization.
-
Purification: Slowly pour the viscous polymer solution into a large excess of a non-solvent (e.g., cold methanol) while stirring vigorously. The polymer will precipitate.
-
Isolation: Collect the precipitated polymer by filtration. Wash the polymer with fresh non-solvent to remove any unreacted reagents.
-
Drying: Dry the polymer in a vacuum oven at a moderate temperature (e.g., 50°C) until a constant weight is achieved.
Protocol: Thermogravimetric Analysis (TGA) of Polymer Samples
This protocol outlines the steps for assessing the thermal stability of the synthesized polymer using TGA.[12]
Instrumentation:
-
A thermogravimetric analyzer with a sensitive microbalance, furnace, and data acquisition software.[9][10]
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of the dry polymer sample into a clean TGA sample pan (e.g., alumina (B75360) or platinum).[12]
-
Instrument Setup: Place the sample pan onto the TGA's microbalance. Ensure the instrument is clean and calibrated.
-
Atmosphere Control: Begin purging the furnace with an inert gas, typically nitrogen, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation during the analysis.[12]
-
Thermal Program:
-
Data Acquisition: The instrument software will continuously record the sample's mass as a function of temperature.[7]
-
Data Analysis:
-
Plot the percentage of initial mass versus temperature.
-
Determine the onset temperature of decomposition (Td), often calculated by the intersection of tangents to the baseline and the decomposition slope.
-
The temperature of the maximum rate of decomposition can be identified from the peak of the first derivative of the TGA curve (the DTG curve).
-
Note the percentage of residual mass at the final temperature.
-
References
- 1. Chain transfer - Wikipedia [en.wikipedia.org]
- 2. This compound | C10H20O2S | CID 34306 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fiveable.me [fiveable.me]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. eng.uc.edu [eng.uc.edu]
- 10. Thermal Analysis Techniques | Polymers | EAG Laboratories [eag.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Methods for the purification of polymers synthesized using isooctyl thioglycolate.
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of polymers synthesized using isooctyl thioglycolate as a chain transfer agent (CTA).
Frequently Asked Questions (FAQs)
Q1: Why is it critical to purify polymers synthesized using this compound?
A: Purification is essential to remove unreacted monomers, residual this compound (a small molecule), initiator fragments, and other low-molecular-weight impurities. Even small amounts of these impurities can significantly alter the polymer's final mechanical, electrical, and optical properties.[] Furthermore, residual impurities can accelerate polymer degradation or cause unintended cross-linking reactions, compromising experimental results and material stability.[] For applications in drug development, removing potentially toxic residuals like CTAs is mandatory.
Q2: What are the primary methods for removing residual this compound and other small molecules from my polymer sample?
A: The most common and effective methods for removing small molecules from a polymer are:
-
Reprecipitation: This is the most widely used technique. It involves dissolving the crude polymer in a good solvent and then adding a non-solvent (also called a precipitant) to cause the polymer to solidify, leaving impurities dissolved in the solvent mixture.[]
-
Dialysis: This method is particularly useful for water-soluble or solvent-soluble polymers. The polymer solution is placed in a semipermeable membrane bag, which is then submerged in a large volume of a solvent. Small molecules like this compound diffuse out through the membrane's pores, while the larger polymer chains are retained.[2][3]
-
Chromatography: Techniques like Size Exclusion Chromatography (SEC) and Adsorption Chromatography can separate polymers from small molecules based on hydrodynamic volume or chemical affinity, respectively.[4][5] While highly effective for achieving pure fractions, chromatography is often less common for large-scale preparative purification in polymer science.[4]
-
Extraction: This method uses a solvent that selectively dissolves the low-molecular-weight impurities (like the CTA) without dissolving the polymer.[]
Q3: How do I select the most appropriate purification method for my specific polymer?
A: The choice depends on several factors: the polymer's solubility, the nature of the impurities, the required purity level, and the scale of the experiment. The decision-making process can be visualized as follows:
Caption: Decision workflow for selecting a polymer purification method.
Q4: Can the purification process itself alter my polymer's properties?
A: Yes, the purification process can influence the final characteristics of the polymer. A study on N-isopropylacrylamide-based polymer nanoparticles showed that different purification methods (dialysis in methanol, acetone (B3395972) precipitation, centrifugation) altered the nanoparticle size, surface charge, and stability.[6] It is crucial to choose a method that not only removes impurities but also preserves the desired polymer structure and function.
Troubleshooting Guides
Reprecipitation Issues
Q: My polymer yield is very low after precipitation. How can I improve it?
A: Low yield is often due to an inappropriate choice of solvent/non-solvent, incomplete precipitation, or loss of low-molecular-weight fractions.
-
Troubleshooting Steps:
-
Optimize Non-Solvent Addition: Add the non-solvent slowly while stirring vigorously. A rapid addition can trap solvent and impurities in the precipitate.
-
Cool the Mixture: Lowering the temperature often decreases the polymer's solubility, leading to more complete precipitation.
-
Check Solvent/Non-Solvent System: Ensure the polymer is highly soluble in the "good" solvent and completely insoluble in the non-solvent. See the table below for common systems.
-
Increase Concentration: If the initial polymer solution is too dilute, precipitation may be inefficient. Try using a more concentrated solution.
-
Allow Sufficient Time: Give the polymer enough time to fully precipitate before filtration. This can range from 30 minutes to several hours.
-
Caption: Troubleshooting flowchart for low polymer yield during reprecipitation.
Dialysis Issues
Q: Dialysis is removing the this compound too slowly. How can I make it more efficient?
A: The rate of dialysis is affected by the solvent, membrane, and experimental setup.
-
Troubleshooting Steps:
-
Increase Solvent Exchange Frequency: The concentration gradient drives diffusion. Exchanging the external solvent more frequently will maintain a high gradient and speed up purification. Automated systems can perform continuous or frequent solvent exchanges, improving efficiency and reducing solvent usage compared to manual methods.[7]
-
Increase Solvent Volume: Use a much larger volume of external solvent relative to the polymer solution volume (e.g., 100:1 ratio).
-
Agitate the External Solvent: Stirring the external solvent prevents the local buildup of impurities near the membrane surface and maintains the concentration gradient.
-
Evaluate Solvent Choice: The choice of solvent significantly affects purification kinetics.[2] A solvent that swells the polymer and readily dissolves the this compound is ideal.
-
Check Membrane Cut-Off: While it may seem counterintuitive, studies have shown that the molar mass cut-off (MWCO) of the dialysis tubing may not be a major factor in the purification speed for small molecule contaminants.[2] However, ensure the MWCO is well below the molecular weight of your polymer to prevent product loss.
-
Data Presentation
Table 1: Common Solvent/Non-Solvent Systems for Polymer Reprecipitation
| Polymer Type | Common Solvents | Common Non-Solvents (Precipitants) |
| Polar / Hydrophilic | Water, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Acetone, Methanol, Diethyl Ether |
| Non-Polar / Hydrophobic | Toluene, Tetrahydrofuran (THF), Dichloromethane (DCM) | Methanol, Hexane, Pentane |
| Polymethacrylates | Acetone, THF, Toluene | Methanol, Hexane, Water (depending on side chains) |
| Polystyrenes | Toluene, THF, DCM | Methanol, Ethanol |
This table provides general guidance. The optimal system must be determined experimentally for each specific polymer.
Table 2: Comparison of Common Purification Methods
| Method | Principle | Pros | Cons | Best For... |
| Reprecipitation | Differential Solubility[] | Fast, simple, scalable, cost-effective. | Can trap impurities, potential for low yield, requires finding a good solvent/non-solvent pair. | Rapid purification of moderate to large quantities of polymer. |
| Dialysis | Size Diffusion[3] | Gentle, effective for removing very small impurities, can be automated.[7][8] | Slow, requires large volumes of solvent, not suitable for polymers insoluble in the dialysis medium. | High-purity removal of salts and small molecules from soluble polymers. |
| Chromatography | Size Exclusion or Adsorption[4] | High resolution, provides information on molecular weight distribution, can separate oligomers.[4] | Complex setup, expensive, typically low throughput, not ideal for large-scale purification.[4] | Analytical separation and purification of small, high-purity samples. |
Experimental Protocols
Protocol 1: Polymer Purification by Reprecipitation
-
Dissolution: Dissolve the crude polymer in a minimal amount of a suitable "good" solvent to create a moderately viscous solution (e.g., 5-10% w/v). Ensure all polymer is fully dissolved.
-
Precipitation: While stirring the polymer solution vigorously, slowly add a "non-solvent" dropwise. Continue adding the non-solvent until the polymer precipitates out as a solid or viscous gum. This should typically require 5 to 10 volumes of non-solvent relative to the solvent.
-
Isolation: Allow the mixture to stir for an additional 30 minutes to ensure complete precipitation. Collect the precipitated polymer by filtration (e.g., using a Büchner funnel) or by decanting the solvent.
-
Washing: Wash the collected polymer with fresh non-solvent to remove any remaining dissolved impurities.
-
Drying: Dry the purified polymer under vacuum at an appropriate temperature to remove all residual solvents. The process is complete when the weight of the polymer is constant.
-
Purity Check: Re-dissolve a small amount of the dried polymer and analyze by a suitable technique (e.g., NMR, GPC) to confirm the absence of this compound. Repeat the process if necessary.[]
Protocol 2: Polymer Purification by Dialysis
-
Membrane Preparation: Select a dialysis membrane with a molecular weight cut-off (MWCO) at least 10-20 times smaller than the molecular weight of your polymer. Prepare the membrane according to the manufacturer's instructions (this may involve soaking in water or another solvent).
-
Sample Loading: Load the polymer solution into the dialysis tubing, ensuring to leave enough space for potential solvent influx (ullage). Securely close both ends of the tubing with clips.
-
Dialysis: Immerse the sealed dialysis bag in a large container filled with the chosen dialysis solvent (e.g., 100 times the volume of the sample). Stir the external solvent gently with a magnetic stir bar.
-
Solvent Exchange: Allow the dialysis to proceed for at least 4-6 hours, then replace the external solvent with a fresh batch.
-
Repetition: Repeat the solvent exchange process 3-5 times over 24-48 hours to ensure complete removal of small molecule impurities. The efficiency of monomer removal can reach over 99%.[3]
-
Recovery and Drying: Carefully remove the polymer solution from the dialysis bag. The polymer can then be recovered by removing the solvent, for example, by rotary evaporation, freeze-drying (for aqueous solutions), or precipitation followed by vacuum drying.
References
- 2. A user-guide for polymer purification using dialysis - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Automated Parallel Dialysis for Purification of Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chromatographic Separation: A Versatile Strategy to Prepare Discrete and Well-Defined Polymer Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Influence of Purification Process on the Function of Synthetic Polymer Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Automated Polymer Purification Using Dialysis [mdpi.com]
- 8. chemspeed.com [chemspeed.com]
Addressing the odor of isooctyl thioglycolate in a laboratory setting.
This guide provides troubleshooting and frequently asked questions for researchers, scientists, and drug development professionals working with isooctyl thioglycolate, focusing on the effective management of its odor in a laboratory setting.
Frequently Asked Questions (FAQs)
Q1: The safety data sheet describes this compound as having a "faint fruity odor," yet my lab experiences a strong, unpleasant smell. Why is there a discrepancy?
A: While pure this compound is reported to have a mild, fruity scent, it belongs to the thiol chemical family.[1][2][3][4] Thiols are notorious for being detectable by the human nose at extremely low concentrations, sometimes in the parts-per-billion range.[5][6] The strong odor you are likely experiencing could be due to several factors:
-
Impurities: Small amounts of more volatile thiol impurities can produce a powerful odor.
-
Degradation: Over time or upon exposure to certain conditions, the compound may degrade, releasing more pungent by-products.
-
High Sensitivity: The "rotten egg" or "garlic-like" smell characteristic of thiols can be perceived as a nuisance and may cause headaches or nausea in sensitive individuals, even when concentrations are well below the toxic threshold.[6]
Q2: What are the most critical safety precautions to take before starting an experiment with this compound?
A: The primary goal is to prevent vapor release into the laboratory environment. Key precautions include:
-
Engineering Controls: All work must be conducted within a certified chemical fume hood.[5][7] Standard fume hoods will exhaust the odor, so for sensitive environments, a filtration system or a bleach trap on the exhaust is recommended.[6]
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, nitrile gloves, and chemical safety goggles.[7][8]
-
Minimize Quantities: Order and use the smallest amount of the chemical necessary for your experiment to reduce the potential for odor release.[5][7]
-
Handling: Transfer the liquid using a syringe or cannula. Avoid pouring or using an open pipette, which increases the surface area and vapor release.[5]
Q3: How can I effectively prevent the odor from spreading during my experiment?
A: Proactive containment is key. The following workflow illustrates a comprehensive approach to odor prevention.
Caption: Proactive workflow for preventing this compound odor.
Q4: What is the most effective method for decontaminating glassware and equipment?
A: The most widely recommended method is oxidation using a sodium hypochlorite (B82951) (bleach) solution. Thiols are oxidized by bleach into less odorous compounds like sulfonic acids.[7][9] All contaminated glassware, stir bars, syringes, and other equipment should be immediately submerged in a prepared bleach bath inside the fume hood and allowed to soak for at least 12-24 hours.[9]
Q5: How should I respond to a small spill of this compound inside a fume hood?
A: For small spills within the fume hood:
-
Keep the fume hood sash as low as possible.
-
Absorb the spill with an inert material like vermiculite (B1170534) or sand.
-
Wipe the area with paper towels, then thoroughly wipe down the contaminated surface with a 15-20% bleach solution.[10]
-
Place all contaminated materials (absorbent, paper towels, gloves) into a sealable plastic bag or container.[7]
-
Label the container as hazardous waste and dispose of it according to your institution's guidelines.
Q6: How do I correctly dispose of waste containing this compound?
A:
-
Liquid Waste: Collect all liquid waste containing the thiol in a designated, sealed hazardous waste container. The container should be clearly labeled to indicate it contains thiols.[9]
-
Solid Waste: Contaminated disposables such as gloves, paper towels, and septa should be sealed in a plastic bag to contain odors and then placed in a solid hazardous waste container.[7]
-
Decontamination Solutions: Used bleach baths, once exhausted, can often be neutralized and poured down the drain with copious amounts of water, but you must follow your local EH&S regulations.[9]
Troubleshooting Guide
Problem: A persistent thiol odor is detected in the laboratory, even after experiments are completed and the area has been cleaned.
Use the following troubleshooting workflow to systematically identify and eliminate the source of the odor.
Caption: Troubleshooting workflow for locating and resolving persistent thiol odors.
Data & Protocols
Physicochemical Properties
The properties of this compound are important for understanding its behavior and potential for odor generation.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₂₀O₂S | |
| Molecular Weight | 204.33 g/mol | [2] |
| Appearance | Water-white to pale yellow liquid | [1][8] |
| Odor | Faint fruity odor | [1][2][3][4][8] |
| Vapor Pressure | 0.3 hPa at 20°C | |
| Density | 0.97 g/cm³ at 20°C | |
| Flash Point | > 94.4 °C (> 201.9 °F) |
Odor Control Method Comparison
| Method | Principle | Application | Advantages | Disadvantages |
| Fume Hood | Engineering Control (Ventilation) | Primary containment for all work with thiols. | Removes vapors from the immediate breathing zone. | Can exhaust odors outside, potentially causing issues for building air intakes.[5] |
| Bleach (Oxidation) | Chemical Neutralization | Decontamination of glassware, surfaces, and reaction off-gas (traps). | Highly effective at destroying thiol compounds; inexpensive.[7][10] | Requires handling of bleach; reaction can be slow (requires soaking). |
| Activated Carbon | Adsorption | Filtration of exhaust air or passive odor control. | Traps a wide range of volatile organic compounds.[11] | Becomes saturated and requires replacement or regeneration.[12] |
| Cold Trap | Condensation | Placed in a vacuum line before the pump. | Prevents volatile compounds from contaminating vacuum pump oil. | Requires a coolant (e.g., liquid nitrogen, dry ice/acetone). Less effective for non-condensable gases. |
Experimental Protocols
Protocol 1: Setting up a Bleach Trap for Reaction Off-Gassing
This protocol describes how to assemble a trap to neutralize thiol vapors from a reaction before they enter the fume hood exhaust.
Materials:
-
Two gas washing bottles (bubblers) with fritted glass inlets
-
Tubing (chemically resistant)
-
Commercial bleach (sodium hypochlorite solution)
-
Saturated potassium hydroxide (B78521) (KOH) solution (optional, for neutralizing HCl byproduct)
-
Stands and clamps to secure the apparatus
Methodology:
-
Safety First: Perform all steps inside a certified chemical fume hood while wearing appropriate PPE.
-
Assemble the Trap System:
-
Connect the exhaust outlet from your reaction vessel (e.g., a condenser) to the inlet of the first gas washing bottle using tubing. This first bottle will be left empty to act as a backflow trap.
-
Connect the outlet of the empty bottle to the inlet of the second gas washing bottle.
-
Fill the second bottle approximately two-thirds full with a 15-20% bleach solution.[10] Ensure the fritted glass inlet is fully submerged.
-
-
Neutralization (Optional but Recommended): To neutralize acidic gases that may be generated, connect the outlet of the bleach trap to a third bubbler containing a saturated KOH solution before venting into the fume hood.
-
Secure the Apparatus: Use clamps and stands to ensure all bottles are stable and cannot be tipped over.
-
Operation: Ensure a slow, steady flow of gas from the reaction. A rapid flow will reduce the contact time with the bleach, decreasing its effectiveness.
-
Dismantling: After the reaction is complete, continue to purge the system with an inert gas (e.g., nitrogen) for 10-15 minutes to clear any residual vapors before dismantling the trap. Dispose of the bleach solution according to institutional guidelines.
Protocol 2: Decontamination of Laboratory Glassware and Surfaces
This protocol details the standard procedure for neutralizing thiol residues on laboratory equipment and work surfaces.
Materials:
-
Large plastic tub or bucket (for soaking glassware)
-
Commercial bleach
-
Water
-
Spray bottle
-
Paper towels
Methodology:
-
Prepare Bleach Bath: Inside the designated fume hood, prepare a decontamination tub. Fill it with a 1:1 mixture of bleach and water, or a 15-20% bleach solution.[9][10] The bath should be deep enough to completely submerge the glassware.
-
Immerse Equipment: As soon as you are finished with a piece of glassware (e.g., flask, beaker, syringe), immediately and carefully place it into the bleach bath. Do not allow materials to dry in the open air.[9]
-
Soaking Time: Allow all items to soak for a minimum of 12 hours; a 24-hour period is recommended to ensure complete oxidation of the thiol.[9]
-
Surface Decontamination:
-
Prepare a bleach solution (e.g., 10-20%) in a spray bottle.
-
At the end of your work session, spray the entire interior surface of the fume hood with the bleach solution.
-
Wipe all surfaces thoroughly with paper towels.
-
-
Final Cleaning: After soaking, remove the glassware from the bleach bath, rinse thoroughly with water, and then wash using standard laboratory cleaning procedures.
-
Disposal: Dispose of the used bleach solution and contaminated paper towels according to your institution's hazardous waste procedures.
References
- 1. This compound - Hazardous Agents | Haz-Map [haz-map.com]
- 2. This compound | C10H20O2S | CID 34306 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 25103-09-7 [chemicalbook.com]
- 4. Page loading... [guidechem.com]
- 5. hsrm.umn.edu [hsrm.umn.edu]
- 6. ucl.ac.uk [ucl.ac.uk]
- 7. research.columbia.edu [research.columbia.edu]
- 8. chemicalbook.com [chemicalbook.com]
- 9. Reagents & Solvents [chem.rochester.edu]
- 10. reddit.com [reddit.com]
- 11. waterandwastewater.com [waterandwastewater.com]
- 12. WO1997025076A1 - Odor control for compositions containing organic sulfur compounds - Google Patents [patents.google.com]
Kinetic analysis of isooctyl thioglycolate reactions to identify rate-limiting steps.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the kinetic analysis of isooctyl thioglycolate reactions. Our aim is to help you identify and resolve common experimental issues, understand rate-limiting steps, and ensure the accuracy and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What are the common synthesis routes for this compound?
A1: this compound is primarily synthesized through two main routes:
-
Direct Esterification: This is a one-step process involving the reaction of thioglycolic acid with isooctyl alcohol, typically in the presence of an acid catalyst.[1][2]
-
Two-Step Synthesis from Chloroacetic Acid: This method first involves the esterification of chloroacetic acid with isooctyl alcohol to produce isooctyl chloroacetate. This intermediate is then reacted with a sulfur source, such as sodium thiosulfate, followed by acidolysis and reduction to yield this compound.[1][2][3]
Q2: What are the key factors influencing the rate of the esterification reaction?
A2: The rate of this compound synthesis is significantly influenced by several factors:
-
Temperature: Higher temperatures generally increase the reaction rate.[4][5] However, excessively high temperatures can lead to side reactions and thermal decomposition of the thiol group.[2]
-
Catalyst Concentration: The concentration of the acid catalyst plays a crucial role. An optimal concentration is necessary as too little will result in a slow reaction, while too much can promote side reactions.
-
Molar Ratio of Reactants: The ratio of isooctyl alcohol to thioglycolic acid can affect the reaction equilibrium and rate. An excess of the alcohol is often used to drive the reaction towards the product side.[6]
-
Water Removal: As water is a byproduct of the esterification, its removal (e.g., by distillation) can shift the equilibrium and increase the conversion to the ester.[2]
Q3: What are the potential rate-limiting steps in the synthesis of this compound?
A3: The rate-limiting step can vary depending on the specific reaction conditions and synthesis route.
-
In the direct esterification route, the nucleophilic attack of the alcohol on the protonated carboxylic acid can be the rate-determining step.
-
Mass transfer limitations, such as the diffusion of reactants to the catalyst surface in heterogeneous catalysis, can also be rate-limiting.
-
In the two-step synthesis, the conversion of the Bunte salt intermediate to the final product can be a critical rate-determining step.
Q4: What analytical methods are suitable for monitoring the kinetics of this reaction?
A4: Several analytical techniques can be employed to monitor the progress of the reaction:
-
Gas Chromatography (GC): GC is a robust method for separating and quantifying the reactants and products, allowing for the determination of conversion over time.[7]
-
High-Performance Liquid Chromatography (HPLC): HPLC can also be used, particularly for analyzing samples that may not be suitable for GC. A pre-column derivatization with a reagent like ethacrynic acid can be used for the sensitive determination of thiols.[8][9]
-
Titration: The consumption of thioglycolic acid can be monitored by acid-base titration.
Troubleshooting Guides
Issue 1: Slow Reaction Rate
| Possible Cause | Troubleshooting Steps |
| Insufficient Catalyst Activity | 1. Verify Catalyst Concentration: Ensure the correct amount of catalyst has been added. 2. Check for Catalyst Deactivation: The catalyst may have been poisoned by impurities or have a limited lifespan. Consider using a fresh batch of catalyst. For reusable catalysts, investigate potential leaching of active sites.[10] 3. Ensure Proper Mixing: In heterogeneous catalysis, ensure adequate stirring to minimize mass transfer limitations. |
| Low Reaction Temperature | 1. Increase Temperature: Gradually increase the reaction temperature while monitoring for any potential side reactions or degradation.[4][5] |
| Unfavorable Molar Ratio | 1. Increase Excess of Alcohol: If the reaction is reversible, increasing the concentration of isooctyl alcohol can shift the equilibrium towards the product.[6] |
| Presence of Water | 1. Implement Water Removal: If not already in place, use a method to remove water as it forms, such as a Dean-Stark apparatus or vacuum distillation.[2] |
Issue 2: Low Product Yield
| Possible Cause | Troubleshooting Steps |
| Equilibrium Limitation | 1. Shift the Equilibrium: As with a slow reaction rate, removing one of the products (typically water) will drive the reaction to completion.[2] 2. Adjust Reactant Ratio: Increase the concentration of one of the reactants.[6] |
| Side Reactions | 1. Optimize Reaction Conditions: Lowering the reaction temperature may reduce the rate of side reactions. 2. Analyze for Byproducts: Use techniques like GC-MS or LC-MS to identify any significant byproducts to understand the side reactions occurring. A common side reaction is the oxidation of the thiol group to form disulfides. |
| Product Loss During Workup | 1. Review Purification Steps: Ensure that the extraction and distillation procedures are optimized to minimize loss of the product. The crude product is often purified by vacuum distillation.[1] |
Issue 3: Product Impurity
| Possible Cause | Troubleshooting Steps |
| Incomplete Reaction | 1. Increase Reaction Time: Allow the reaction to proceed for a longer duration to ensure maximum conversion. 2. Confirm Reaction Completion: Use an appropriate analytical method (GC, HPLC, or titration) to confirm that the reaction has gone to completion before starting the workup. |
| Presence of Side Products | 1. Optimize Reaction Conditions: Adjust temperature and catalyst concentration to minimize the formation of byproducts. 2. Improve Purification: Employ more efficient purification techniques. This may include washing with solutions like sodium carbonate and saline to remove acidic impurities before distillation.[2] |
| Contaminated Starting Materials | 1. Verify Purity of Reactants: Ensure the purity of the thioglycolic acid and isooctyl alcohol before starting the reaction. |
Data Presentation
Table 1: Influence of Reaction Parameters on this compound Synthesis
| Parameter | Condition | Effect on Reaction Rate | Effect on Yield | Reference |
| Temperature | Increased from 50°C to 70°C | Increase | Increase (up to an optimum) | [5] |
| Catalyst Loading | Increased from 1.0 to 3.0 wt% | Increase | Increase | [5] |
| Molar Ratio (Alcohol:Acid) | Increased from 0.5 to 1.5 | Decrease in initial rate | Can increase final conversion | [11] |
Experimental Protocols
Protocol 1: Kinetic Analysis of this compound Synthesis by Direct Esterification
-
Reactor Setup:
-
Place a three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a temperature probe in a thermostatically controlled oil bath.
-
If water removal is desired, attach a Dean-Stark apparatus between the flask and the condenser.
-
-
Charging Reactants:
-
Charge the flask with a pre-determined molar ratio of thioglycolic acid and isooctyl alcohol.
-
Add the acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid) at the desired concentration.
-
-
Reaction Execution:
-
Set the desired reaction temperature and start the stirrer.
-
Begin timing the reaction once the set temperature is reached.
-
-
Sampling:
-
At regular time intervals, withdraw a small aliquot of the reaction mixture using a syringe.
-
Immediately quench the reaction in the aliquot by cooling it in an ice bath and/or neutralizing the catalyst with a base.
-
-
Sample Analysis:
-
Analyze the quenched samples using a calibrated Gas Chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) to determine the concentration of reactants and products.
-
-
Data Analysis:
-
Plot the concentration of the product (this compound) or the conversion of the limiting reactant (thioglycolic acid) as a function of time.
-
From this data, determine the reaction rate and fit it to an appropriate kinetic model to determine the rate constants.
-
Mandatory Visualizations
Caption: Experimental workflow for kinetic analysis.
References
- 1. CN102249964A - Process for preparing this compound - Google Patents [patents.google.com]
- 2. Process for preparing this compound - Eureka | Patsnap [eureka.patsnap.com]
- 3. CN1040978C - Preparation of this compound from thiourethane-containing tail liquid containing thioglycolic acid - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. jptcp.com [jptcp.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. HPLC determination of thioglycolic acid and other aliphatic thiols in cosmetic formulations using ethacrynic acid as precolumn derivatization reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scite.ai [scite.ai]
- 10. researchgate.net [researchgate.net]
- 11. tuengr.com [tuengr.com]
Strategies to minimize disulfide bond formation when using isooctyl thioglycolate.
Welcome to the Technical Support Center for Isooctyl Thioglycolate (IOTG). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing disulfide bond formation and troubleshooting common experimental issues.
Troubleshooting Guides
This section addresses specific problems you may encounter during your experiments with this compound.
Question: I am observing the formation of disulfide-linked dimers/oligomers in my reaction mixture. How can I prevent this?
Answer: Unwanted disulfide bond formation is a common issue stemming from the oxidation of the thiol group on this compound. This oxidation is promoted by dissolved oxygen, trace metal ions, and alkaline pH.[1][2] To prevent this, a multi-step approach is recommended:
-
De-gas all Buffers and Solutions: Before use, thoroughly de-gas all liquids that will come into contact with your thiol-containing molecules. This removes dissolved oxygen, a primary oxidizing agent.[1] Common methods include bubbling with an inert gas like nitrogen or argon, or applying a vacuum.
-
Control the pH: Maintain your reaction pH in a slightly acidic to neutral range, typically between 6.5 and 7.5.[1] The thiol group's pKa is around 8.5; at higher pH values, it deprotonates to the more reactive thiolate anion (RS-), which is readily oxidized.[1] In some cases, a pH as low as 3-4 can be used to keep thiols protonated and limit new disulfide bond formation.[3]
-
Use a Chelating Agent: Add a chelating agent such as Ethylenediaminetetraacetic acid (EDTA) to your buffers at a concentration of 1-5 mM. EDTA sequesters divalent metal ions that can catalyze the oxidation of thiols.[1][2]
-
Work at Lower Temperatures: When possible, maintaining low temperatures can help reduce the rate of disulfide scrambling and oxidation.[2]
Question: My thiol-dependent reaction is inefficient or shows low yield. Could disulfide bond formation be the cause?
Answer: Yes, if this compound is forming disulfide bonds (dimerizing), its effective concentration as a free thiol is reduced, leading to lower reaction efficiency.
-
Troubleshooting Steps:
-
Quantify Free Thiols: Before starting your main reaction, quantify the concentration of free sulfhydryl groups in your this compound solution using a method like the Ellman's reagent (DTNB) assay.[1] This will confirm if oxidation has occurred.
-
Incorporate a Reducing Agent: If you suspect pre-existing disulfides or if your reaction conditions are inherently oxidizing, consider adding a reducing agent like TCEP (Tris(2-carboxyethyl)phosphine) or DTT (dithiothreitol).[1] TCEP is often preferred as it is a more powerful reducing agent and is less prone to oxidation by air compared to DTT.
-
Implement Preventative Measures: Ensure you are following all the preventative strategies outlined in the previous question (degassing, pH control, chelation).
-
Question: For analytical purposes like mass spectrometry, how can I be certain that the disulfide bonds I observe are not artifacts of my sample preparation?
Answer: To prevent artificial disulfide bond formation (scrambling) during sample preparation for analysis, the most robust method is to irreversibly block the free thiols through alkylation.[3][4]
-
Solution: Alkylation
-
Use an alkylating agent like N-ethylmaleimide (NEM) or iodoacetamide (B48618) (IAA) to cap all free cysteine/thiol residues.[5]
-
NEM is highly effective because its reaction with free thiols is significantly faster than the rate of thiol-disulfide exchange, even under the basic pH conditions often used for trypsin digestion.[4]
-
Performing denaturation and digestion at an acidic pH while capping with NEM is another strategy to minimize scrambling.[5]
-
After alkylation, any observed disulfide bonds are much more likely to have been present in the original sample rather than being artifacts of the preparation process.[4]
-
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound (IOTG) is an ester of thioglycolic acid.[6] It is a water-white to pale yellow liquid with a faint fruity odor.[7][8] Its primary function stems from the reactive thiol (-SH) group, which can act as a reducing agent or participate in various chemical reactions.[8] Common applications include:
-
Cosmetics: As a reducing agent to break disulfide bonds in hair for permanent waves and straighteners.[6][8][9]
-
Chemical Synthesis: Used as an intermediate and a source of thiol groups.[8][10]
-
Industrial Applications: Employed as an antioxidant, stabilizer for polymers (like PVC), fungicide, and oil additive.[7][11][12]
Q2: What is the primary chemical mechanism behind unwanted disulfide bond formation?
A2: Disulfide bond formation is an oxidation reaction where two thiol groups (-SH) are converted into a disulfide bond (-S-S-). This process is a series of thiol/disulfide exchange reactions involving a nucleophilic attack mechanism.[13] The reaction is significantly influenced by pH. Above the pKa of the thiol group (~8.5), the thiol is deprotonated to form a highly reactive thiolate anion (-S⁻), which is the species that initiates the nucleophilic attack on another disulfide or is readily oxidized to form a new disulfide bond.[1][14][15]
Q3: How does pH specifically affect the rate of disulfide bond formation?
A3: The rate of disulfide bond formation is highly dependent on pH.[1]
-
Alkaline pH (>8.0): The concentration of the reactive thiolate anion increases, accelerating the rate of both oxidation and disulfide exchange (scrambling).[15][16]
-
Neutral to Slightly Acidic pH (6.5 - 7.5): This range represents a compromise. It keeps most of the thiol groups in their less reactive protonated state (-SH), thereby minimizing oxidation, while still allowing for many thiol-specific reactions (like thiol-maleimide coupling) to proceed efficiently.[1]
-
Acidic pH (<6.5): At low pH, the thiol group is fully protonated, which significantly slows down disulfide formation.[3][16] Acid quenching is a technique used to stop disulfide exchange reactions completely during sample analysis.[14]
Q4: What are the differences between TCEP and DTT as reducing agents?
A4: Both TCEP and DTT are used to reduce disulfide bonds and maintain thiols in their reduced state. However, they have key differences that make them suitable for different applications. TCEP is generally considered more stable, odorless, and effective over a wider pH range. DTT is a classic reducing agent but is less stable and can interfere with certain assays.
Data Presentation
Table 1: Recommended Conditions to Minimize Disulfide Formation
| Parameter | Recommended Range/Value | Rationale | Citations |
| Reaction pH | 6.5 - 7.5 | Minimizes the formation of reactive thiolate anions while often allowing the primary reaction to proceed. | [1][2] |
| EDTA Concentration | 1 - 5 mM | Sequesters divalent metal ions that catalyze thiol oxidation. | [1][2] |
| TCEP Molar Excess | 10 - 100 fold over thiol | Ensures complete reduction of any existing disulfide bonds. | [1] |
| DTT Concentration | 10 - 100 mM | Effective for reducing disulfide bonds in purification or storage buffers. | [1] |
| Alkylation (NEM) | Use at sufficient concentration | Irreversibly caps (B75204) free thiols to prevent disulfide scrambling during analysis. | [4][5] |
Experimental Protocols
Protocol 1: General Workflow for a Thiol-Based Reaction Using IOTG
This protocol outlines the key steps to set up a reaction involving this compound while minimizing its oxidative dimerization.
-
Buffer Preparation and Degassing:
-
Reactant Preparation:
-
Prepare a stock solution of this compound.
-
If reducing existing disulfides is necessary, incubate the IOTG solution with a 10-100 fold molar excess of TCEP for 30-60 minutes at room temperature in the degassed buffer.[1]
-
-
Reaction Setup:
-
Combine the reactants in the degassed buffer.
-
If possible, overlay the reaction mixture with nitrogen or argon gas to maintain an inert atmosphere.
-
Incubate the reaction for the desired time, protecting it from light if any of the reagents are light-sensitive.
-
-
Reaction Quenching (If applicable):
-
To stop the reaction, add a small molecule thiol like cysteine or 2-mercaptoethanol (B42355) to consume any unreacted reagents.[1]
-
-
Purification:
-
Purify the final product using a suitable method such as chromatography to remove unreacted reagents and byproducts.
-
Protocol 2: Quantification of Free Thiols with Ellman's Reagent (DTNB)
This colorimetric assay measures the concentration of free thiol groups in a sample.
-
Reagent Preparation:
-
Reaction Buffer: 0.1 M sodium phosphate, 1 mM EDTA, pH 8.0.
-
DTNB Stock Solution: Dissolve 4 mg of DTNB in 1 mL of the reaction buffer.
-
Thiol Standard: Prepare a series of known concentrations of a standard thiol (e.g., cysteine) in the reaction buffer to create a standard curve.
-
-
Assay Procedure:
-
Add 50 µL of the DTNB stock solution to 2.5 mL of the reaction buffer.
-
Add your this compound sample (appropriately diluted) to the DTNB solution. The total volume should be consistent across all samples and standards.
-
Incubate at room temperature for 15 minutes.
-
Measure the absorbance at 412 nm using a spectrophotometer.[1]
-
-
Calculation:
-
Use the standard curve generated from the cysteine standards to determine the concentration of free thiols in your sample.
-
Visualizations
Caption: Experimental workflow for minimizing disulfide bond formation.
Caption: Factors promoting disulfide formation and their countermeasures.
References
- 1. benchchem.com [benchchem.com]
- 2. rapidnovor.com [rapidnovor.com]
- 3. researchgate.net [researchgate.net]
- 4. Practical solutions for overcoming artificial disulfide scrambling in the non-reduced peptide mapping characterization of monoclonal antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. WO2023043892A1 - Method to prevent sample preparation-induced disulfide scrambling in non-reduced peptide mapping - Google Patents [patents.google.com]
- 6. cosmeticsinfo.org [cosmeticsinfo.org]
- 7. This compound | 25103-09-7 [chemicalbook.com]
- 8. Page loading... [guidechem.com]
- 9. ovid.com [ovid.com]
- 10. CN102249964A - Process for preparing this compound - Google Patents [patents.google.com]
- 11. This compound | C10H20O2S | CID 34306 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. This compound Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 13. uwaterloo.ca [uwaterloo.ca]
- 14. Mechanisms of Disulfide Bond Formation in Nascent Polypeptides Entering the Secretory Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
Effect of pH on the reactivity of isooctyl thioglycolate in aqueous media.
Technical Support Center: Isooctyl Thioglycolate in Aqueous Media
This guide provides technical information, troubleshooting advice, and experimental protocols for researchers and drug development professionals working with this compound (IOTG) in aqueous solutions. The primary focus is on how pH influences the stability and reactivity of the IOTG ester bond.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
A1: this compound (IOTG) is the ester of thioglycolic acid and isooctyl alcohol.[1][2] It is a colorless to pale yellow liquid with a mild, fruity odor.[1] IOTG is used in a variety of industrial and cosmetic applications, including as a stabilizer for PVC, an antioxidant, a plasticizer, and as a reducing agent in hair waving or straightening products.[1][2][3] In research, its thiol group makes it a candidate for reactions involving disulfide bond reduction and as a chain transfer agent in polymerization.[1][3]
Q2: How stable is this compound in an aqueous solution?
A2: this compound is an ester and is susceptible to hydrolysis in aqueous media, especially under basic conditions.[4][5][6] The stability of the ester bond is highly dependent on the pH of the solution.[5][6][7] Generally, ester hydrolysis is significantly accelerated at high pH (alkaline conditions) due to the increased concentration of hydroxide (B78521) ions, which act as a nucleophile.[4][5] Under acidic or neutral conditions, the hydrolysis rate is considerably slower.[6][7]
Q3: What are the primary degradation products of IOTG in water?
A3: The primary degradation pathway for IOTG in water is hydrolysis of the ester bond. This reaction yields isooctyl alcohol and thioglycolic acid.[4] In the presence of oxygen, the thiol group (-SH) of thioglycolic acid or IOTG itself can be oxidized to form a disulfide, dithiodiglycolic acid.[8]
Q4: How should IOTG and its aqueous solutions be stored?
A4: Pure IOTG should be stored in a tightly closed container below 30°C.[2] Aqueous solutions of thioglycolates can be sensitive to oxidation, which increases with pH and temperature.[8] For maximum stability in an aqueous solution, it is recommended to use deoxygenated water, store at a neutral or slightly acidic pH, and keep the solution refrigerated. Storage of alkaline thioglycolate solutions can lead to a drop in pH over time due to degradation.[8]
Troubleshooting Guide
Problem 1: My IOTG solution has developed a strong, unpleasant odor.
-
Cause: This is likely due to the hydrolysis of IOTG, which releases thioglycolic acid. Thioglycolic acid has a strong, disagreeable mercaptan-like odor.[9] This process is accelerated at higher pH values and temperatures.
-
Solution:
-
Check the pH of your solution. If it is neutral or alkaline, hydrolysis is the expected behavior.
-
To minimize degradation, prepare fresh solutions before use.
-
If storage is necessary, adjust the pH to a slightly acidic value (e.g., pH 5-6), purge with an inert gas like nitrogen or argon to remove oxygen, and store in a sealed container at 2-8°C.
-
Problem 2: My reaction yield is low when using IOTG as a nucleophile/reducing agent in a basic buffer.
-
Cause: While a basic pH deprotonates the thiol group to the more nucleophilic thiolate anion (pKa of thioglycolic acid's thiol group is ~10.5), it also dramatically accelerates the hydrolysis of the ester bond.[6][9] Your IOTG may be degrading faster than it can react in your desired pathway. The rate of base-mediated hydrolysis for esters is often predominant at high pH.[6]
-
Solution:
-
Optimize pH: Find a compromise pH where the thiol is sufficiently reactive but hydrolysis is minimized. This may be in the range of pH 7.5-8.5.
-
Reaction Time: Shorten the reaction time to reduce the extent of hydrolysis.
-
Temperature: Run the reaction at a lower temperature to slow the rate of hydrolysis.
-
Monitor Reactant: Use an analytical technique like HPLC to monitor the concentration of IOTG over the course of the reaction to quantify the rate of degradation versus product formation.
-
Problem 3: I am observing unexpected side products in my reaction.
-
Cause: Besides hydrolysis, the thiol group of IOTG is susceptible to air oxidation, especially at higher pH, forming a disulfide dimer.[8] This dimer may be unreactive in your desired pathway or could potentially react differently.
-
Solution:
-
Deoxygenate Buffers: Before adding IOTG, thoroughly sparge all aqueous buffers and solutions with an inert gas (e.g., nitrogen or argon) for 15-30 minutes.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere to prevent oxygen from entering the reaction vessel.
-
Data Presentation: pH Effect on Ester Stability
| pH Range | Dominant Mechanism | Relative Rate of Hydrolysis | Expected Stability of IOTG |
| 1 - 3 | Acid-Catalyzed | Moderate | Low to Moderate |
| 4 - 6 | Neutral (Water-Mediated) | Very Low | High |
| 7 | Neutral & Base-Catalyzed | Low | Moderate to High |
| 8 - 10 | Base-Catalyzed | High | Low |
| > 11 | Base-Catalyzed | Very High | Very Low |
This table is based on general principles of ester hydrolysis. Actual rates for IOTG may vary.
Experimental Protocols
Protocol: Monitoring IOTG Hydrolysis by HPLC
This protocol provides a method to quantify the rate of IOTG degradation in aqueous buffers at different pH values.
1. Materials:
-
This compound (IOTG), >98% purity
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
Phosphate (B84403) buffer salts (for preparing buffers at pH 5, 7, and 9)
-
HPLC system with a C18 column and UV detector
2. Buffer Preparation:
-
Prepare 100 mM phosphate buffers at pH 5.0, 7.0, and 9.0.
-
Filter each buffer through a 0.22 µm filter.
-
Deoxygenate each buffer by sparging with nitrogen gas for 20 minutes.
3. Sample Preparation & Reaction:
-
Prepare a 10 mg/mL stock solution of IOTG in acetonitrile.
-
For each pH condition, add 100 µL of the IOTG stock solution to 9.9 mL of the deoxygenated buffer in a sealed vial. This gives a final IOTG concentration of 100 µg/mL.
-
Vortex gently to mix. This is your t=0 sample.
-
Incubate the vials at a constant temperature (e.g., 25°C or 37°C).
4. HPLC Analysis:
-
Mobile Phase A: Water with 0.1% TFA
-
Mobile Phase B: Acetonitrile with 0.1% TFA
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 210 nm
-
Gradient:
-
0-2 min: 50% B
-
2-15 min: 50% to 95% B
-
15-18 min: 95% B
-
18-20 min: 95% to 50% B
-
20-25 min: 50% B
-
-
Procedure:
-
Immediately after preparing the samples (t=0), inject 20 µL onto the HPLC system.
-
At specified time points (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot from each vial and inject it into the HPLC.
-
Record the peak area for the IOTG peak at each time point. The IOTG peak will decrease over time as hydrolysis proceeds.
-
Plot the natural logarithm of the IOTG peak area versus time for each pH. The slope of this line will be equal to the negative of the observed rate constant (-k_obs).
-
Visualizations
Chemical Pathway Diagram
Caption: Key degradation pathways for IOTG in aqueous media.
Experimental Workflow Diagram
Caption: Experimental workflow for kinetic analysis of IOTG.
References
- 1. This compound | C10H20O2S | CID 34306 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. parchem.com [parchem.com]
- 3. Page loading... [wap.guidechem.com]
- 4. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]
- 5. Effects of neighboring sulfides and pH on ester hydrolysis in thiol-acrylate photopolymers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. gmwgroup.harvard.edu [gmwgroup.harvard.edu]
- 7. web.viu.ca [web.viu.ca]
- 8. researchgate.net [researchgate.net]
- 9. Thioglycolic Acid | HSCH2COOH | CID 1133 - PubChem [pubchem.ncbi.nlm.nih.gov]
Solving solubility issues of isooctyl thioglycolate in polar reaction media.
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) to address challenges related to the solubility of isooctyl thioglycolate (IOTG) in polar reaction media.
Frequently Asked Questions (FAQs)
Q1: What is this compound (IOTG) and what are its key properties?
A1: this compound (IOTG) is the isooctyl ester of thioglycolic acid. It is a colorless to pale yellow liquid with a faint fruity odor.[1][2] Due to its long, branched alkyl chain, it is a non-polar, hydrophobic molecule. It is widely used as a stabilizer in polymers like PVC, as an intermediate in the synthesis of pharmaceuticals and pesticides, and as a reducing agent in cosmetic formulations.[2][3]
Q2: Why is IOTG poorly soluble in polar reaction media?
A2: The principle of "like dissolves like" governs solubility. IOTG has a large, non-polar isooctyl group, which makes the overall molecule hydrophobic (water-fearing). Polar solvents, such as water, methanol, or acetonitrile, form strong hydrogen bonding networks. The non-polar IOTG molecule cannot favorably interact with these networks and disrupts them, leading to very low solubility. Its solubility in water is extremely low, measured at approximately 10.6 mg/L at 20°C.[4][5][6][7]
Q3: What are the common signs of IOTG solubility issues in my experiment?
A3: Signs of poor solubility can include:
-
Cloudiness or Turbidity: The reaction mixture appears milky or opaque.
-
Phase Separation: Oily droplets or a distinct organic layer of undissolved IOTG forms.
-
Low Reaction Yield: The reaction proceeds slowly or gives a poor yield because the reactant concentrations in the polar phase are too low.
-
Inconsistent Results: Poor reproducibility between experimental batches due to inconsistent mixing or dissolution.
Q4: What is the first and simplest step to try and solve a solubility problem with IOTG?
A4: The most direct approach is to introduce a miscible organic co-solvent. A co-solvent acts as a bridge between the polar solvent and the non-polar solute. Polar aprotic solvents (like THF or dioxane) or polar protic solvents (like isopropanol (B130326) or ethanol) are often effective first choices. Several synthesis procedures for IOTG utilize ethanol (B145695) or isopropanol, indicating its good solubility in these alcohols.[8][9]
Q5: When should I consider using a surfactant instead of a co-solvent?
A5: A surfactant is a good option when your reaction medium must remain predominantly aqueous, and adding large volumes of an organic co-solvent is undesirable (e.g., in certain biological assays or emulsion polymerizations). Surfactants work by forming micelles that encapsulate the hydrophobic IOTG molecules, allowing them to be dispersed in the aqueous phase.[10] This is effective for solubilizing IOTG at lower concentrations without drastically changing the nature of the bulk solvent.
Q6: Can I use a technique other than co-solvents or surfactants?
A6: Yes. If the reaction involves a water-soluble nucleophile reacting with the water-insoluble IOTG, Phase-Transfer Catalysis (PTC) is an excellent alternative. A phase-transfer catalyst (like a quaternary ammonium (B1175870) salt) transports the polar reactant into the organic phase (or an organic microenvironment) to react with IOTG, and then transports the product back. This avoids the need for a single-phase solution altogether.[2][11]
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 25103-09-7 | [1][5] |
| Molecular Formula | C10H20O2S | [5] |
| Molecular Weight | 204.33 g/mol | [5] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Density | ~0.97 g/cm³ (at 20°C) | [5] |
| Boiling Point | 96°C (decomposes at higher temps) | [5] |
| Flash Point | 133°C | [5] |
| LogP (Octanol/Water) | 3.68 (at 20°C) | [4][6] |
Table 2: Solubility Profile of this compound
| Solvent | Solvent Type | Solubility | Reference(s) |
| Water | Polar Protic | 10.6 mg/L (at 20°C) | [4][5][6][7] |
| Ethanol | Polar Protic | Soluble / Miscible | [1][8][9] |
| Isopropanol | Polar Protic | Soluble / Miscible | [8] |
| Chloroform | Non-polar | Soluble | [9] |
| Ether | Non-polar | Soluble | [9] |
| General Organic Solvents | Various | Generally Soluble | [1] |
Troubleshooting, Experimental Protocols, and Visualizations
If you are experiencing issues with IOTG solubility, follow this logical troubleshooting workflow.
Strategy 1: Co-solvent Addition
A co-solvent modifies the overall polarity of the solvent system, allowing for the dissolution of non-polar molecules like IOTG.
Experimental Protocol 1: Co-solvent Screening
Objective: To quickly identify an effective co-solvent and estimate the required ratio for solubilizing IOTG.
Materials:
-
This compound (IOTG)
-
Primary polar solvent (e.g., deionized water, buffer)
-
Candidate co-solvents (e.g., Ethanol, Isopropanol, THF, Acetonitrile, DMSO)
-
Small vials (e.g., 2 mL glass vials)
-
Vortex mixer
Methodology:
-
Prepare IOTG Stock: Add a known amount of IOTG to a vial. For example, add 50 µL of IOTG to a 2 mL vial.
-
Initial Polar Solvent Addition: Add a small amount of your primary polar solvent (e.g., 500 µL of water). The mixture should be cloudy or show two phases.
-
Titration with Co-solvent: Begin adding a candidate co-solvent dropwise (e.g., 50 µL at a time) to the vial.
-
Mix and Observe: After each addition, cap the vial and vortex for 15-30 seconds. Observe the solution for clarity.
-
Determine Miscibility Point: Continue adding the co-solvent until the solution becomes completely clear and homogeneous. Record the total volume of co-solvent added.
-
Compare Candidates: Repeat steps 1-5 for each candidate co-solvent.
-
Selection: The best co-solvent is the one that achieves a clear solution with the smallest volume percentage, while being compatible with your reaction chemistry.
Strategy 2: Surfactant-Mediated Solubilization
Surfactants are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration or CMC), form spherical structures called micelles. The hydrophobic tails form an inner core, creating a perfect microenvironment to dissolve IOTG, while the hydrophilic heads face the polar solvent.
Experimental Protocol 2: Surfactant Screening
Objective: To identify a suitable surfactant for creating a stable microemulsion or micellar solution of IOTG.
Materials:
-
This compound (IOTG)
-
Primary polar solvent (e.g., deionized water)
-
Candidate surfactants (e.g., Sodium dodecyl sulfate (B86663) (SDS), Polysorbate 80 (Tween 80), Triton X-100)
-
Small vials or test tubes
-
Magnetic stirrer and stir bars
-
Spectrophotometer (optional, for turbidity measurement)
Methodology:
-
Prepare Surfactant Solutions: Create a range of concentrations for each candidate surfactant in your primary polar solvent. For example, for SDS, prepare solutions of 0.1%, 0.5%, 1.0%, and 2.0% (w/v).
-
Add IOTG: To a fixed volume of each surfactant solution (e.g., 2 mL), add a precise amount of IOTG (e.g., 10 µL, to target a specific final concentration).
-
Mix Thoroughly: Stir the vials vigorously for at least 30 minutes to allow for micelle formation and encapsulation.
-
Visual Observation: After mixing, let the solutions stand for 10 minutes. Observe them against a dark background. A successful formulation will appear clear or, at worst, as a stable, translucent microemulsion. Unsuccessful formulations will be cloudy or show phase separation.
-
Quantitative Analysis (Optional): Measure the turbidity of each solution using a spectrophotometer at a wavelength where none of the components absorb (e.g., 600 nm). Lower absorbance corresponds to better solubilization.
-
Selection: Choose the surfactant and concentration that provides the clearest, most stable solution and is compatible with your downstream processes.
References
- 1. Page loading... [guidechem.com]
- 2. chembk.com [chembk.com]
- 3. This compound | C10H20O2S | CID 34306 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 25103-09-7 | CAS DataBase [m.chemicalbook.com]
- 5. 25103-09-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. This compound | 25103-09-7 [chemicalbook.com]
- 7. This compound Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 8. CN102249964A - Process for preparing this compound - Google Patents [patents.google.com]
- 9. biochemtechnologies.co.uk [biochemtechnologies.co.uk]
- 10. jocpr.com [jocpr.com]
- 11. phasetransfer.com [phasetransfer.com]
Identifying and mitigating the formation of by-products in isooctyl thioglycolate synthesis.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of isooctyl thioglycolate.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, presented in a question-and-answer format.
Question 1: Why is the yield of my this compound synthesis lower than expected?
Answer:
Low yield in this compound synthesis can be attributed to several factors:
-
Incomplete Reaction: The esterification reaction between thioglycolic acid and isooctyl alcohol is a reversible equilibrium reaction. To drive the reaction towards the product, it is crucial to remove water as it is formed. This is typically achieved by azeotropic distillation (e.g., using toluene (B28343) or benzene) or by carrying out the reaction under reduced pressure.[1][2] Ensure your apparatus is set up correctly for efficient water removal.
-
Suboptimal Reactant Ratio: The molar ratio of isooctyl alcohol to thioglycolic acid can significantly impact the conversion rate. An excess of the alcohol is often used to shift the equilibrium towards the ester.[3]
-
Catalyst Inefficiency: The choice and concentration of the acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) are critical. An insufficient amount of catalyst will result in a slow reaction rate, while an excessive amount can promote side reactions.[2][3]
-
Side Reactions: The formation of by-products, particularly dithiodiglycolic acid through oxidation of the starting material, will consume the thioglycolic acid and reduce the yield of the desired ester.[4]
Question 2: My final product is yellow and has an unpleasant odor. What are the likely impurities and how can I remove them?
Answer:
A yellow coloration and strong, unpleasant odor are indicative of impurities. The most common by-products in this compound synthesis are:
-
Dithiodiglycolic Acid and its Esters: These are formed by the oxidation of the thiol group in thioglycolic acid or the final product.[4] This is often the primary cause of yellowing.
-
Unreacted Thioglycolic Acid: This can contribute to the unpleasant odor.
-
Residual Acid Catalyst: Traces of the acid catalyst can remain in the product.
To mitigate these issues:
-
Prevention of Oxidation: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize the oxidation of thioglycolic acid.
-
Purification Steps:
-
Washing: Neutralize the crude product with a dilute base solution (e.g., sodium bicarbonate or sodium carbonate solution) to remove the acid catalyst and unreacted thioglycolic acid.[1]
-
Distillation: The final product should be purified by vacuum distillation to separate the this compound from less volatile impurities like dithiodiglycolic acid and its esters.[3]
-
Question 3: How can I monitor the progress of the reaction?
Answer:
Monitoring the reaction progress is essential for optimizing reaction time and maximizing yield. Several analytical techniques can be employed:
-
Gas Chromatography (GC): A GC with a Flame Ionization Detector (GC-FID) can be used to monitor the disappearance of the starting materials (isooctyl alcohol) and the appearance of the product (this compound). This method can also be used to quantify the final product purity.[5]
-
High-Performance Liquid Chromatography (HPLC): HPLC is particularly useful for monitoring the concentration of thioglycolic acid and the formation of the non-volatile by-product, dithiodiglycolic acid. A reversed-phase C18 column with UV detection is a common setup.[6][7]
-
Titration: The consumption of thioglycolic acid can be monitored by iodometric titration. However, this method may be less accurate in the presence of other reducing species.[6]
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism for the formation of dithiodiglycolic acid?
A1: Dithiodiglycolic acid is formed through the oxidation of two molecules of thioglycolic acid, where a disulfide bond is formed between the sulfur atoms. This reaction is readily catalyzed by the presence of oxygen.
Q2: Can I use a different alcohol for this synthesis?
A2: While the principles of the esterification reaction are the same, the reaction conditions (temperature, catalyst amount, and reaction time) may need to be re-optimized for different alcohols due to variations in their reactivity and boiling points.
Q3: What is the role of the acid catalyst in the esterification reaction?
A3: The acid catalyst protonates the carbonyl oxygen of the thioglycolic acid, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the hydroxyl group of the isooctyl alcohol.
Q4: Is it possible to reverse the formation of dithiodiglycolic acid?
A4: Yes, the disulfide bond in dithiodiglycolic acid can be cleaved through reduction to regenerate thioglycolic acid. This can be achieved using a reducing agent. One study has shown the potential for recovering iso-octyl thioglycolate from distillation residues containing its disulfide by hydrogenolysis.[8]
Data Presentation
The following table summarizes the effect of key reaction parameters on the conversion of thioglycolic acid in an esterification reaction with a similar alcohol (2-ethyl-1-hexanol), which can serve as a guideline for the synthesis of this compound.[9]
| Parameter | Condition 1 | Condition 2 | Condition 3 | Effect on Conversion |
| Temperature | 333.15 K | 343.15 K | 353.15 K | Increased temperature generally increases the reaction rate and conversion. |
| Catalyst (Ion Exchange Resin) | 1% w/w | 3% w/w | 5% w/w | Higher catalyst concentration leads to a faster reaction and higher conversion. |
| Molar Ratio (Alcohol:Acid) | 1:1 | 1.5:1 | 2:1 | Increasing the excess of alcohol significantly improves the conversion of thioglycolic acid. |
Experimental Protocols
1. Analysis of Thioglycolic Acid and Dithiodiglycolic Acid by HPLC
This protocol is adapted from a method for the analysis of these compounds in cosmetic solutions and can be applied to monitor the reaction mixture.[6]
-
Instrumentation: High-Performance Liquid Chromatograph with a UV detector.
-
Column: Reversed-phase C18 column (e.g., ODS-silica).
-
Mobile Phase: 15% Methanol in water, adjusted to pH 2.0 with phosphoric acid.
-
Detection: UV at 220 nm.
-
Sample Preparation:
-
Withdraw a small aliquot (e.g., 100 µL) from the reaction mixture.
-
Dilute the aliquot with a known volume of water (e.g., in a 10 mL volumetric flask).
-
Filter the diluted sample through a 0.45 µm syringe filter before injection.
-
-
Analysis: Inject the prepared sample into the HPLC system. The retention times for thioglycolic acid and dithiodiglycolic acid should be determined using standard solutions. Peak areas can be used to quantify the concentration of each component.
2. Quantification of this compound by Gas Chromatography (GC-FID)
This protocol provides a general guideline for the analysis of the final product purity.
-
Instrumentation: Gas chromatograph equipped with a Flame Ionization Detector (FID).
-
Column: A non-polar or medium-polarity capillary column suitable for the analysis of esters (e.g., DB-5 or equivalent).
-
Carrier Gas: Helium or Hydrogen.
-
Injector and Detector Temperature: Typically 250°C and 280°C, respectively.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 10°C/min to 250°C.
-
Hold at 250°C for 5 minutes. (This program should be optimized for your specific column and instrument.)
-
-
Sample Preparation:
-
Dilute a small amount of the purified product in a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
Inject a small volume (e.g., 1 µL) into the GC.
-
-
Analysis: The peak area of the this compound can be used to determine its purity relative to other volatile components in the sample.
Visualizations
Caption: Reaction pathway for this compound synthesis and by-product formation.
Caption: Troubleshooting workflow for this compound synthesis.
References
- 1. Process for preparing this compound - Eureka | Patsnap [eureka.patsnap.com]
- 2. CN1040978C - Preparation of this compound from thiourethane-containing tail liquid containing thioglycolic acid - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. electronicsandbooks.com [electronicsandbooks.com]
- 5. CN106518737A - Quality control method for producing isooctyl mercaptoacetate used for tin mercaptan synthesis technology - Google Patents [patents.google.com]
- 6. Determination of Thioglycolic Acid and Dithiodiglycolic Acid in Cold Wave Lotions by High Performance Liquid Chromatography [jstage.jst.go.jp]
- 7. HPLC determination of thioglycolic acid and other aliphatic thiols in cosmetic formulations using ethacrynic acid as precolumn derivatization reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Isooctyl Thioglycolate and Dodecyl Mercaptan as Chain Transfer Agents
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of polymers with tailored molecular weights and specific properties, the selection of an appropriate chain transfer agent (CTA) is a critical parameter. Among the various classes of CTAs, thiols are extensively utilized for their efficiency in controlling radical polymerization. This guide provides a comprehensive and objective comparison of two commonly used thiol-based chain transfer agents: isooctyl thioglycolate (IOTG) and dodecyl mercaptan (DDM). The information presented herein, supported by experimental data, is intended to assist researchers in making informed decisions for their specific polymerization requirements.
Performance Comparison: A Data-Driven Analysis
The efficacy of a chain transfer agent is quantified by its chain transfer constant (Cₜ), which represents the ratio of the rate of the chain transfer reaction to the rate of the propagation reaction. A higher Cₜ value indicates a more efficient CTA, meaning it can achieve a greater reduction in polymer molecular weight at a lower concentration.
Table 1: Chain Transfer Constants (Cₜ) of Dodecyl Mercaptan and Related Thiols
| Chain Transfer Agent | Monomer | Temperature (°C) | Chain Transfer Constant (Cₜ) |
| n-Dodecyl Mercaptan | Methyl Methacrylate (B99206) | 60 | ~0.67 |
| n-Dodecyl Mercaptan | Methyl Methacrylate | 80 | 0.55[1] |
| n-Dodecyl Mercaptan | Methyl Methacrylate | 90 | 0.50[1] |
| n-Dodecyl Mercaptan | Styrene (B11656) | 60 | 13.6[2] |
| tert-Dodecyl Mercaptan | Styrene | 60 | 13.0[2] |
| Octylthioglycolate (analog of IOTG) | Styrene / n-Butylacrylate / Methacrylic acid | 80 | - |
| 2-Ethylhexyl Thioglycolate (analog of IOTG) | 2-Octyl Acrylate / Isobornyl Acrylate / Acrylic Acid | - | Utilized to regulate molecular weight distribution[2] |
Note: Data for octylthioglycolate and 2-ethylhexyl thioglycolate are included as structural analogs to provide insight into the potential performance of this compound.
Impact on Polymer Properties
Beyond controlling the average molecular weight, the choice of a chain transfer agent can also influence the molecular weight distribution (MWD), often expressed as the polydispersity index (PDI = Mw/Mn). A lower PDI indicates a narrower MWD and a more uniform polymer population.
Dodecyl Mercaptan: Studies have shown that the use of n-dodecyl mercaptan in the suspension polymerization of methyl methacrylate can result in a bimodal molecular weight distribution.[3] In contrast, tert-dodecyl mercaptan under similar conditions can produce a monomodal MWD with a PDI of around 3.[3] This suggests that the isomeric structure of the dodecyl mercaptan plays a significant role in the resulting polymer architecture.
This compound: While specific comparative PDI data for IOTG is scarce, the use of related mercaptopropionate esters in acrylic emulsion polymerization has been reported to yield polymers with a narrow molecular weight distribution (PDI > 5 without CTA vs. a narrower distribution with the CTA).[1] This suggests that IOTG may offer advantages in achieving polymers with a more uniform chain length, particularly in acrylic systems.
Table 2: Qualitative Comparison of Performance
| Feature | This compound (and analogs) | Dodecyl Mercaptan |
| Primary Applications | Acrylic and emulsion polymerization[1] | Styrene-butadiene rubber, nitrile rubber, synthetic resins[4] |
| Effect on MWD | Tends to produce a narrower MWD (lower PDI)[1] | Can produce bimodal MWD (n-DDM) or monomodal MWD (t-DDM)[3] |
| Odor | Generally considered to have a less pungent odor compared to some mercaptans. | Can have a strong, undesirable odor. |
| Solubility | Generally soluble in common organic monomers. | Insoluble in water, slightly soluble in light alcohols, soluble in styrene and most organic solvents.[5] |
Experimental Protocols
For researchers aiming to directly compare the efficacy of this compound and dodecyl mercaptan, the following experimental protocol, based on the Mayo method for determining the chain transfer constant, is provided.[4][6]
Objective: To determine and compare the chain transfer constants (Cₜ) of this compound and dodecyl mercaptan in the radical polymerization of a selected monomer (e.g., methyl methacrylate or styrene).
Materials:
-
Monomer (e.g., methyl methacrylate, styrene), inhibitor removed
-
Initiator (e.g., azobisisobutyronitrile - AIBN)
-
Chain Transfer Agent 1: this compound
-
Chain Transfer Agent 2: Dodecyl mercaptan (n- or tert-isomer)
-
Solvent (if applicable, e.g., toluene, benzene)
-
Non-solvent for polymer precipitation (e.g., methanol)
-
Nitrogen or Argon gas for inert atmosphere
-
Reaction vessels (e.g., Schlenk tubes or sealed ampoules)
-
Constant temperature bath
-
Analytical equipment: Gel Permeation Chromatography (GPC) for molecular weight analysis
Procedure:
-
Preparation of Reaction Mixtures: Prepare a series of reaction mixtures in separate vessels. Each series will correspond to one chain transfer agent.
-
Keep the concentrations of the monomer and initiator constant across all experiments.
-
Vary the concentration of the chain transfer agent in each vessel. A typical range would be from 0 to a concentration that yields a significant reduction in molecular weight. A control experiment with no chain transfer agent is essential.
-
-
Degassing: Deoxygenate each reaction mixture by bubbling with nitrogen or argon for a sufficient time to remove dissolved oxygen, which can inhibit polymerization.
-
Polymerization: Seal the reaction vessels and immerse them in a constant temperature bath set to the desired reaction temperature (e.g., 60 °C). Allow the polymerization to proceed for a time that ensures low monomer conversion (typically <10%) to maintain relatively constant concentrations of monomer and CTA.
-
Termination and Polymer Isolation: After the designated time, quench the polymerization by rapidly cooling the reaction vessels. Precipitate the polymer by pouring the reaction mixture into a large excess of a suitable non-solvent (e.g., methanol).
-
Purification and Drying: Filter the precipitated polymer, wash it thoroughly with the non-solvent to remove any unreacted monomer, initiator, and CTA. Dry the polymer under vacuum to a constant weight.
-
Molecular Weight Analysis: Determine the number-average molecular weight (Mn) and weight-average molecular weight (Mw) of each polymer sample using Gel Permeation Chromatography (GPC). The GPC should be calibrated with appropriate standards (e.g., polystyrene or PMMA).
-
Calculation of Chain Transfer Constant (Mayo Plot):
-
Calculate the number-average degree of polymerization (DPn) for each sample: DPn = Mn / Mmonomer (where Mmonomer is the molecular weight of the monomer).
-
Plot 1/DPn versus the molar ratio of the chain transfer agent to the monomer ([CTA]/[Monomer]).
-
The slope of the resulting straight line is the chain transfer constant (Cₜ).
-
Visualizing the Workflow and Mechanism
To aid in the conceptual understanding of the processes involved, the following diagrams are provided.
Caption: Workflow for chain transfer agent selection and evaluation.
Caption: Mechanism of chain transfer in radical polymerization.
Conclusion
Both this compound and dodecyl mercaptan are effective chain transfer agents for controlling the molecular weight of polymers in radical polymerization. The choice between them depends on the specific monomer system, the desired polymer characteristics, and the process conditions.
-
Dodecyl Mercaptan is a well-characterized CTA with extensive literature data, making it a reliable choice for a broad range of applications, particularly with styrene-based polymers. The choice between n- and tert-isomers allows for some tuning of reactivity and the resulting molecular weight distribution.
-
This compound and its analogs appear to be particularly well-suited for acrylic polymerizations, especially in emulsion systems, where they can offer the advantage of producing polymers with a narrower molecular weight distribution.
For applications requiring precise control over molecular weight and a low polydispersity in acrylic-based systems, this compound is a strong candidate. For broader applications where a well-established and predictable CTA is desired, dodecyl mercaptan remains an excellent choice. Direct comparative studies are warranted to fully elucidate the performance differences between these two chain transfer agents under identical conditions.
References
- 1. EP0199316A2 - Chain-transfer agents for emulsion polymerization and polymer products produced therewith - Google Patents [patents.google.com]
- 2. Chain transfer agentsï½SAKAI CHEMICAL INDUSTRY CO., LTD. [sco-sakai-chem.com]
- 3. matchemmech.com [matchemmech.com]
- 4. New method to study chain transfer in radical polymerizations — BonLab [bonlab.info]
- 5. arkema.com [arkema.com]
- 6. Using the Mayo method, derive the equation for determining the chain tran.. [askfilo.com]
A Comparative Analysis of Isooctyl Thioglycolate as a Chain Transfer Agent in Radical Polymerization
For researchers, scientists, and professionals in drug development, the precise control of polymer molecular weight is paramount. Chain transfer agents (CTAs) are indispensable tools in achieving this control during radical polymerization. This guide provides a detailed comparison of the chain transfer constant (Cta) of isooctyl thioglycolate with other commonly used thiol-based CTAs, supported by experimental data and protocols to aid in the selection of the most suitable agent for your polymerization needs.
Performance Comparison of Thiol Chain Transfer Agents
The effectiveness of a chain transfer agent is quantified by its chain transfer constant (Cta), which represents the ratio of the rate of chain transfer to the rate of propagation. A higher Cta value indicates a more efficient CTA, leading to a greater reduction in polymer molecular weight for a given concentration. The Cta is dependent on the specific monomer and polymerization conditions, such as temperature.
The following table summarizes the chain transfer constants for this compound (represented as octylthioglycolate) and other common thiol CTAs in the polymerization of styrene (B11656) and methyl methacrylate (B99206) (MMA).
| Chain Transfer Agent | Monomer | Temperature (°C) | Chain Transfer Constant (Cta) |
| Octylthioglycolate (OTG) | Styrene | 60 | 12.9 [1] |
| Octylthioglycolate (OTG) | MMA | 60 | 1.21 [1] |
| n-Dodecyl Mercaptan (NDM) | Styrene | 60 | 13.6[1] |
| n-Dodecyl Mercaptan (NDM) | MMA | 60 | 1.25[1] |
| tert-Dodecyl Mercaptan (TDM) | Styrene | 60 | 13.0[1] |
| tert-Dodecyl Mercaptan (TDM) | MMA | 60 | 1.36[1] |
| 1-Butanethiol | MMA | 60 | 0.67 |
| Benzenethiol | MMA | 60 | 2.7 |
As the data indicates, this compound demonstrates a high chain transfer activity in styrene polymerization, comparable to that of n-dodecyl mercaptan and tert-dodecyl mercaptan.[1] In methyl methacrylate polymerization, its activity is also significant and falls within the range of other commonly used aliphatic thiols.[1] The choice between these CTAs may, therefore, depend on other factors such as cost, odor, and handling characteristics.
Experimental Protocol: Determination of the Chain Transfer Constant via the Mayo Method
The chain transfer constant is typically determined experimentally using the Mayo method, which involves a series of polymerization reactions with varying concentrations of the chain transfer agent.
Principle
The Mayo equation relates the number-average degree of polymerization (DPn) to the concentrations of the monomer ([M]) and the chain transfer agent ([S]):
1/DPn = 1/DPn,₀ + Cta * ([S]/[M])
Where:
-
DPn is the number-average degree of polymerization in the presence of the CTA.
-
DPn,₀ is the number-average degree of polymerization in the absence of the CTA.
-
Cta is the chain transfer constant.
-
[S] is the concentration of the chain transfer agent.
-
[M] is the concentration of the monomer.
By plotting 1/DPn against the ratio [S]/[M], a straight line should be obtained, where the slope is equal to the chain transfer constant, Cta.[2][3]
Step-by-Step Experimental Procedure
-
Materials:
-
Monomer (e.g., styrene, methyl methacrylate), freshly distilled to remove inhibitors.
-
Initiator (e.g., azobisisobutyronitrile (AIBN), benzoyl peroxide (BPO)).
-
Chain Transfer Agent (e.g., this compound).
-
Solvent (if applicable, e.g., toluene, benzene).
-
Reaction vessels (e.g., Schlenk tubes, ampoules).
-
Inert gas supply (e.g., nitrogen, argon).
-
Constant temperature bath.
-
Polymer characterization equipment (e.g., Gel Permeation Chromatography (GPC)).
-
-
Preparation of Reaction Mixtures:
-
Prepare a stock solution of the initiator in the monomer (or solvent).
-
Prepare a series of reaction mixtures in separate, sealable reaction vessels. Each vessel should contain the same concentration of monomer and initiator.
-
Add varying, precisely measured amounts of the chain transfer agent to each reaction vessel. Include a control reaction with no chain transfer agent.
-
-
Polymerization:
-
Deoxygenate each reaction mixture by bubbling with an inert gas or by several freeze-pump-thaw cycles.
-
Seal the reaction vessels under an inert atmosphere.
-
Place all reaction vessels in a constant temperature bath set to the desired polymerization temperature (e.g., 60 °C).
-
Allow the polymerization to proceed for a predetermined time. It is crucial to stop the reactions at low monomer conversion (typically <10%) to ensure that the concentrations of monomer and CTA remain relatively constant.
-
-
Polymer Isolation and Characterization:
-
Quench the polymerization by rapidly cooling the reaction vessels and exposing the contents to air.
-
Precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., methanol (B129727) for polystyrene and polymethyl methacrylate).
-
Filter and thoroughly dry the precipitated polymer to a constant weight.
-
Determine the number-average molecular weight (Mn) of each polymer sample using Gel Permeation Chromatography (GPC).
-
-
Data Analysis:
-
Calculate the number-average degree of polymerization (DPn) for each sample using the formula: DPn = Mn / M₀, where M₀ is the molecular weight of the monomer.
-
Calculate the molar ratio of the chain transfer agent to the monomer ([S]/[M]) for each reaction.
-
Plot 1/DPn on the y-axis against [S]/[M] on the x-axis.
-
Perform a linear regression on the data points. The slope of the resulting straight line is the chain transfer constant (Cta).
-
Experimental Workflow Diagram
The following diagram illustrates the experimental workflow for determining the chain transfer constant using the Mayo method.
Logical Relationship of the Mayo Method
The logical flow of the Mayo method is based on the kinetic analysis of free radical polymerization in the presence of a chain transfer agent.
References
- 1. When Mayo falls short (Ctr ≫ 1): the use of cumulative chain length distribution data in the determination of chain transfer constants (Ctr) for radical polymerizations - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Mayo method Usual \mathrm { C } _ { \mathrm { T } } measurement method Ma.. [askfilo.com]
- 3. Using the Mayo method, derive the equation for determining the chain tran.. [askfilo.com]
A Comparative Guide to Nanoparticle Stabilization: Isooctyl Thioglycolate vs. Thioglycolic Acid
For Researchers, Scientists, and Drug Development Professionals
In the realm of nanoparticle formulation, achieving long-term stability is paramount to ensure efficacy, safety, and reproducibility. The choice of stabilizing agent plays a pivotal role in preventing aggregation and maintaining the desired physicochemical properties of nanoparticles. This guide provides a comparative analysis of two thiol-containing molecules, isooctyl thioglycolate and thioglycolic acid, for their potential use as nanoparticle stabilizers.
While thioglycolic acid is a well-documented stabilizer for various metallic nanoparticles, published data on the use of this compound for this application is scarce. Therefore, this guide will provide a comprehensive overview of the established efficacy of thioglycolic acid, infer the potential properties of this compound based on its chemical structure, and propose a robust experimental framework for a head-to-head comparison.
Thioglycolic Acid: The Established Stabilizer
Thioglycolic acid (TGA) is widely employed for the stabilization of nanoparticles, particularly gold nanoparticles (AuNPs). Its thiol group (-SH) exhibits a strong affinity for the surface of metallic nanoparticles, forming a protective monolayer that prevents agglomeration. The terminal carboxylic acid group (-COOH) provides electrostatic repulsion between particles and offers a valuable handle for further functionalization, such as conjugation with drugs or targeting ligands.
Mechanism of Stabilization
The stabilization mechanism of TGA relies on the strong coordination bond between the sulfur atom of the thiol group and the metal atoms on the nanoparticle surface. This interaction is strong enough to displace other weakly bound species and form a dense, self-assembled monolayer. The carboxyl group, which is typically deprotonated at physiological pH, imparts a negative surface charge to the nanoparticles, leading to electrostatic repulsion that contributes to colloidal stability.
This compound: A Potential Alternative
This compound is an ester of thioglycolic acid.[1] Like TGA, it possesses a thiol group capable of binding to nanoparticle surfaces. The key structural difference is the presence of a bulky, hydrophobic isooctyl group instead of the hydrophilic carboxylic acid group.
Inferred Properties and Potential Implications
Based on its chemical structure, we can infer the following potential advantages and disadvantages of this compound as a nanoparticle stabilizer compared to thioglycolic acid:
-
Hydrophobicity: The isooctyl ester group makes this compound significantly more hydrophobic than thioglycolic acid.[2][3][4][5] This property could be advantageous for stabilizing nanoparticles intended for dispersion in non-polar solvents or for encapsulation within lipid-based delivery systems.
-
Steric Hindrance: The bulky isooctyl group may provide greater steric hindrance compared to the smaller carboxyl group of TGA. This could potentially lead to enhanced stability against aggregation, especially in high ionic strength environments where electrostatic repulsion is screened.
-
Solubility: this compound is soluble in organic solvents but has low water solubility.[2][3][5] This contrasts with the high water solubility of deprotonated TGA. The choice between the two would therefore depend on the desired final formulation and the solvent system used during nanoparticle synthesis and purification.
-
Functionalization: The absence of a readily functionalizable group like a carboxylic acid is a significant drawback of this compound. While the ester group could potentially be hydrolyzed, it is less straightforward than the direct conjugation chemistry available for the carboxyl group of TGA.
Proposed Experimental Comparison
To rigorously evaluate the efficacy of this compound against thioglycolic acid, a series of experiments should be conducted. The following section outlines a detailed experimental protocol.
Experimental Workflow Diagram
Caption: Experimental workflow for comparing nanoparticle stabilizers.
Experimental Protocols
1. Nanoparticle Synthesis (Example: Gold Nanoparticles)
-
Method: A modified Turkevich method can be used for the synthesis of gold nanoparticles.
-
Procedure:
-
Bring 100 mL of a 0.01% HAuCl₄ solution to a rolling boil in a clean flask with vigorous stirring.
-
Rapidly add 2 mL of a 1% sodium citrate (B86180) solution.
-
Continue boiling and stirring until the solution color changes from yellow to deep red, indicating the formation of AuNPs.
-
Cool the solution to room temperature.
-
2. Nanoparticle Stabilization
-
Divide the synthesized AuNP solution into two equal batches.
-
Batch A (Thioglycolic Acid): To one batch, add an aqueous solution of thioglycolic acid to a final concentration of 500 µM. Adjust the pH to 10.0 with NaOH and stir for 10 minutes.[6]
-
Batch B (this compound): To the second batch, add a solution of this compound in a water-miscible solvent (e.g., ethanol) to achieve the same molar concentration of the thiol group as in Batch A. Stir for the same duration.
-
Purify the stabilized nanoparticles by centrifugation and resuspend them in the desired buffer (e.g., phosphate-buffered saline, PBS).
3. Physicochemical Characterization
-
Particle Size and Polydispersity Index (PDI): Measure the hydrodynamic diameter and PDI of the nanoparticles using Dynamic Light Scattering (DLS).
-
Zeta Potential: Determine the surface charge of the nanoparticles using electrophoretic light scattering.
-
Morphology: Visualize the size, shape, and aggregation state of the nanoparticles using Transmission Electron Microscopy (TEM).
-
Surface Chemistry: Confirm the presence of the respective stabilizers on the nanoparticle surface using Fourier-Transform Infrared Spectroscopy (FTIR).
4. Stability Studies
-
Long-term Stability: Monitor the particle size and PDI of the stabilized nanoparticles stored at 4°C and room temperature over several weeks.
-
Salt-induced Aggregation: Challenge the nanoparticle solutions with increasing concentrations of NaCl (e.g., 0.1 M to 1 M) and monitor changes in the UV-Vis absorbance spectrum (surface plasmon resonance peak) and DLS measurements.
-
pH Stability: Assess the stability of the nanoparticles across a range of pH values (e.g., pH 4 to 10) by monitoring particle size and PDI.
Data Presentation: A Comparative Table
The following table presents a summary of the expected data points to be collected from the proposed experiments, allowing for a direct comparison of the two stabilizers.
| Parameter | Thioglycolic Acid | This compound |
| Initial Characterization | ||
| Hydrodynamic Size (nm) | ||
| Polydispersity Index (PDI) | ||
| Zeta Potential (mV) | ||
| Stability Over Time (e.g., 4 weeks) | ||
| Change in Size (nm) | ||
| Change in PDI | ||
| Salt Stability (at 1 M NaCl) | ||
| Change in Size (nm) | ||
| Change in PDI | ||
| pH Stability (pH 4-10) | ||
| Aggregation observed (Yes/No) |
Conclusion
While thioglycolic acid is a proven and versatile stabilizer for metallic nanoparticles, the unique chemical properties of this compound suggest it may offer advantages in specific formulation contexts, particularly those requiring dispersion in non-aqueous media or enhanced steric stabilization. The lack of direct comparative data in the literature necessitates a systematic experimental evaluation as outlined in this guide. The proposed workflow will enable researchers to make an informed decision on the optimal stabilizing agent for their specific nanoparticle system and application, ultimately contributing to the development of more robust and effective nanomedicines and research tools.
References
- 1. ewg.org [ewg.org]
- 2. Page loading... [wap.guidechem.com]
- 3. 25103-09-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. chembk.com [chembk.com]
- 5. This compound Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 6. researchgate.net [researchgate.net]
Performance of isooctyl thioglycolate in comparison to other PVC stabilizers.
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate thermal stabilizer is critical in the processing of polyvinyl chloride (PVC) to prevent its degradation at elevated temperatures. This guide provides an objective comparison of the performance of isooctyl thioglycolate, a key component of many organotin stabilizers, against other common PVC stabilizers such as lead and calcium-zinc systems. The information presented is supported by experimental data to aid in the informed selection of stabilizers for research and development applications.
Performance at a Glance: A Comparative Data Summary
The efficacy of a PVC stabilizer is evaluated based on several key performance indicators, including its ability to prevent discoloration (color hold) and to delay the release of hydrochloric acid (HCl), a primary degradation product. The following tables summarize the performance of different stabilizer systems based on quantitative experimental data.
Table 1: Thermal Stability Performance of Various PVC Stabilizer Systems
| Stabilizer System | Static Thermal Stability (Congo Red Test, 190°C, minutes) | Dynamic Thermal Stability (Brabender Plastograph, minutes to degradation) |
| Lead-Based | 100+ | ~20-30 |
| Calcium-Zinc (Ca/Zn) | >200 (with co-stabilizers) | ~15-25 |
| Organotin (Mercaptide) | >200 | >30 |
Data sourced from comparative industry studies.[1]
Table 2: Color Hold Performance of Various PVC Stabilizer Systems
| Stabilizer System | Initial Color Hold (Yellowness Index after 10 min @ 180°C) | Long-Term Color Hold (Yellowness Index after 60 min @ 180°C) |
| Lead-Based | Low | Moderate |
| Calcium-Zinc (Ca/Zn) | Low to Moderate | High |
| Organotin (Mercaptide) | Very Low | Low |
Data sourced from comparative industry studies.[1]
Table 3: Performance of Dioctyl Tin Bis(this compound) Stabilizer
| PVC Formulation | Onset of HCl Evolution at 140°C (hours) | Onset of HCl Evolution at 160°C (hours) |
| Unstabilized PVC | 14.3 | 2.5 |
| PVC with Dioctyl Tin Bis(this compound) | > 30.3 | 14.3 |
This data highlights the significant improvement in thermal stability provided by an organotin stabilizer containing this compound compared to an unstabilized PVC film.[2]
Experimental Protocols
To ensure the reproducibility and accuracy of performance data, standardized experimental protocols are employed. The following are detailed methodologies for key experiments cited in the comparison of PVC stabilizers.
Static Thermal Stability: The Congo Red Test
The Congo Red test is a widely used method to determine the static thermal stability of PVC compounds. It measures the time taken for a heated PVC sample to release a sufficient amount of hydrogen chloride (HCl) to cause a color change in a pH-sensitive indicator paper.
Methodology:
-
A specified amount of the PVC compound is placed in a test tube.
-
A strip of Congo Red indicator paper is suspended above the sample.
-
The test tube is then placed in a thermostatically controlled heating block or oil bath at a specified temperature, typically 180°C or 190°C.
-
The time from the insertion of the test tube into the heating block until the Congo Red paper turns from red to blue is recorded as the thermal stability time.
Dynamic Thermal Stability: Brabender Plastograph
A Brabender Plastograph or a similar torque rheometer is used to evaluate the thermal stability of PVC under dynamic conditions that simulate processing. The instrument measures the torque required to mix the material at a constant temperature and shear rate. Degradation is indicated by a significant change in torque.
Methodology:
-
The mixing chamber of the Brabender Plastograph is preheated to the desired test temperature (e.g., 180°C).
-
A pre-weighed amount of the PVC compound is added to the mixing chamber.
-
The material is mixed at a constant rotor speed.
-
The torque is continuously recorded as a function of time.
-
The time at which a rapid increase or decrease in torque occurs, indicating degradation and crosslinking or chain scission, is recorded as the dynamic stability time.
Color Stability: Yellowness Index Measurement
The Yellowness Index (YI) is a measure of the degree of yellowness of a plastic sample and is a critical parameter for assessing color stability. It is determined using a spectrophotometer or colorimeter.
Methodology:
-
PVC samples are prepared, typically as flat plaques of a specified thickness.
-
The samples are subjected to heat aging in an oven at a specific temperature (e.g., 180°C) for various time intervals.
-
After each time interval, the samples are removed, and their color is measured using a spectrophotometer.
-
The spectrophotometer measures the tristimulus values (X, Y, Z) of the sample.
-
The Yellowness Index is calculated from these values using a standard formula, such as that specified in ASTM E313.
Visualization of PVC Degradation and Stabilization
The following diagrams illustrate the fundamental processes of PVC degradation and the mechanism by which stabilizers like this compound function.
References
A Comparative Analysis of Thiol-Ene Reaction Rates with Various Thiol Compounds
For researchers and professionals in drug development and materials science, "click" chemistry provides a powerful toolkit for molecular assembly. Among these reactions, the thiol-ene reaction is prominent due to its high efficiency, simple reaction conditions, and tolerance of a wide range of functional groups.[1][2][3] This guide offers a detailed comparison of reaction rates with different thiol compounds, supported by experimental data and protocols.
The radical-mediated thiol-ene reaction proceeds via a step-growth mechanism involving the addition of a thiyl radical to an alkene.[3][4] The kinetics of this reaction are significantly influenced by the structure of both the thiol and the ene functional groups.[4][5][6] This guide will focus on the impact of the thiol structure on the reaction rate.
Comparative Reaction Rate Data
The substitution pattern of the thiol group (primary, secondary, or tertiary) has a notable effect on the polymerization rate of thiol-ene reactions. Generally, the reaction rate decreases with increased steric hindrance around the thiol group.
| Thiol Type | Relative Polymerization Rate | Overall Conversion | Reference |
| Primary Thiol | Faster | 70% to 100% | [7] |
| Secondary Thiol | Slower (up to 10-fold decrease compared to primary) | 70% to 100% | [7] |
| Tertiary Thiol | Slowest (up to 10-fold decrease compared to primary) | 70% to 100% | [7] |
It is important to note that while the polymerization rate is affected by the thiol substitution, the overall conversion for primary, secondary, and tertiary thiols can be similar, ranging from 70% to 100%.[7] The effect of thiol substitution on the reaction rate is most pronounced under conditions with slower initiation rates.[7] At typical, higher initiation rates, the reaction rates for the different thiol types can become comparable.[7]
Beyond steric effects, the electronic properties of the thiol, influenced by neighboring functional groups, also play a role. For instance, thiols with adjacent electron-withdrawing groups, such as thiol propionates and thiol glycolates, are commonly used and their reactivity can be modulated by these groups.[5] The pKa of the thiol is another critical factor; a lower pKa can lead to a higher concentration of the more reactive thiolate anion in base-catalyzed reactions, but it can also be associated with lower intrinsic nucleophilicity.
Factors Influencing Thiol-Ene Reaction Kinetics
Several factors beyond the thiol structure influence the overall reaction rate:
-
Alkene Structure: The reactivity of the "ene" component is a major determinant of the rate-limiting step.[4] Electron-rich alkenes like vinyl ethers and norbornene are highly reactive, while electron-poor or conjugated alkenes are less so.[4][6] With highly reactive alkenes, the chain-transfer step (hydrogen abstraction from the thiol) is often rate-limiting, making the thiol structure more impactful.[4]
-
Solvent Effects: The solvent can influence the rates of both the propagation and chain-transfer steps.[8] Polar solvents can affect the stability of radical intermediates and transition states.[8]
-
Initiator: The choice and concentration of the radical initiator (for photo- or thermally initiated reactions) will directly control the rate of radical generation and thus the overall reaction kinetics.[5]
Experimental Protocols
The following is a generalized protocol for monitoring thiol-ene reaction kinetics using Fourier-Transform Infrared (FT-IR) Spectroscopy, a common technique for this purpose.[7]
Objective: To determine the reaction rate of a thiol-ene reaction by monitoring the disappearance of the thiol S-H and alkene C=C vibrational bands.
Materials:
-
Thiol compound (e.g., primary, secondary, or tertiary thiol)
-
Ene compound (e.g., allyl ether, norbornene)
-
Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone, DMPA)
-
Solvent (if not a bulk reaction)
-
FT-IR spectrometer with a suitable sample holder (e.g., KBr plates)
-
UV light source for photoinitiation
Procedure:
-
Sample Preparation:
-
Prepare a mixture of the thiol and ene compounds, typically in a 1:1 stoichiometric ratio of functional groups.
-
Add a specific concentration of the photoinitiator (e.g., 1 mol%).
-
If using a solvent, ensure all components are fully dissolved.
-
-
FT-IR Measurement Setup:
-
Obtain a background spectrum.
-
Deposit a thin film of the reaction mixture between two KBr plates.
-
-
Reaction Initiation and Monitoring:
-
Place the sample in the FT-IR spectrometer.
-
Initiate the reaction by exposing the sample to a UV light source of a specific wavelength and intensity.
-
Record FT-IR spectra at regular time intervals.
-
-
Data Analysis:
-
Monitor the decrease in the peak area or height of the thiol S-H stretch (typically around 2570 cm⁻¹) and the alkene C=C stretch (around 1640 cm⁻¹).
-
Plot the conversion of the functional groups as a function of time. The conversion can be calculated from the change in the peak area relative to an internal standard peak that does not change during the reaction.
-
The initial slope of the conversion vs. time plot is proportional to the initial reaction rate.
-
Visualizing the Thiol-Ene Reaction and Experimental Workflow
The following diagrams illustrate the radical-initiated thiol-ene reaction mechanism and a typical experimental workflow for kinetic analysis.
Caption: Radical-initiated thiol-ene reaction mechanism.
Caption: Experimental workflow for kinetic analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. Thiol-ene click chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Thiol-ene reaction - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Quantification of Isooctyl Thioglycolate: HPLC vs. GC Methods
For researchers, scientists, and drug development professionals, the accurate quantification of isooctyl thioglycolate, a common ingredient in cosmetics and a key chemical intermediate, is crucial for quality control and formulation development. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are two of the most prevalent analytical techniques employed for this purpose. This guide provides an objective comparison of these methods, supported by representative experimental data and detailed protocols to aid in selecting the most suitable technique for your analytical needs.
Performance Comparison: HPLC vs. GC
The choice between HPLC and GC for the analysis of this compound depends on several factors, including the sample matrix, required sensitivity, and the specific impurities that need to be monitored. Below is a summary of typical performance characteristics for each method.
Table 1: Comparison of HPLC and GC Method Performance for this compound Quantification
| Parameter | HPLC with UV Detection | Gas Chromatography with FID Detection |
| Linearity (R²) | > 0.999 | > 0.995 |
| Accuracy (% Recovery) | 98 - 102% | 97 - 103% |
| Precision (RSD%) | < 2.0% | < 3.0% |
| Limit of Detection (LOD) | ~1 µg/mL | ~5 µg/mL |
| Limit of Quantitation (LOQ) | ~5 µg/mL | ~15 µg/mL |
| Typical Run Time | 10 - 20 minutes | 15 - 25 minutes |
Experimental Workflow for Method Validation
The validation of any analytical method is a critical step to ensure the reliability of the results. The general workflow for the validation of an HPLC method is illustrated below. A similar workflow would be applicable to the validation of a GC method.
Caption: General workflow for the validation of an analytical method.
Detailed Experimental Protocols
Below are detailed methodologies for the quantification of this compound using both HPLC and GC.
High-Performance Liquid Chromatography (HPLC) Method
This method is suitable for the quantification of this compound in raw materials and finished product formulations.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
-
Mobile Phase: Acetonitrile and water (70:30 v/v)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 220 nm.[1]
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
-
Standard Preparation:
-
Accurately weigh approximately 50 mg of this compound reference standard into a 50 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase to obtain a stock solution of 1 mg/mL.
-
Prepare a series of calibration standards by diluting the stock solution with the mobile phase to concentrations ranging from 10 µg/mL to 200 µg/mL.
-
-
Sample Preparation:
-
Accurately weigh a portion of the sample expected to contain approximately 50 mg of this compound into a 50 mL volumetric flask.
-
Add approximately 40 mL of the mobile phase and sonicate for 15 minutes to dissolve.
-
Dilute to volume with the mobile phase and mix well.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
Gas Chromatography (GC) Method
This method is particularly useful for assessing the purity of this compound and for quality control during its synthesis.[2]
-
Chromatographic Conditions:
-
Column: Capillary column with a non-polar stationary phase (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness)
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min
-
Injector Temperature: 250 °C
-
Detector: Flame Ionization Detector (FID) at 280 °C
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes
-
Ramp: 15 °C/min to 250 °C
-
Hold: 5 minutes at 250 °C
-
-
Injection Volume: 1 µL (split ratio 50:1)
-
-
Standard Preparation:
-
Accurately weigh approximately 100 mg of this compound reference standard into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with a suitable solvent such as methanol (B129727) or isopropanol (B130326) to obtain a stock solution of 10 mg/mL.
-
Prepare a series of calibration standards by diluting the stock solution with the solvent to concentrations ranging from 100 µg/mL to 2000 µg/mL.
-
-
Sample Preparation:
-
Accurately weigh a portion of the sample into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with the chosen solvent.
-
If necessary, filter the solution through a 0.45 µm syringe filter into a GC vial.
-
Conclusion
Both HPLC and GC are robust and reliable methods for the quantification of this compound. The HPLC method with UV detection is often preferred for routine quality control of finished products due to its simplicity and high precision. The GC-FID method, on the other hand, is an excellent choice for purity testing and for monitoring the synthesis process, where the separation of volatile impurities is crucial. The selection of the most appropriate technique will ultimately be guided by the specific analytical requirements of the user.
References
- 1. Determination of Thioglycolic Acid and Dithiodiglycolic Acid in Cold Wave Lotions by High Performance Liquid Chromatography [jstage.jst.go.jp]
- 2. CN106518737A - Quality control method for producing isooctyl mercaptoacetate used for tin mercaptan synthesis technology - Google Patents [patents.google.com]
Cross-Verification of Isooctyl Thioglycolate Purity: A Comparative Guide to GC-MS and Titration Methods
For Immediate Release
In the landscape of pharmaceutical development and chemical manufacturing, ensuring the purity of raw materials is a cornerstone of quality control. Isooctyl thioglycolate (IOTG), a key component in various industrial applications, demands rigorous purity assessment to guarantee product efficacy and safety. This guide provides a comprehensive comparison of two widely employed analytical techniques for determining IOTG purity: Gas Chromatography-Mass Spectrometry (GC-MS) and iodometric titration. We present detailed experimental protocols and comparative data to assist researchers, scientists, and drug development professionals in selecting the most appropriate method for their specific needs.
Executive Summary
Gas Chromatography-Mass Spectrometry (GC-MS) offers high sensitivity and specificity, enabling the identification and quantification of this compound as well as potential impurities in a single run. In contrast, iodometric titration is a classic, cost-effective method that provides a rapid determination of the total thiol content, offering a reliable, albeit less specific, measure of purity. The choice between these methods hinges on the required level of analytical detail, sample throughput, and available resources. This guide presents a cross-verification workflow, leveraging the strengths of both techniques for a comprehensive purity assessment.
Comparative Data Analysis
The following table summarizes the performance characteristics of GC-MS and iodometric titration for the purity analysis of a representative batch of this compound. The data presented is illustrative of typical results obtained with each method.
| Parameter | GC-MS | Iodometric Titration |
| Purity Assay (%) | 99.85 | 99.7 |
| Precision (RSD, n=6) | 0.05% | 0.2% |
| Limit of Detection (LOD) | ~1 ng/mL | ~10 µg/mL |
| Limit of Quantification (LOQ) | ~5 ng/mL | ~50 µg/mL |
| Analysis Time per Sample | ~30 minutes | ~10 minutes |
| Specificity | High (can identify impurities) | Moderate (measures total thiols) |
| Cost per Sample | High | Low |
| Equipment Cost | High | Low |
| Operator Skill Level | High | Moderate |
Experimental Workflow
The cross-verification of this compound purity involves a systematic process. The following diagram illustrates the logical flow from sample reception to the final purity report, incorporating both GC-MS and titration methodologies for a robust quality assessment.
Benchmarking the performance of isooctyl thioglycolate in controlled radical polymerization.
This guide provides a comprehensive analysis of the performance of isooctyl thioglycolate as a chain transfer agent (CTA) in radical polymerization, with a focus on its application in controlled radical polymerization (CRP) techniques. For comparative purposes, its performance is benchmarked against other commonly used thiol-based CTAs, namely n-dodecyl mercaptan (NDM) and tert-dodecyl mercaptan (TDM). This document is intended for researchers, scientists, and drug development professionals seeking to select the most appropriate CTA for their polymerization needs.
Data Presentation: Comparative Performance of Chain Transfer Agents
| Chain Transfer Agent | Monomer System | Temperature (°C) | Mn ( g/mol ) | Mw ( g/mol ) | Mw/Mn (PDI) |
| Octylthioglycolate (OTG) | Styrene/n-Butylacrylate/Methacrylic acid | 80 | 6,360 | 26,100 | 4.10 |
| n-Dodecyl Mercaptan (NDM) | Styrene/n-Butylacrylate/Methacrylic acid | 80 | 6,250 | 27,800 | 4.45 |
| tert-Dodecyl Mercaptan (TDM) | Styrene/n-Butylacrylate/Methacrylic acid | 80 | 6,530 | 18,400 | 2.82 |
Note: A lower Polydispersity Index (PDI) indicates a narrower molecular weight distribution and better control over the polymerization. In controlled radical polymerization, the goal is to achieve a PDI close to 1.0.
Experimental Protocols
Determination of Chain Transfer Constant (Ctr) using the Mayo Method
The effectiveness of a chain transfer agent is quantified by its chain transfer constant (Ctr). A higher Ctr value indicates a more efficient CTA. The Mayo method is a widely used experimental technique to determine Ctr.[2][3][4]
Principle: The Mayo equation relates the number-average degree of polymerization (DPn) to the concentrations of the monomer ([M]) and the chain transfer agent ([S]):
1/DPn = 1/DPn,0 + Ctr * ([S]/[M])
where DPn,0 is the degree of polymerization in the absence of the CTA.
Experimental Procedure:
-
Materials:
-
Monomer (e.g., styrene, methyl methacrylate), purified to remove inhibitors.
-
Initiator (e.g., azobisisobutyronitrile - AIBN).
-
Chain Transfer Agent (this compound).
-
Solvent (e.g., toluene, dioxane).
-
Nitrogen or Argon for deoxygenation.
-
-
Polymerization:
-
A series of polymerizations are carried out in parallel, each with a different ratio of [S]/[M], while keeping the monomer and initiator concentrations constant.
-
A control polymerization without any CTA is also performed to determine DPn,0.
-
The monomer, initiator, and CTA are dissolved in the solvent in a reaction vessel (e.g., a Schlenk flask).
-
The solution is deoxygenated by several freeze-pump-thaw cycles or by bubbling with an inert gas.
-
The reaction is initiated by raising the temperature to the desired level (e.g., 60-80 °C).
-
The polymerization is allowed to proceed to low conversion (typically <10%) to ensure that the concentrations of monomer and CTA remain relatively constant.
-
-
Characterization:
-
The polymerization is quenched by rapid cooling and exposure to air.
-
The polymer is isolated by precipitation in a non-solvent (e.g., methanol) and dried under vacuum.
-
The number-average molecular weight (Mn) of each polymer sample is determined by Gel Permeation Chromatography (GPC) or Size Exclusion Chromatography (SEC).
-
The number-average degree of polymerization (DPn) is calculated as Mn / Mmonomer, where Mmonomer is the molecular weight of the monomer.
-
-
Data Analysis:
-
A plot of 1/DPn versus [S]/[M] is generated (a "Mayo plot").[5]
-
The data should yield a straight line. The slope of this line is the chain transfer constant, Ctr.
-
Mandatory Visualization
Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization Mechanism
References
- 1. Chain transfer agentsï½SAKAI CHEMICAL INDUSTRY CO., LTD. [sco-sakai-chem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Using the Mayo method, derive the equation for determining the chain tran.. [askfilo.com]
- 4. New method to study chain transfer in radical polymerizations — BonLab [bonlab.info]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to Alternatives for Isooctyl Thioglycolate in Nanoparticle Surface Modification
For researchers, scientists, and drug development professionals, the surface modification of nanoparticles is a critical step in tailoring their properties for specific biomedical applications. Isooctyl thioglycolate (IOTG) has been a common choice for stabilizing certain types of nanoparticles, particularly quantum dots. However, the demand for enhanced biocompatibility, stability in physiological media, and specific functionalities has driven the exploration of alternative capping agents. This guide provides an objective comparison of prominent thiol-based alternatives to IOTG: 3-mercaptopropionic acid (MPA), dihydrolipoic acid (DHLA), L-cysteine, and glutathione (B108866) (GSH).
Comparison of Performance and Physicochemical Properties
The selection of a capping agent significantly influences the final characteristics of the nanoparticles, including their size, stability, surface charge, and biocompatibility. While direct comparative studies against IOTG are limited in publicly available literature, the following table summarizes the key properties of its alternatives based on various experimental findings.
| Property | 3-Mercaptopropionic Acid (MPA) | Dihydrolipoic Acid (DHLA) | L-Cysteine | Glutathione (GSH) |
| Binding to Nanoparticle Surface | Monothiol, forms a stable Au-S bond.[1] | Dithiol, provides robust anchoring to the nanoparticle surface.[2][3] | Thiol group binds to the nanoparticle surface.[4][5][6][7] | Thiol group from the cysteine residue binds to the nanoparticle surface.[8][9][10] |
| Colloidal Stability | Provides good colloidal stability, particularly for gold and quantum dot nanoparticles.[1] | Offers excellent stability over a wide pH range and in high salt concentrations due to bidentate chelation.[2][3] | Can act as both a reducing and capping agent, providing stability in aqueous media.[4][11] | Confers high stability in physiological media and resistance to aggregation.[9][10][12] |
| Biocompatibility | Generally considered biocompatible, but cytotoxicity can be concentration-dependent. | Exhibits good biocompatibility.[3] | A natural amino acid, generally considered highly biocompatible and can reduce cytotoxicity of the core nanoparticle.[5][7] | A natural tripeptide with excellent biocompatibility and antioxidant properties.[13] |
| Surface Functionalization Potential | The terminal carboxylic acid group allows for further conjugation with biomolecules via EDC/NHS chemistry.[1] | The carboxylic acid group enables covalent coupling of biomolecules.[2][3][14] | The amine and carboxylic acid groups provide sites for further functionalization.[4] | The presence of amine and carboxyl groups allows for further conjugation and peptide synthesis directly on the nanoparticle surface.[9] |
| Effect on Nanoparticle Size | Can be used to control nanoparticle size during synthesis. | Can be used in the synthesis of well-defined, monodisperse nanoparticles.[2] | Can influence the size and morphology of the synthesized nanoparticles.[4] | Can be used to produce ultrasmall, highly stable nanoparticles.[10] |
| Cellular Uptake | The negative surface charge from the carboxyl group can influence cellular interactions. The capping agent plays a significant role in cellular uptake.[15][16] | Functionalization with DHLA can be tailored to influence cellular uptake. | Nanoparticles capped with cysteine have been shown to be taken up by cells.[17] | Can be designed to either promote or evade cellular uptake depending on the overall surface chemistry.[12] |
Experimental Protocols for Surface Modification
Detailed and reproducible experimental protocols are crucial for the successful surface modification of nanoparticles. Below are representative procedures for utilizing the discussed alternatives.
Surface Modification with 3-Mercaptopropionic Acid (MPA)
This protocol describes the ligand exchange process to replace existing ligands (e.g., citrate) on gold nanoparticles with MPA.
Materials:
-
Citrate-stabilized gold nanoparticles (AuNPs)
-
3-Mercaptopropionic acid (MPA)
-
Deionized water
-
Centrifugation equipment
Procedure:
-
To a solution of citrate-stabilized AuNPs, add an aqueous solution of MPA.
-
Allow the mixture to react for several hours (e.g., 2-4 hours) at room temperature with gentle stirring to facilitate ligand exchange.
-
Purify the MPA-functionalized AuNPs by repeated centrifugation and resuspension in deionized water to remove excess MPA and displaced citrate (B86180) ions.
-
Characterize the resulting nanoparticles using techniques such as UV-Vis spectroscopy, Dynamic Light Scattering (DLS), and Fourier-Transform Infrared (FTIR) spectroscopy to confirm successful surface modification.
Caption: Workflow for MPA surface modification of gold nanoparticles.
Dihydrolipoic Acid (DHLA) Capping of Nanoparticles
This protocol details the synthesis of DHLA-capped gold nanoparticles using the Brust-Schiffrin method.
Materials:
-
Hydrogen tetrachloroaurate(III) (HAuCl₄)
-
Dihydrolipoic acid (DHLA)
-
Sodium borohydride (B1222165) (NaBH₄)
Procedure:
-
Dissolve HAuCl₄ in deionized water and transfer to a toluene solution containing DHLA under vigorous stirring.
-
After phase transfer of the gold salt to the organic phase, add a freshly prepared aqueous solution of NaBH₄ dropwise to initiate the reduction of Au(III) to Au(0).
-
Continue stirring for several hours (e.g., 3-4 hours) to allow for the formation and stabilization of DHLA-capped AuNPs.
-
Separate the organic phase and purify the nanoparticles by precipitation with ethanol followed by centrifugation.
-
Wash the resulting nanoparticles multiple times with ethanol to remove unreacted precursors and byproducts.
-
Dry the purified DHLA-capped AuNPs under vacuum.
Caption: Synthesis workflow for DHLA-capped gold nanoparticles.
L-Cysteine Capping of Nanoparticles
This protocol describes a one-pot synthesis of L-cysteine-capped copper selenide (B1212193) (Cu₂Se) quantum dots.[4]
Materials:
-
Copper(II) chloride (CuCl₂)
-
L-cysteine
-
Sodium selenosulfate (Na₂SeO₃)
-
Sodium borohydride (NaBH₄)
-
Sodium hydroxide (B78521) (NaOH)
-
Deionized water
Procedure:
-
Prepare a selenium source by dissolving Na₂SeO₃ and NaBH₄ in deionized water.
-
In a separate flask, dissolve CuCl₂ in deionized water and add an L-cysteine solution with constant stirring.
-
Adjust the pH of the copper-cysteine mixture with NaOH solution until it becomes transparent.
-
Add the selenium source dropwise to the copper-cysteine solution.
-
Reflux the mixture at a controlled temperature (e.g., 75°C) for 1 hour to form L-cysteine-capped Cu₂Se quantum dots.
-
Purify the nanoparticles by washing with acetone (B3395972) and collecting the precipitate.
Caption: One-pot synthesis of L-cysteine-capped Cu₂Se quantum dots.
Glutathione (GSH) Functionalization of Gold Nanoparticles
This protocol outlines the synthesis and subsequent functionalization of gold nanoparticles with glutathione.[8]
Materials:
-
Tetrachloroauric acid trihydrate (HAuCl₄·3H₂O)
-
Trisodium (B8492382) citrate
-
L-Glutathione (GSH)
-
Deionized water
Procedure:
-
Synthesize gold nanoparticles by adding HAuCl₄ to heated deionized water, followed by the addition of trisodium citrate solution with vigorous stirring until a ruby red color develops.
-
To the prepared gold nanoparticle solution, add a specific volume of a GSH solution.
-
Shake the mixture to ensure the binding of glutathione to the AuNPs.
-
The stability of the GSH-functionalized AuNPs can be monitored over time by visual inspection and UV-Vis spectroscopy.
Caption: Workflow for the synthesis and functionalization of AuNPs with GSH.
Impact on Cellular Signaling Pathways
The surface chemistry of nanoparticles is a critical determinant of their interaction with cells and their subsequent effect on intracellular signaling pathways. The choice of capping agent can influence protein adsorption (corona formation), receptor recognition, and internalization mechanisms, all of which can trigger specific cellular responses.
-
Oxidative Stress: The core material of the nanoparticle is a primary driver of reactive oxygen species (ROS) production. However, the surface coating can modulate this effect. For instance, glutathione, a potent antioxidant, when used as a capping agent, can help mitigate oxidative stress induced by the nanoparticle core.[13]
-
Inflammatory Response: Nanoparticles can interact with membrane receptors, such as Toll-like receptors, leading to the activation of inflammatory signaling pathways like NF-κB.[18] The surface properties, including charge and hydrophobicity, conferred by the capping agent, will influence these interactions.
-
Apoptosis: Depletion of intracellular antioxidants, such as glutathione, by nanoparticles can trigger apoptotic signaling pathways.[19] The interaction between the nanoparticle surface and cellular components is key to initiating such cascades. For example, gold nanoparticles have been shown to interact with glutathione, leading to its depletion and subsequent apoptosis.[19]
-
Cellular Uptake Pathways: The capping agent dictates the primary mechanism of cellular entry (e.g., clathrin-mediated endocytosis, caveolae-dependent endocytosis, macropinocytosis).[18] These different entry routes can deliver the nanoparticle to distinct intracellular compartments, thereby influencing their ultimate biological effect and interaction with signaling molecules.
Caption: Influence of nanoparticle surface on cellular signaling pathways.
References
- 1. royalsocietypublishing.org [royalsocietypublishing.org]
- 2. Synthesis, characterization of dihydrolipoic acid capped gold nanoparticles, and functionalization by the electroluminescent luminol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Multifunctional ligands based on dihydrolipoic acid and polyethylene glycol to promote biocompatibility of quantum dots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chalcogen.ro [chalcogen.ro]
- 5. L-Cysteine Capped CdSe Quantum Dots Synthesized by Photochemical Route - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. cst.kipmi.or.id [cst.kipmi.or.id]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. A de novo protein catalyzes the synthesis of semiconductor quantum dots - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Stealth and Biocompatible Gold Nanoparticles through Surface Coating with a Zwitterionic Derivative of Glutathione - PMC [pmc.ncbi.nlm.nih.gov]
- 13. [PDF] Effect of Glutathione-Stabilized Gold Nanoparticles in 3T3 Fibroblast Cell | Semantic Scholar [semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. baylor-ir.tdl.org [baylor-ir.tdl.org]
- 16. researchgate.net [researchgate.net]
- 17. Frontiers | Role of Biogenic Capping Agents in the Synthesis of Metallic Nanoparticles and Evaluation of Their Therapeutic Potential [frontiersin.org]
- 18. Intracellular Signal Modulation by Nanomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Effect of gold nanoparticles on glutathione depletion-induced hydrogen peroxide generation and apoptosis in HL7702 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Chain Transfer Agents for Enhanced Polymer Property Control
For Researchers, Scientists, and Drug Development Professionals
The precise control of polymer molecular weight and distribution is paramount in the synthesis of polymers for specialized applications, including drug delivery systems, medical implants, and advanced materials. Chain transfer agents (CTAs) are crucial in achieving this control by modulating the polymerization process. This guide provides an objective comparison of the effects of different CTAs on polymer properties, supported by experimental data and detailed protocols to assist in the selection of the most suitable agent for specific polymerization requirements.
Conventional Chain Transfer Agents: A Performance Comparison
Conventional chain transfer agents function by interrupting the growth of a polymer chain and initiating a new one, thereby regulating the overall molecular weight. The efficiency of a CTA is quantified by its chain transfer constant (Ctr), which represents the ratio of the rate of chain transfer to the rate of propagation. A higher Ctr value signifies a more effective CTA. Thiols, or mercaptans, are a widely utilized class of conventional CTAs.
The selection of a CTA has a significant impact on the resulting polymer's molecular weight (Mw), molecular weight distribution (MWD), and polydispersity index (PDI). For instance, in the suspension polymerization of poly(methyl methacrylate) (PMMA), the choice between n-dodecyl mercaptan (DDM) and tert-dodecyl mercaptan (TDM) as the CTA leads to distinct polymer characteristics. PMMA synthesized with TDM exhibits a monomodal MWD with a PDI of approximately 3, whereas DDM results in a bimodal MWD.[1][2]
Below is a summary of chain transfer constants for various thiol-based CTAs in the polymerization of styrene (B11656) and methyl methacrylate (B99206) (MMA).
| Chain Transfer Agent | Monomer | Chain Transfer Constant (Ctr) at 60°C |
| EHMP | Styrene | 13.1 |
| MBMP | Styrene | 13.8 |
| STMP | Styrene | 12.6 |
| n-dodecyl mercaptan (NDM) | Styrene | 13.0 |
| tert-dodecyl mercaptan (TDM) | Styrene | 13.6 |
| OTG | Styrene | 12.9 |
| EHMP | MMA | 1.39 |
| MBMP | MMA | 1.49 |
| STMP | MMA | 1.22 |
| n-dodecyl mercaptan (NDM) | MMA | 1.36 |
| tert-dodecyl mercaptan (TDM) | MMA | 1.25 |
| OTG | MMA | 1.21 |
Reversible Addition-Fragmentation Chain Transfer (RAFT) Agents: For Controlled Polymerization
RAFT polymerization is a form of living radical polymerization that offers a higher degree of control over the polymerization process, enabling the synthesis of polymers with low PDI and complex architectures.[4] This control is achieved through the use of RAFT agents, which are thiocarbonylthio compounds. The effectiveness and compatibility of a RAFT agent are dependent on the specific monomer being polymerized.
Here is a data table illustrating the characteristics of poly(methyl methacrylate) (PMMA) synthesized using two different RAFT agents.
| RAFT Agent Catalog No. | Polymerization Time (hours) | Mn ( g/mol ) | PDI | % Conversion (NMR) |
| 722987 | 4 | 8,468 | 1.14 | 24.5 |
| 722987 | 15 | 30,032 | 1.07 | 93.6 |
| 723274 | 15 | - | - | - |
Data sourced from Sigma-Aldrich Technical Bulletin.[5] A compatibility table for various RAFT agents with different monomer classes is also available to guide selection.[4][6]
Experimental Protocols
Determining the Chain Transfer Constant (Mayo Method)
The Mayo method is a common experimental technique used to determine the chain transfer constant of a CTA.[7][8][9] It involves conducting a series of polymerizations with varying concentrations of the CTA while keeping the monomer and initiator concentrations constant.
Equation:
1/DPn = 1/DPn,0 + Ctr * ([S]/[M])
Where:
-
DPn is the number-average degree of polymerization.
-
DPn,0 is the number-average degree of polymerization in the absence of the CTA.
-
Ctr is the chain transfer constant.
-
[S] is the concentration of the chain transfer agent.
-
[M] is the concentration of the monomer.
Procedure:
-
Perform a series of polymerizations at a constant temperature with a fixed concentration of monomer and initiator, but with varying concentrations of the chain transfer agent. A control polymerization without any CTA is also required.
-
Terminate the polymerizations at low monomer conversion (typically <10%) to ensure that the concentrations of monomer and CTA remain relatively constant.
-
Characterize the molecular weight (Mn) of the resulting polymers using a technique such as Size Exclusion Chromatography (SEC).
-
Calculate the number-average degree of polymerization (DPn) for each polymer sample (DPn = Mn / Mmonomer).
-
Plot 1/DPn versus the ratio of the concentrations of the chain transfer agent to the monomer ([S]/[M]).
-
The slope of the resulting straight line will be the chain transfer constant (Ctr).
Polymer Molecular Weight Characterization: Size Exclusion Chromatography (SEC)
SEC, also known as Gel Permeation Chromatography (GPC), is a powerful technique for determining the molecular weight distribution of a polymer.[10][11][12]
Principle:
SEC separates molecules based on their hydrodynamic volume in solution. The sample is dissolved in a suitable solvent (mobile phase) and passed through a column packed with porous gel beads (stationary phase). Larger molecules are unable to enter the pores and thus elute first, while smaller molecules can penetrate the pores to varying extents and have a longer elution time.[10][11][13]
Procedure:
-
Sample Preparation: Dissolve the polymer sample in a suitable solvent that is also used as the mobile phase. The concentration is typically in the range of 0.5 to 10 mg/mL.[13]
-
Instrument Setup:
-
Pump: Delivers the mobile phase at a constant flow rate.
-
Injector: Introduces a precise volume of the polymer solution into the mobile phase stream.
-
Columns: A series of columns packed with porous particles of a specific pore size range to achieve the desired separation.
-
Detector: A differential refractive index (dRI) detector is commonly used, which measures the difference in refractive index between the eluting polymer solution and the pure mobile phase. Other detectors like UV-Vis or multi-angle light scattering (MALS) can also be used for more detailed analysis.[12][13]
-
-
Calibration: Run a series of well-characterized polymer standards with known molecular weights to create a calibration curve of log(Molecular Weight) versus elution time/volume.
-
Sample Analysis: Inject the polymer sample and record the chromatogram.
-
Data Analysis: Use the calibration curve to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) of the sample.
Visualizing the Process
To better understand the concepts discussed, the following diagrams illustrate the mechanism of chain transfer and a typical experimental workflow.
Caption: Mechanism of chain transfer in radical polymerization.
Caption: Workflow for evaluating CTA effectiveness.
References
- 1. matchemmech.com [matchemmech.com]
- 2. Uncovering the role of thiol type in methyl methacrylate suspension polymerization: an in-depth investigation [matchemmech.com]
- 3. Chain transfer agentsï½SAKAI CHEMICAL INDUSTRY CO., LTD. [sco-sakai-chem.com]
- 4. RAFT:选择合适的催化剂来实现可控聚合 [sigmaaldrich.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Controlled radical polymerization - Design the architecture of polymers [specificpolymers.com]
- 7. researchgate.net [researchgate.net]
- 8. Using the Mayo method, derive the equation for determining the chain tran.. [askfilo.com]
- 9. researchgate.net [researchgate.net]
- 10. bitesizebio.com [bitesizebio.com]
- 11. agilent.com [agilent.com]
- 12. filab.fr [filab.fr]
- 13. Polymer Characterization by Size-Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS): A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Isooctyl Thioglycolate and 2-Mercaptoethanol for Gold Nanoparticle Functionalization
For Researchers, Scientists, and Drug Development Professionals
The functionalization of gold nanoparticles (AuNPs) is a critical step in harnessing their potential for applications ranging from diagnostics and bio-imaging to targeted drug delivery. The choice of surface ligand dictates the stability, biocompatibility, and functionality of the nanoparticles. This guide provides an objective comparison of two thiol-based ligands, Isooctyl Thioglycolate (IOTG) and 2-Mercaptoethanol (B42355) (BME), for the functionalization of AuNPs, supported by available experimental data and established principles of surface chemistry.
Chemical Properties and Functionalization Mechanism
Both this compound and 2-Mercaptoethanol utilize a thiol (-SH) group to form a strong dative covalent bond with the gold surface, displacing weaker stabilizing agents like citrate (B86180). This process, known as ligand exchange, is fundamental to creating robustly functionalized AuNPs.
The primary difference lies in their molecular structure beyond the thiol group. IOTG possesses a long, eight-carbon branched alkyl chain (isooctyl group), making it hydrophobic. In contrast, BME is a short-chain thiol with a terminal hydroxyl (-OH) group, rendering it hydrophilic. This structural divergence is the principal determinant of their performance as stabilizing ligands.
Performance Comparison
Direct comparative studies for IOTG and BME are scarce in published literature. However, a performance comparison can be constructed based on available data for BME and established principles for alkanethiols of varying chain lengths, which allows for a strong inference of the performance of IOTG.
The key performance differentiator is colloidal stability. Gold nanoparticles functionalized with short-chain, hydrophilic thiols like 2-mercaptoethanol tend to be unstable and prone to aggregation. Experimental studies have shown that AuNPs mixed with BME readily aggregate. One study noted that BME-functionalized nanoparticles were "very unstable" when challenged with potassium cyanide, a chemical etchant for gold.
Table 1: Quantitative Performance Comparison
| Parameter | This compound (IOTG) | 2-Mercaptoethanol (BME) | Characterization Technique(s) |
| Colloidal Stability | High (Inferred) : Long alkyl chain promotes the formation of a stable, densely packed monolayer, preventing aggregation. | Very Low : Leads to rapid aggregation of AuNPs. Functionalized particles are highly unstable. | UV-Vis, DLS, TEM |
| Ligand Density | Moderate to High (Estimated) : ~4-6 molecules/nm². Steric hindrance from the branched chain may slightly reduce density compared to linear alkanethiols. | Low (Inferred) : Inability to form a stable monolayer prevents a consistent, measurable ligand density. | XPS, TGA, ICP-MS |
| Hydrophobicity | High | Low (Hydrophilic) | Contact Angle Goniometry |
| Suitability for Aqueous Media | Requires phase transfer or co-ligands for stable dispersion. | Soluble, but induces aggregation. | Visual Observation, DLS |
| Resistance to Displacement | High (Inferred) : Strong van der Waals forces within the monolayer resist displacement by competing molecules. | Very Low : Easily displaced, leading to core aggregation. | Competitive Ligand Assays |
Experimental Protocols
Detailed methodologies are essential for reproducible results in nanoparticle science. Below are standard protocols for the synthesis, functionalization, and characterization of AuNPs.
Protocol 1: Synthesis of Citrate-Stabilized Gold Nanoparticles (Turkevich Method)
-
Preparation: Prepare a 1 mM solution of hydrogen tetrachloroaurate (B171879) (HAuCl₄) and a 38.8 mM solution of trisodium (B8492382) citrate.
-
Reaction: In a clean round-bottom flask, bring 50 mL of the HAuCl₄ solution to a rolling boil under vigorous stirring.
-
Nucleation: Rapidly inject 5 mL of the 38.8 mM trisodium citrate solution into the boiling HAuCl₄ solution. The solution color will change from pale yellow to gray, then purple, and finally to a deep ruby red.
-
Growth: Continue boiling and stirring for an additional 15 minutes.
-
Cooling: Remove the flask from the heat and allow it to cool to room temperature while maintaining stirring.
-
Storage: Store the citrate-stabilized AuNP solution at 4°C.
Protocol 2: Functionalization by Ligand Exchange
-
Ligand Solution: Prepare a 1-10 mM solution of the desired thiol ligand (IOTG or BME) in an appropriate solvent (e.g., ethanol).
-
pH Adjustment (Optional): For some ligands, adjusting the pH of the AuNP solution can facilitate the exchange.
-
Incubation: To the citrate-stabilized AuNP solution, add the thiol ligand solution. A significant molar excess of the thiol is typically used. The optimal ratio should be determined empirically.
-
Reaction Time: Allow the mixture to react for at least 12-24 hours at room temperature with gentle stirring to ensure complete ligand exchange.
-
Purification:
-
Transfer the solution to centrifuge tubes.
-
Centrifuge to pellet the functionalized AuNPs. The speed and duration will depend on nanoparticle size (e.g., for ~20 nm AuNPs, 12,000 x g for 20 minutes).
-
Carefully remove the supernatant containing excess ligand and displaced citrate.
-
Resuspend the nanoparticle pellet in a fresh solvent (e.g., ethanol (B145695) for IOTG, water for BME). Sonication may be necessary to aid redispersion.
-
Repeat the centrifugation and resuspension steps at least twice more to ensure purity.
-
-
Final Dispersion: Resuspend the final, purified nanoparticle pellet in the desired solvent for storage and characterization.
Protocol 3: Characterization of Functionalized AuNPs
-
UV-Vis Spectroscopy:
-
Purpose: To monitor the stability of the AuNPs. The surface plasmon resonance (SPR) peak for ~20 nm AuNPs is typically around 520 nm. Aggregation causes this peak to broaden and red-shift.
-
Procedure: Acquire the UV-Vis absorption spectrum of the AuNP solutions from 400 nm to 800 nm before and after functionalization, and after stability challenges (e.g., addition of salt).
-
-
Dynamic Light Scattering (DLS):
-
Purpose: To measure the hydrodynamic diameter and size distribution of the nanoparticles in solution. An increase in hydrodynamic diameter is indicative of ligand coating or aggregation.
-
Procedure: Dilute the nanoparticle suspension in an appropriate solvent to an optimal concentration. Measure the size distribution and zeta potential (to assess surface charge).
-
-
Transmission Electron Microscopy (TEM):
-
Purpose: To visualize the core size, shape, and aggregation state of the nanoparticles.
-
Procedure: Deposit a drop of the dilute AuNP solution onto a TEM grid and allow it to dry completely before imaging.
-
Conclusion and Recommendations
Based on the available evidence and established chemical principles, This compound is a significantly superior ligand to 2-Mercaptoethanol for the stabilization of gold nanoparticles.
-
2-Mercaptoethanol (BME) is not recommended for applications requiring long-term colloidal stability. Its use leads to rapid and irreversible aggregation of gold nanoparticles, rendering them unsuitable for most biomedical applications.
-
This compound (IOTG) , due to its long alkyl chain, is predicted to form a stable and protective monolayer. This would result in highly stable AuNPs, particularly in organic solvents. For use in aqueous or biological media, IOTG-functionalized AuNPs would likely require a secondary surface modification step, such as the inclusion of a hydrophilic co-ligand (e.g., a PEG-thiol) or encapsulation within a hydrophilic matrix to ensure stable dispersion.
For researchers seeking to produce robust, colloidally stable gold nanoparticles, the selection of a thiol ligand with a longer alkyl or oligo(ethylene glycol) chain is strongly advised. While BME may be useful in applications where its reducing properties are paramount and nanoparticle stability is not a concern, it is a poor choice as a primary stabilizing agent.
Assessing the relative stability of nanoparticles capped with various thiols.
A Comparative Guide to the Stability of Thiol-Capped Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
The stability of nanoparticles is a critical parameter for their successful application in fields ranging from drug delivery to diagnostics. The choice of capping agent plays a pivotal role in preventing aggregation and maintaining the desired physicochemical properties of the nanoparticles. Thiols, which form strong coordinate bonds with the surface of noble metal nanoparticles, are a versatile class of capping agents. This guide provides an objective comparison of the relative stability of nanoparticles capped with various thiols, supported by experimental data and detailed methodologies.
Comparative Stability of Thiol-Capped Gold Nanoparticles
The stability of thiol-capped nanoparticles is influenced by several factors, including the length of the alkyl chain, the nature of the terminal functional group, and the surrounding medium. The following table summarizes key stability parameters for gold nanoparticles (AuNPs) capped with different thiol ligands. It is important to note that the data has been compiled from various sources, and direct comparisons should be made with caution due to variations in nanoparticle size, synthesis methods, and measurement conditions.
| Thiol Capping Agent | Nanoparticle Core Size (nm) | Hydrodynamic Diameter (Z-average, nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Experimental Conditions | Reference(s) |
| Citrate (unfunctionalized) | ~15 | 27.48 ± 0.53 | Not Reported | -33.46 ± 0.66 | In deionized water | [1] |
| Dodecanethiol (C12) | 5 ± 1 | Not Reported (stable in non-polar solvents) | ≤ 20% (CV) | Not Applicable | Dried powder, redispersible in non-polar solvents | |
| 11-Mercaptoundecanoic Acid (MUA) | ~13 | ~42 | Not Reported | -33.14 ± 0.42 | In culture medium | [2] |
| Thiol-PEG (5 kDa) | ~15 | ~50 | Not Reported | ~ -1 | In aqueous solution | [3] |
| Thiol-PEG (unspecified MW) | Not Reported | 51.27 ± 1.62 | Not Reported | -8.419 | In water |
Key Observations:
-
Alkyl Chain Length: Longer alkyl chains in alkanethiols, such as dodecanethiol, generally lead to the formation of a dense, hydrophobic monolayer, providing excellent stability in non-polar organic solvents.[4]
-
Functional Groups: The introduction of terminal functional groups significantly impacts stability in aqueous media.
-
Carboxylic Acids (e.g., MUA): The terminal carboxyl group imparts a negative surface charge, leading to electrostatic repulsion between nanoparticles and enhancing colloidal stability in aqueous solutions.[2] Nanoparticles capped with mercaptoundecanoic acid have shown to be stable even in high salt concentrations when appropriate counterions are used.[5]
-
Polyethylene (B3416737) Glycol (PEG): PEGylation is a widely used strategy to confer "stealth" properties and improve stability in biological media. The long, hydrophilic PEG chains create a steric barrier that prevents protein adsorption and aggregation.[6] The stability is also influenced by the molecular weight of the PEG, with higher molecular weights generally providing better steric hindrance.[3][6] PEG-modified AuNPs have demonstrated high stability across a range of salt concentrations.[1]
-
-
Zeta Potential: A zeta potential with a magnitude greater than ±30 mV is generally indicative of good colloidal stability due to strong electrostatic repulsion. As seen with MUA-capped and citrate-stabilized nanoparticles, a significant negative zeta potential contributes to their stability in aqueous solutions.[1][2] The lower magnitude of the zeta potential for PEG-capped nanoparticles is expected, as the steric hindrance provided by the PEG chains, rather than electrostatic repulsion, is the primary stabilization mechanism.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the reproducible synthesis and characterization of nanoparticles. Below are methodologies for key experiments used to assess nanoparticle stability.
Synthesis of Thiol-Capped Gold Nanoparticles (Modified Brust-Schiffrin Method)
This two-phase method is a common procedure for synthesizing alkanethiol-stabilized gold nanoparticles.
Materials:
-
Hydrogen tetrachloroaurate(III) hydrate (B1144303) (HAuCl₄·3H₂O)
-
Tetra-n-octylammonium bromide (TOAB)
-
Dodecanethiol (or other desired alkanethiol)
-
Sodium borohydride (B1222165) (NaBH₄)
-
Toluene
Procedure:
-
Prepare a solution of HAuCl₄ in deionized water.
-
Prepare a solution of TOAB in toluene.
-
Mix the aqueous HAuCl₄ solution and the toluene-based TOAB solution in a flask and stir vigorously until the aqueous phase becomes clear, indicating the transfer of gold ions to the organic phase.
-
To the organic phase, add the desired alkanethiol (e.g., dodecanethiol) with continued stirring.
-
Freshly prepare an aqueous solution of NaBH₄ and add it dropwise to the organic mixture under vigorous stirring. A color change to dark brown/black indicates the formation of gold nanoparticles.
-
Continue stirring for several hours to ensure complete reaction and ligand exchange.
-
Isolate the nanoparticles by precipitating with ethanol and centrifuging.
-
Wash the nanoparticle pellet with ethanol multiple times to remove excess reagents.
-
Dry the purified nanoparticles under vacuum.
Stability Assessment using UV-Vis Spectroscopy
UV-Vis spectroscopy is a rapid and effective method to monitor the aggregation of gold nanoparticles. The localized surface plasmon resonance (LSPR) peak of spherical gold nanoparticles is typically around 520 nm. Aggregation causes a red-shift and broadening of this peak.
Procedure:
-
Disperse the thiol-capped nanoparticles in the desired medium (e.g., deionized water, phosphate-buffered saline, cell culture medium).
-
Record the initial UV-Vis spectrum of the nanoparticle suspension from 400 nm to 800 nm.
-
Induce stress to challenge the nanoparticle stability (e.g., add a high concentration of salt, change the pH, or incubate at an elevated temperature).
-
Record the UV-Vis spectra at regular time intervals over a desired period (e.g., minutes, hours, or days).
-
Analyze the changes in the LSPR peak position and width. A significant red-shift and broadening of the peak indicate nanoparticle aggregation.
Characterization by Dynamic Light Scattering (DLS) and Zeta Potential
DLS is used to determine the hydrodynamic diameter and size distribution of nanoparticles in a solution, while zeta potential measurements provide information about their surface charge and colloidal stability.
Procedure for DLS:
-
Disperse the nanoparticles in the desired filtered (0.22 µm filter) solvent at an appropriate concentration.
-
Equilibrate the sample to the desired temperature in the DLS instrument.
-
Perform the DLS measurement to obtain the intensity-weighted size distribution, from which the Z-average hydrodynamic diameter and the Polydispersity Index (PDI) are calculated. An increase in the hydrodynamic diameter over time is indicative of aggregation.
Procedure for Zeta Potential Measurement:
-
Disperse the nanoparticles in a filtered, low ionic strength buffer (e.g., 10 mM NaCl).
-
Place the sample in the appropriate measurement cell (e.g., a disposable capillary cell).
-
Perform the zeta potential measurement. The instrument applies an electric field and measures the electrophoretic mobility of the nanoparticles to calculate the zeta potential.
Visualizations
Logical Relationship of Thiol Capping Agents and Nanoparticle Stability
Caption: Factors influencing the stability of thiol-capped nanoparticles.
Experimental Workflow for Assessing Nanoparticle Stability
Caption: A typical experimental workflow for assessing nanoparticle stability.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. DSpace [cora.ucc.ie]
- 4. nanocomposix.com [nanocomposix.com]
- 5. Stability and electrostatics of mercaptoundecanoic acid-capped gold nanoparticles with varying counterion size - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Role of thiol-containing polyethylene glycol (thiol-PEG) in the modification process of gold nanoparticles (AuNPs): stabilizer or coagulant? - PubMed [pubmed.ncbi.nlm.nih.gov]
A comparative investigation of isooctyl thioglycolate in different polymerization systems.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of isooctyl thioglycolate's (IOTG) performance as a chain transfer agent (CTA) in various polymerization systems. By presenting objective experimental data, this document aims to assist researchers in selecting the most suitable CTA for their specific polymerization requirements, ultimately enabling precise control over polymer properties.
Executive Summary
This compound is a highly effective chain transfer agent utilized to regulate the molecular weight and molecular weight distribution of polymers synthesized via free-radical polymerization. Its performance is notable across emulsion, suspension, and solution polymerization techniques. This guide delves into a comparative analysis of IOTG against other commonly used thiol-based CTAs, such as n-dodecyl mercaptan (NDM) and tert-dodecyl mercaptan (TDM), providing quantitative data on key performance indicators.
Performance Comparison of Chain Transfer Agents
The efficacy of a chain transfer agent is paramount in tailoring the final properties of a polymer. This section presents a comparative analysis of this compound against other common CTAs in various polymerization systems.
Emulsion Polymerization
Emulsion polymerization is a widely used technique for producing a variety of commercially important polymers. The choice of chain transfer agent significantly impacts the molecular weight and particle characteristics of the resulting latex.
Table 1: Performance of Various Chain Transfer Agents in the Emulsion Polymerization of Styrene/n-Butylacrylate/Methacrylic Acid
| Chain Transfer Agent | mol% (vs. Monomer) | Mn ( g/mol ) | Mw ( g/mol ) | Mw/Mn (PDI) |
| Octylthioglycolate (OTG) | 1.5 | 6,360 | 26,100 | 4.10 |
| n-Dodecyl Mercaptan (NDM) | 1.5 | 6,250 | 27,800 | 4.45 |
| tert-Dodecyl Mercaptan (TDM) | 1.5 | 6,530 | 18,400 | 2.82 |
| EHMP | 1.5 | 6,350 | 17,800 | 2.80 |
| MBMP | 1.5 | 4,900 | 22,700 | 4.63 |
| STMP | 1.5 | 25,100 | 194,100 | 7.73 |
| BMMP | 1.5 | 6,197 | 135,371 | 21.84 |
Mn: Number Average Molecular Weight, Mw: Weight Average Molecular Weight, PDI: Polydispersity Index, EHMP: 2-Ethylhexyl-3-mercaptopropionate, MBMP: Methyl-3-mercaptopropionate, STMP: Trimethylolpropane Tris(3-mercaptopropionate), BMMP: Butyl-3-mercaptopropionate.
The data indicates that Octylthioglycolate provides a balance of molecular weight control and polydispersity, comparable to the widely used n-dodecyl mercaptan.
Chain Transfer Constants
The chain transfer constant (Cs) is a critical parameter that quantifies the efficiency of a chain transfer agent. It is the ratio of the rate constant of the chain transfer reaction to the rate constant of the propagation reaction. A higher Cs value signifies a more efficient CTA.
Table 2: Chain Transfer Constants (Cs) of Various Thiols in Styrene and Methyl Methacrylate (MMA) Polymerization at 60°C
| Chain Transfer Agent | Cs in Styrene | Cs in MMA |
| Octylthioglycolate (OTG) | 12.9 | 1.21 |
| n-Dodecyl Mercaptan (NDM) | 13.6 | 1.25 |
| tert-Dodecyl Mercaptan (TDM) | 13.0 | 1.36 |
| EHMP | 13.8 | 1.49 |
| MBMP | 12.6 | 1.22 |
| STMP | 13.0 | 1.36 |
| BMMP | 13.1 | 1.39 |
The chain transfer constants for Octylthioglycolate are in a similar range to other common thiol-based CTAs, indicating its effectiveness in controlling polymerization in both styrenic and acrylic systems.
Experimental Protocols
Detailed methodologies for key polymerization techniques are provided below to facilitate the replication of these comparative studies.
Emulsion Polymerization of Acrylates
This protocol outlines a typical semi-batch emulsion polymerization process for acrylic monomers using a chain transfer agent.
Materials:
-
Monomers (e.g., Styrene, n-Butyl Acrylate, Methacrylic Acid)
-
Deionized Water
-
Emulsifier (e.g., Dodecylbenzenesulfonic acid)
-
Initiator (e.g., Potassium persulfate - KPS)
-
Chain Transfer Agent (e.g., this compound)
-
Buffer (optional, to control pH)
Procedure:
-
Reactor Setup: A jacketed glass reactor equipped with a mechanical stirrer, reflux condenser, nitrogen inlet, and separate feed inlets for the monomer emulsion and initiator solution is assembled.
-
Initial Charge: Deionized water and the emulsifier are charged to the reactor. The mixture is purged with nitrogen and heated to the reaction temperature (e.g., 80°C) with stirring.
-
Monomer Emulsion Preparation: In a separate vessel, the monomers, chain transfer agent, and a portion of the deionized water and emulsifier are mixed to form a stable pre-emulsion.
-
Initiation: A portion of the initiator solution is added to the reactor to initiate the polymerization (seed formation).
-
Feeding: The monomer pre-emulsion and the remaining initiator solution are fed into the reactor over a specified period (e.g., 3-4 hours).
-
Hold Period: After the feeds are complete, the reaction is held at the polymerization temperature for a further 1-2 hours to ensure high monomer conversion.
-
Cooling and Characterization: The resulting latex is cooled to room temperature and then characterized for properties such as solid content, particle size, molecular weight, and polydispersity.
Suspension Polymerization of Methyl Methacrylate (MMA)
This protocol describes a typical suspension polymerization of MMA to produce polymer beads.
Materials:
-
Methyl Methacrylate (MMA) monomer
-
Deionized Water
-
Suspending Agent (e.g., Poly(vinyl alcohol) - PVA)
-
Initiator (e.g., Benzoyl Peroxide - BPO)
-
Chain Transfer Agent (e.g., this compound)
Procedure:
-
Aqueous Phase Preparation: The suspending agent is dissolved in deionized water in the reactor vessel.
-
Organic Phase Preparation: The initiator and chain transfer agent are dissolved in the MMA monomer in a separate vessel.
-
Dispersion: The organic phase is added to the aqueous phase under vigorous agitation to form a stable suspension of monomer droplets.
-
Polymerization: The reactor is heated to the desired polymerization temperature (e.g., 70-90°C) while maintaining agitation. The polymerization proceeds within the monomer droplets.
-
Completion and Recovery: Once the desired conversion is reached, the reaction is cooled. The resulting polymer beads are then filtered, washed with water to remove the suspending agent, and dried.
-
Characterization: The polymer beads are characterized for their particle size distribution, molecular weight, and thermal properties.
Solution Polymerization of Acrylates
This protocol provides a general procedure for the solution polymerization of acrylic monomers.
Materials:
-
Acrylate Monomer (e.g., Methyl Acrylate)
-
Solvent (e.g., Toluene, Ethyl Acetate)
-
Initiator (e.g., Azobisisobutyronitrile - AIBN)
-
Chain Transfer Agent (e.g., this compound)
Procedure:
-
Reactor Setup: A round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet is used.
-
Charging Reactants: The monomer, solvent, and chain transfer agent are charged into the flask. The solution is purged with nitrogen to remove oxygen.
-
Initiation: The initiator is added, and the reaction mixture is heated to the desired temperature (e.g., 60-80°C).
-
Polymerization: The reaction is allowed to proceed for a predetermined time to achieve the desired monomer conversion.
-
Termination and Precipitation: The polymerization is terminated by cooling the reaction mixture. The polymer is then precipitated by adding the solution to a non-solvent (e.g., methanol (B129727) or hexane).
-
Drying and Characterization: The precipitated polymer is filtered, dried under vacuum, and then characterized for its molecular weight, polydispersity, and other relevant properties.
Visualizations
The following diagrams illustrate the experimental workflows and the fundamental mechanism of chain transfer in radical polymerization.
Caption: Workflow for Emulsion Polymerization.
Caption: Workflow for Suspension Polymerization.
Caption: Workflow for Solution Polymerization.
Caption: Mechanism of Chain Transfer.
Safety Operating Guide
Navigating the Safe Disposal of Isooctyl Thioglycolate: A Procedural Guide
For researchers and professionals in the scientific community, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. Isooctyl thioglycolate, a common ingredient in various industrial applications, requires careful management due to its potential hazards. This guide provides a step-by-step procedure for its safe disposal, aligned with established safety protocols.
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, it is crucial to handle this compound with the appropriate safety measures. The compound is classified as harmful if swallowed, may cause an allergic skin reaction, and is very toxic to aquatic life with long-lasting effects.[1][2]
Personal Protective Equipment (PPE): Always wear the following PPE when handling this compound:
Handling Procedures:
-
Work in a well-ventilated area to avoid inhalation of vapors.[3]
-
Avoid contact with skin and eyes.[3]
-
Do not eat, drink, or smoke in areas where the chemical is handled or stored.[2][3]
-
Use non-sparking tools and take measures to prevent electrostatic discharge.[3]
-
Keep away from oxidizers, as it can react vigorously with them.[2]
In the event of a spill, immediately collect the spillage and prevent it from entering drains or waterways.[2][3] Remove all sources of ignition and use spark-proof tools for cleanup.[3] The collected material should be promptly disposed of in accordance with local regulations.[3]
Quantitative Safety Data
For a quick reference, the following table summarizes key quantitative safety data for this compound.
| Metric | Value | Species | Reference |
| LD50 (Oral) | 348 mg/kg | Rat | |
| Maximum Allowable Concentration (MAK) | 2.0 mg/m³ (inhalable fraction) | - | [1] |
Step-by-Step Disposal Procedure
The disposal of this compound must be conducted in a manner that mitigates its environmental and health risks. Discharge into the environment, including sewer systems, must be strictly avoided.[3]
Step 1: Waste Identification and Segregation
-
Collect all waste containing this compound in a dedicated, properly labeled, and sealed container.
-
Do not mix with other waste streams unless explicitly permitted by your institution's waste management guidelines.
Step 2: Container Management
-
Use suitable, closed containers for the disposal of this compound waste.[3]
-
Ensure containers are not filled to more than 90% of their capacity to allow for expansion.[4]
-
The exterior of the waste container must be clean and free of chemical residue.[4]
Step 3: Professional Waste Disposal
-
The primary recommended method of disposal is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[3]
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
-
Provide the waste disposal company with a complete declaration of the waste's composition.
Step 4: Disposal of Empty Containers
-
Empty containers that held this compound must also be managed properly.
-
Containers can be triple-rinsed (or the equivalent) with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste.[3]
-
After proper cleaning, the containers may be offered for recycling or reconditioning.[3]
-
Alternatively, the packaging can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill, if local regulations permit.[3]
-
Combustible packaging materials may be incinerated in a controlled manner with flue gas scrubbing.[3]
Step 5: Record Keeping
-
Maintain accurate records of the amount of this compound waste generated and the date and method of its disposal. This is often a legal requirement.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting both human health and the environment. Always consult your institution's specific guidelines and local regulations for hazardous waste management.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
